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1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine Documentation Hub

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  • Product: 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine

Core Science & Biosynthesis

Foundational

1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine chemical structure

A Privileged Scaffold for Diversity-Oriented Synthesis and Medicinal Chemistry[1] Part 1: Executive Summary 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine represents a high-value "privileged intermediate" in modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Diversity-Oriented Synthesis and Medicinal Chemistry[1]

Part 1: Executive Summary

1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine represents a high-value "privileged intermediate" in modern drug discovery.[1] Its structural architecture combines two critical design elements: a chemoselective di-halogenated core (5-bromo-2-iodo-phenyl) and a bioisosteric amine moiety (3,3-difluoroazetidine).[1]

For the medicinal chemist, this molecule offers a strategic advantage: orthogonal reactivity . The significant difference in bond dissociation energy (BDE) between the Carbon-Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and Carbon-Bromine (

) bonds allows for sequential, programmable functionalization.[1] Furthermore, the 3,3-difluoroazetidine group serves as a metabolically stable, lipophilicity-tuning surrogate for traditional cyclic amines like morpholine or piperidine.[1]

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and application in sequential cross-coupling workflows.

Part 2: Chemical Structure & Physicochemical Properties[1]

The molecule comprises a benzyl core substituted at the ortho position with iodine and the meta position (relative to the benzyl) with bromine. The nitrogen atom of the 3,3-difluoroazetidine ring is alkylated by the benzylic carbon.

Table 1: Physicochemical Profile (Calculated/Predicted)
PropertyValueNote
IUPAC Name 1-[(5-bromo-2-iodophenyl)methyl]-3,3-difluoroazetidine
Molecular Formula

Molecular Weight 387.99 g/mol Heavy atom count: 15
Predicted LogP ~3.2 - 3.8High lipophilicity due to halogens
H-Bond Donors 0Tertiary amine
H-Bond Acceptors 3N, F, F
Rotatable Bonds 2Benzylic C-N, C-C
pKa (Conjugate Acid) ~6.5 - 7.5Lowered by electron-withdrawing F atoms
Structural Analysis[1]
  • The Halogen Pair: The 2-iodo and 5-bromo substituents create an electronic push-pull system.[1] The iodine atom is sterically crowded but electronically primed for rapid oxidative addition by Palladium(0) species.

  • The Gem-Difluoro Effect: The fluorine atoms on the azetidine ring lower the basicity of the nitrogen (via inductive withdrawal), reducing the risk of hERG channel inhibition—a common liability of basic amines in drug candidates.

Part 3: Synthetic Methodology

Core Directive: The most reliable route to this compound is Reductive Amination . Direct alkylation of the amine with 5-bromo-2-iodobenzyl bromide is possible but prone to over-alkylation and degradation of the sensitive benzyl iodide intermediate.[1]

Protocol: Reductive Amination

Reaction: 5-bromo-2-iodobenzaldehyde + 3,3-difluoroazetidine HCl


 Product[1]
Reagents & Materials
  • Substrate: 5-Bromo-2-iodobenzaldehyde (1.0 equiv)

  • Amine Source: 3,3-Difluoroazetidine hydrochloride (1.1 equiv)[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB,

    
    ) (1.5 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, to free the amine salt)[1]

  • Additive: Acetic Acid (catalytic, optional to activate imine formation)

Step-by-Step Workflow
  • Imine Formation:

    • Charge a reaction vessel with 5-bromo-2-iodobenzaldehyde and 3,3-difluoroazetidine HCl in DCE (0.1 M concentration).

    • Add DIPEA to neutralize the HCl salt. Stir for 15 minutes at room temperature.

    • Observation: The solution may turn slightly cloudy as the free amine is generated.

  • Reduction:

    • Add

      
       in a single portion.
      
    • Critical Control: Maintain temperature at 20-25°C. STAB is milder than

      
       and will selectively reduce the imine without touching the aryl halogens.[1]
      
    • Stir for 4-12 hours. Monitor conversion by LC-MS (Target mass: 388/390 amu).[1]

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a viscous oil or low-melting solid.[1]

Visualization: Synthetic Pathway

Synthesis Aldehyde 5-Bromo-2-iodobenzaldehyde Imine Intermediate Imine Aldehyde->Imine DIPEA, DCE RT, 15 min Amine 3,3-Difluoroazetidine HCl Amine->Imine DIPEA, DCE RT, 15 min Product 1-(5-Bromo-2-iodo-benzyl)- 3,3-difluoro-azetidine Imine->Product NaBH(OAc)3 Reductive Amination

Figure 1: Reductive amination strategy utilizing Sodium Triacetoxyborohydride (STAB) for chemoselective synthesis.

Part 4: Strategic Functionalization (Reactivity Profile)

The primary value of this scaffold lies in the Chemoselectivity of the C-Halogen bonds .[1]

The Hierarchy of Reactivity
  • C-I Bond (Position 2): Weakest bond (

    
    ). Reacts with Pd(0) at room temperature or mild heating.
    
  • C-Br Bond (Position 5): Stronger bond (

    
    ).[1] Requires higher temperatures or specialized electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos) to undergo oxidative addition.[1]
    
Sequential Coupling Protocol

To maximize yield and diversity, researchers must follow this sequence:

  • Step 1: Selective C-I Functionalization

    • Reaction: Suzuki-Miyaura or Sonogashira coupling.[1]

    • Conditions:

      
       (5 mol%), 
      
      
      
      , Toluene/Water, 60°C.
    • Outcome: The Iodine is replaced by an aryl or alkynyl group. The Bromine remains intact.[3]

  • Step 2: C-Br Functionalization

    • Reaction: Buchwald-Hartwig amination or second Suzuki coupling.

    • Conditions:

      
       + XPhos, 
      
      
      
      , Dioxane, 100°C.
    • Outcome: The Bromine is replaced, completing the decoration of the scaffold.

Visualization: Sequential Workflow

Selectivity Start Scaffold: (Iodo-Bromo Core) Step1 Step 1: C-I Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, 60°C Selective Oxidative Addition at I Intermed Intermediate: 2-Substituted-5-Bromo Step1->Intermed Step2 Step 2: C-Br Coupling (Buchwald/Suzuki) Intermed->Step2 Pd-XPhos, 100°C Activation of Br Final Final Library Compound: 2,5-Disubstituted Step2->Final

Figure 2: Sequential functionalization strategy leveraging the bond dissociation energy gap between Aryl-Iodide and Aryl-Bromide.

Part 5: Medicinal Chemistry Applications[1][4]

3,3-Difluoroazetidine as a Bioisostere

The inclusion of the 3,3-difluoroazetidine moiety is not arbitrary.[1] It addresses specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges:

  • Lipophilicity Modulation: The fluorine atoms lower the

    
     of the azetidine nitrogen (typically from ~11 to ~7.0-7.5).[1] This increases the fraction of the neutral molecule at physiological pH, potentially improving membrane permeability and oral bioavailability.
    
  • Metabolic Blockade: The gem-difluoro group blocks oxidative metabolism at the 3-position of the ring, a common clearance pathway for non-fluorinated azetidines.[1]

  • Conformational Restriction: The "pucker" angle of the azetidine ring is influenced by the fluorine substitution, potentially altering the vector of the N-benzyl bond to fit specific binding pockets.

Part 6: Safety & Handling

  • Hazard Classification:

    • Skin/Eye Irritant: Both the benzyl halide precursors and the final amine should be treated as irritants.

    • Alkylating Agents: While the final product is stable, the precursors (if using benzyl bromide routes) are potent alkylators. The reductive amination route described above minimizes exposure to alkylating halides.

  • Waste Disposal:

    • This compound contains multiple halogens (F, Br, I).[3] It must be disposed of in dedicated Halogenated Organic Waste streams. Do not mix with non-halogenated solvents, as this complicates incineration processes.

References

  • PubChem. 3,3-Difluoroazetidine | C3H5F2N.[2] National Library of Medicine. Available at: [Link][1]

  • Master Organic Chemistry. Reductive Amination: The Definitive Guide. Available at: [Link]

  • Royal Society of Chemistry. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling. (Selectivity Precedent). Available at: [Link][1]

Sources

Exploratory

Technical Guide: Synthesis and Application of 1-(5-Bromo-2-iodobenzyl)-3,3-difluoroazetidine

A Strategic Building Block for Medicinal Chemistry Executive Summary This technical guide details the synthesis, characterization, and strategic application of the 5-bromo-2-iodobenzyl derivative of 3,3-difluoroazetidine...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Medicinal Chemistry

Executive Summary

This technical guide details the synthesis, characterization, and strategic application of the 5-bromo-2-iodobenzyl derivative of 3,3-difluoroazetidine (CAS 288315-03-7) .

In modern drug discovery, the fusion of the 3,3-difluoroazetidine pharmacophore—known for lowering pKa and blocking metabolic soft spots—with the orthogonal reactivity of a 5-bromo-2-iodo aryl core creates a high-value scaffold. This molecule serves as a versatile "linchpin" intermediate, allowing researchers to independently functionalize the iodine (via selective metalation or Sonogashira coupling) and the bromine (via Buchwald-Hartwig or Suzuki coupling) positions, while the difluoroazetidine moiety modulates physicochemical properties.

Part 1: Chemical Identity & Properties[1][2][3]

Target Molecule: 1-(5-Bromo-2-iodobenzyl)-3,3-difluoroazetidine Core Scaffold: 3,3-Difluoroazetidine hydrochloride (CAS 288315-03-7 ) Linker Motif: 5-Bromo-2-iodobenzyl group[1]

PropertyDataNote
Parent CAS 288315-03-73,3-Difluoroazetidine HCl
Target Formula C₁₀H₉BrF₂INCalculated
Molecular Weight ~387.99 g/mol High halogen mass contribution
LogP (Predicted) 3.8 - 4.2Highly lipophilic due to Halogens/Fluorines
pKa (Conjugate Acid) ~6.5 - 7.0Lower than non-fluorinated azetidine (~10)
Key Reactivity Orthogonal HalogensI > Br reactivity difference is critical
Part 2: Synthesis Protocols

To ensure high yield and purity, Reductive Amination is the recommended methodology over direct alkylation. Direct alkylation using benzyl halides often leads to over-alkylation or requires handling lachrymatory benzyl bromides. Reductive amination using the aldehyde offers a milder, more controlled profile.

Method A: Reductive Amination (Recommended)

Rationale: This method avoids the use of unstable benzyl halides and minimizes byproduct formation.

Reagents:

  • Amine: 3,3-Difluoroazetidine Hydrochloride (CAS 288315-03-7) [1.0 equiv][2][1][3][4]

  • Carbonyl: 5-Bromo-2-iodobenzaldehyde [1.05 equiv]

  • Reductant: Sodium triacetoxyborohydride (STAB) [1.5 equiv]

  • Base: Diisopropylethylamine (DIPEA) [1.2 equiv] - Critical to free the amine salt.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Protocol:

  • Free Base Formation (In Situ): In a flame-dried round-bottom flask under Nitrogen, suspend 3,3-difluoroazetidine HCl in DCE (0.1 M concentration). Add DIPEA dropwise and stir for 15 minutes at room temperature to generate the free amine.

  • Imine Formation: Add 5-bromo-2-iodobenzaldehyde in one portion. Stir for 30–60 minutes. Note: The formation of the imine/iminium species is often rapid.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. (STAB is preferred over NaBH₄ to prevent reduction of the aldehyde to alcohol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the disappearance of the aldehyde.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product typically elutes as a viscous oil or low-melting solid.

Method B: Nucleophilic Substitution (Alternative)

Rationale: Use this only if the benzyl bromide is already available and the aldehyde is not.

Reagents:

  • 3,3-Difluoroazetidine HCl[2][1][3][4][5][6]

  • 5-Bromo-2-iodobenzyl bromide

  • Potassium Carbonate (K₂CO₃) [3.0 equiv]

  • Acetonitrile (MeCN) [Reagent Grade]

Protocol:

  • Suspend 3,3-difluoroazetidine HCl and K₂CO₃ in MeCN.

  • Add 5-bromo-2-iodobenzyl bromide dropwise at 0°C.

  • Heat to 60°C for 4 hours.

  • Risk: Monitor strictly for dimer formation or quaternary ammonium salts.

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the synthesis logic and the subsequent "Orthogonal Functionalization" capability, which is the primary reason for synthesizing this specific analog.

SynthesisStrategy Start1 3,3-Difluoroazetidine HCl (CAS 288315-03-7) Intermediate Iminium Ion Intermediate Start1->Intermediate DIPEA, DCE Start2 5-Bromo-2-iodobenzaldehyde Start2->Intermediate Product 1-(5-Bromo-2-iodobenzyl)- 3,3-difluoroazetidine Intermediate->Product NaBH(OAc)3 Reductive Amination Path1 Selective Metalation (iPrMgCl, -78°C) Product->Path1 Iodine Selective Exchange Path2 Suzuki Coupling (Pd-Cat, Boronic Acid) Product->Path2 Bromine Selective (Requires High Temp)

Caption: Synthesis via Reductive Amination and downstream orthogonal divergence. The Iodine atom allows for low-temperature Lithium/Magnesium exchange without affecting the Bromine.

Part 4: Strategic Applications

This derivative is not merely an endpoint; it is a bifunctional linchpin . The chemical disparity between the C-I and C-Br bonds allows for sequential, controlled elaboration.

1. The "Iodine First" Strategy (C2 Functionalization)

The C-I bond is significantly weaker than the C-Br bond.

  • Turbo-Grignard Exchange: Treating the product with i-PrMgCl·LiCl at -20°C to -40°C will selectively generate the Grignard reagent at the 2-position (replacing Iodine) while leaving the 5-Bromo position intact.

    • Application: This Grignard can then react with ketones, aldehydes, or amides to link the scaffold to a new core (e.g., SGLT2 sugar cores or kinase hinge binders).

  • Sonogashira Coupling: Room temperature Sonogashira conditions will favor the Iodide over the Bromide.

2. The "Bromine Second" Strategy (C5 Functionalization)

Once the C2 position is derivatized, the C5-Bromine remains available for harsher cross-coupling conditions (e.g., Suzuki-Miyaura at 80°C+) to introduce solubility tails or additional pharmacophores.

3. Why 3,3-Difluoroazetidine?
  • Bioisostere: It acts as a lipophilic, non-basic surrogate for morpholine or piperidine.

  • Metabolic Stability: The gem-difluoro group prevents oxidative metabolism at the 3-position (a common clearance route for azetidines).

  • pKa Modulation: The electron-withdrawing fluorines lower the basicity of the ring nitrogen, potentially improving oral bioavailability and reducing hERG liability.

Part 5: Safety & Handling
  • 3,3-Difluoroazetidine HCl: Irritant. Hygroscopic. Store in a desiccator. Ensure no contact with glass if generating the free base in high concentrations (fluorinated amines can etch glass over long periods, though less concern here than with HF).

  • Organoiodides: Light sensitive. The product should be stored in amber vials to prevent homolytic cleavage of the C-I bond and subsequent discoloration (purple iodine release).

  • Waste Disposal: Segregate halogenated solvents and waste.

References
  • PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Murakata, M., & Nag, M. (2023). Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. (Discusses 5-bromo-2-iodo/chloro benzyl intermediates). Retrieved from [Link]

Sources

Foundational

Technical Guide: 3,3-Difluoroazetidine Benzyl Derivatives in Medicinal Chemistry

Executive Summary: The "Fluorine Effect" in Strained Rings In modern drug discovery, the 3,3-difluoroazetidine moiety has emerged as a high-value bioisostere, particularly for modulating the physicochemical properties of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Strained Rings

In modern drug discovery, the 3,3-difluoroazetidine moiety has emerged as a high-value bioisostere, particularly for modulating the physicochemical properties of amines. Unlike simple alkylation, the introduction of a gem-difluoro group at the 3-position of an azetidine ring exerts a profound electronic effect on the ring nitrogen (N1).

This guide provides a technical analysis of 3,3-difluoroazetidine benzyl derivatives , focusing on their utility as pharmacophores and synthetic intermediates. By leveraging the strong electron-withdrawing nature of fluorine (


) within a strained four-membered ring, medicinal chemists can precisely tune basicity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering steric volume.

Strategic Rationale: Physicochemical Modulation[1]

Basicity Suppression (pKa Modulation)

The most critical application of the 3,3-difluoroazetidine scaffold is the attenuation of amine basicity.

  • Mechanism: The fluorine atoms at C3 induce a strong negative inductive effect (-I), pulling electron density away from the N1 lone pair.

  • Impact: While a typical secondary amine or azetidine has a pKa

    
     10–11, the 3,3-difluoro substitution can lower the pKa by 2–4 log units depending on the N-substituent.
    
  • Benefit: Reducing pKa below physiological pH (7.4) increases the fraction of neutral species, thereby enhancing passive membrane permeability and reducing lysosomal trapping (a common cause of high volume of distribution and phospholipidosis).

Lipophilicity and Permeability

Replacing hydrogen with fluorine typically increases lipophilicity.

  • LogP Shift: The gem-difluoro group increases LogP/LogD compared to the parent azetidine.

  • BBB Penetration: As demonstrated in neuronal nitric oxide synthase (nNOS) inhibitor programs, this increase in lipophilicity, coupled with reduced basicity, significantly improves Blood-Brain Barrier (BBB) permeability (

    
    ).
    
Conformational Control ("The Puckering Effect")

The gem-difluoro group introduces a "Gauche effect" and alters the ring puckering angle. This creates a "Janus-faced" molecule with distinct polar (C-F bond dipoles) and hydrophobic faces, allowing for specific binding interactions in protein pockets that simple alkyl chains cannot achieve.

Decision Logic for Bioisosterism

The following diagram illustrates the decision process for selecting this scaffold during lead optimization.

Bioisostere_Logic Lead Lead Compound (High Basicity / Poor Permeability) Analysis Structural Analysis: Identify Cyclic Amine / gem-Dimethyl Lead->Analysis Strategy Strategy: Bioisosteric Replacement Analysis->Strategy Option1 Option A: Piperidine/Pyrrolidine (High steric bulk) Strategy->Option1 Option2 Option B: 3,3-Difluoroazetidine (Low steric bulk, Electronic modulation) Strategy->Option2 Outcome Outcome: 1. Lower pKa (Reduced Lysosomal Trapping) 2. Increased LogD (Better Permeability) 3. Metabolic Block (C3 Oxidation) Option2->Outcome

Figure 1: Decision logic for deploying 3,3-difluoroazetidine in lead optimization.

Case Study: GDC-8264 (RIP1 Inhibitor)

A definitive example of this scaffold's utility is found in the discovery of GDC-8264 , a RIP1 inhibitor developed by Genentech.

  • Challenge: Early leads possessed high metabolic clearance and suboptimal cellular potency.

  • Solution: The research team explored 3-substituted azetidines.[1][2]

  • Data Comparison:

    • 3-Fluoroazetidine:

      
      [3]
      
    • 3,3-Difluoroazetidine:

      
       (Improved Potency)[3]
      
  • Outcome: The 3,3-difluoro analog (racemic) improved cellular activity (

    
    ) compared to the 3-methyl analog (
    
    
    
    ).[3] Furthermore, separating the enantiomers of substituted derivatives led to sub-micromolar cellular activity while maintaining favorable solubility.[3]

Reference: Example derived from Genentech RIP1 inhibitor discovery (Journal of Medicinal Chemistry).

Detailed Synthesis Protocol

Target: Synthesis of N-benzyl-3,3-difluoroazetidine. Method: Deoxofluorination of N-benzylazetidin-3-one.

Reaction Scheme Overview

The synthesis relies on the nucleophilic fluorination of the ketone carbonyl using DAST (Diethylaminosulfur trifluoride).[4] This route is preferred over cyclization of fluorinated linear precursors for its convergence and the commercial availability of the ketone intermediate.

Synthesis_Workflow Start N-Benzylazetidin-3-one (Dissolved in DCM) Reagent Add DAST (Dropwise @ 0°C) Start->Reagent Inert Atm (N2) Process Stir @ RT (12-16 Hours) Reagent->Process Quench Quench (Sat. NaHCO3 @ 0°C) Process->Quench Careful! CO2 evolution Product N-Benzyl-3,3-difluoroazetidine (Purified Oil) Quench->Product Extraction & Silica Chrom.

Figure 2: Synthetic workflow for the deoxofluorination of azetidin-3-one.[3][5][6][7]

Step-by-Step Protocol

Prerequisites:

  • Reagents: N-benzylazetidin-3-one (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.5–2.0 eq), Dichloromethane (DCM, anhydrous), Saturated aqueous

    
    .
    
  • Equipment: Flame-dried round-bottom flask, inert gas (Nitrogen/Argon) line, syringe pump (optional but recommended for DAST addition).

Procedure:

  • Preparation: Charge a flame-dried flask with N-benzylazetidin-3-one (e.g., 1.0 g, 6.2 mmol) and dissolve in anhydrous DCM (10–15 mL). Cool the solution to 0°C using an ice bath. Maintain an inert atmosphere (

    
    ).
    
  • Addition: Slowly add DAST (1.6 mL, ~12.4 mmol, 2.0 eq) dropwise via syringe.

    • Critical Note: DAST fumes are corrosive.[7][8] Perform strictly in a fume hood. The rate of addition should control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 12–16 hours .

    • Monitoring: Check progress via TLC or LC-MS. The ketone starting material should disappear.

  • Quenching (Safety Critical): Cool the reaction mixture back to 0°C . Slowly pour the reaction mixture into a stirred beaker of saturated aqueous

    
    .
    
    • Warning: Vigorous evolution of

      
       will occur. Do not seal the vessel. Add slowly to prevent overflow.
      
  • Work-up: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers and wash with brine. Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate under reduced pressure.[9]
  • Purification: Purify the residue via flash column chromatography on silica gel.

    • Eluent: Typically Hexanes/Ethyl Acetate (gradient, e.g., 9:1 to 4:1).

    • Yield: Expect 60–80% yield of a pale yellow to colorless oil.

Safety & Handling (E-E-A-T)

Working with 3,3-difluoroazetidine precursors involves specific hazards that must be mitigated to ensure a self-validating safety system.

HazardRisk DescriptionMitigation Protocol
DAST Instability DAST can decompose explosively if heated above 50°C or distilled.NEVER heat DAST reactions above 40°C. Use Deoxo-Fluor as a safer, thermally more stable alternative if scaling up (>10g).
HF Generation Hydrolysis of DAST releases Hydrofluoric Acid (HF).Keep Calcium Gluconate gel nearby. Quench all DAST waste with basic solution (bicarbonate/lime) before disposal.
Ring Strain Azetidines are strained rings (27.7 kcal/mol).[10]Avoid strong Lewis acids or extreme heat which may trigger ring-opening polymerization during storage. Store HCl salts at -20°C.

Physicochemical Data Summary

PropertyAzetidine (Parent)3,3-DifluoroazetidineImpact on drug Design
pKa (Conj. Acid) ~11.0~7.5 – 9.0*Reduced lysosomal trapping; improved passive diffusion.
LogP 0.2 (approx)~0.6 – 0.8Increased lipophilicity aids membrane crossing.
Metabolic Stability Susceptible to N-oxidationC3-blockedPrevents metabolism at the 3-position; modulates N-oxidation.
Conformation PuckeredStrongly Puckered"Janus-face" polarity; distinct hydrophobic/hydrophilic faces.

*Note: Exact pKa depends heavily on the N-substituent (e.g., Benzyl vs. Sulfonamide).

References

  • Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications). Relevance: Case study on potency improvement using 3,3-difluoroazetidine.

  • Diethylaminosulfur trifluoride (DAST) in Organic Synthesis. Source: Organic Syntheses / Wikipedia / Sigma-Aldrich Technical Bulletins. Relevance: Standard protocol for deoxofluorination.

  • 3,3-Difluoroazetidine hydrochloride (Product Data). Source: PubChem / MedChemExpress. Relevance: Physical properties and commercial availability.[11][12]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery. Source: Chemistry - A European Journal (via ResearchGate). Relevance: Comparative analysis of pKa and LogP shifts.

Sources

Exploratory

Fluorinated Azetidines: Structural Dynamics and Medicinal Utility

Topic: Properties of Fluorinated Azetidine Building Blocks Format: Technical Guide / Whitepaper A Senior Scientist’s Guide to Physicochemical Profiling and Synthetic Application Executive Summary In the landscape of mode...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of Fluorinated Azetidine Building Blocks Format: Technical Guide / Whitepaper

A Senior Scientist’s Guide to Physicochemical Profiling and Synthetic Application

Executive Summary

In the landscape of modern drug discovery, the "fluorine effect" has evolved from a simple metabolic block to a sophisticated tool for conformational and physicochemical tuning.[1] Fluorinated azetidines—specifically 3-fluoroazetidine and 3,3-difluoroazetidine —have emerged as high-value building blocks. They offer a unique combination of properties: the high sp³ character of the azetidine ring (improving solubility and geometric complexity) combined with the extreme electronegativity of fluorine (modulating basicity and lipophilicity).

This guide analyzes the core properties of these blocks, detailing how the strategic placement of fluorine alters the azetidine ring's pucker, lowers the pKa of the nitrogen center, and provides a "metabolic shield" against oxidative degradation.

Physicochemical Profiling: The "Why"

The incorporation of fluorine into the azetidine core is rarely about a single parameter; it is a multi-dimensional optimization strategy.

Basicity Modulation (pKa)

One of the most critical applications of fluorinated azetidines is the modulation of basicity. The parent azetidine is a strong base (


), often leading to high ionization at physiological pH, which can limit membrane permeability and increase susceptibility to cation-trapping (e.g., in lysosomes) or hERG channel inhibition.
  • The Inductive Effect: Fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (

    
    ) through the 
    
    
    
    -framework. This reduces the electron density available at the nitrogen lone pair, thereby lowering the
    
    
    of the conjugate acid.
  • Magnitude:

    • Azetidine:

      
      
      
    • 3-Fluoroazetidine:

      
      
      
    • 3,3-Difluoroazetidine:

      
      
      
    • Note: Values are approximate and solvent-dependent, but the trend is definitive.

Strategic Insight: By lowering the


 closer to physiological pH (7.4), 3,3-difluoroazetidine derivatives exist as a mixture of neutral and ionized species. This equilibrium enhances passive membrane permeability  (neutral species) while maintaining sufficient aqueous solubility (ionized species).
Lipophilicity (LogD) and Solubility

Contrary to the common assumption that "fluorine increases lipophilicity," the effect in azetidines is context-dependent.

  • Polarity vs. Lipophilicity: While the C-F bond is lipophilic, the strong dipole moment introduced by gem-difluorination can increase apparent polarity in certain vectors. However, generally, 3,3-difluoroazetidine is more lipophilic than its non-fluorinated parent, improving the LogD profile of polar leads.

  • Solubility: The high

    
     fraction (Fsp3) of the azetidine ring disrupts planar stacking interactions common in aromatic drug candidates, often resulting in improved thermodynamic solubility.
    
Metabolic Stability

The C3 position of azetidine is a "soft spot" for oxidative metabolism (e.g., by Cytochrome P450 enzymes).

  • Metabolic Blockade: Replacing C-H bonds with C-F bonds (bond energy:

    
     vs 
    
    
    
    for C-H) effectively blocks oxidative dealkylation or hydroxylation at this position.
  • Steric Shielding: The Van der Waals radius of fluorine (

    
    ) is slightly larger than hydrogen (
    
    
    
    ), providing steric protection to the ring without imposing the massive bulk of a methyl group.

Structural Dynamics: The "Butterfly" Effect

The conformational landscape of azetidines is dominated by ring strain and the "puckering" potential.

The Puckering Equilibrium

The azetidine ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Parent Azetidine: Puckering angle

    
    . The barrier to inversion is low (
    
    
    
    ), allowing rapid flipping at room temperature.
  • 3,3-Difluoroazetidine: The gem-difluoro substitution alters this potential. While the ring remains puckered, the barrier to inversion changes due to the gauche effect and dipole minimization.

The Electrostatic Lock (Protonated State)

A critical phenomenon occurs upon protonation (formation of the azetidinium ion).

  • Mechanism: In the protonated state, the positively charged nitrogen (

    
    ) and the electronegative fluorine atoms (
    
    
    
    ) experience a favorable intramolecular electrostatic interaction (charge-dipole).
  • Result: This interaction stabilizes a specific puckered conformer where the fluorine is pseudo-axial, effectively "locking" the conformation. This reduction in conformational entropy can lead to higher binding affinity if the locked conformation matches the bioactive pose.

AzetidinePucker Planar Planar Transition State (High Torsional Strain) Puckered2 Puckered Conformer B (Inverted) Planar->Puckered2 Puckered1 Puckered Conformer A (Relieves Eclipsing) Puckered1->Planar Barrier ~1.3 kcal/mol Protonated Protonated State (H+) Electrostatic Lock (F...HN+) Puckered1->Protonated pH < pKa Puckered2->Protonated Conformational Selection

Figure 1: Conformational dynamics of the azetidine ring, highlighting the transition from rapid equilibrium to an electrostatically locked state upon protonation.

Synthetic Methodologies

Accessing the 3,3-difluoroazetidine core requires bypassing the instability of certain fluorinated intermediates. The industry-standard route involves the reduction of a fluorinated


-lactam.
The Reformatsky-Reduction Route

This pathway is preferred for its scalability and the availability of reagents.

  • Imine Formation: Condensation of an aldehyde/amine to form an aldimine.

  • Reformatsky-Type Reaction: Reaction of the aldimine with ethyl bromodifluoroacetate in the presence of Zinc (Zn) to close the ring, forming a 3,3-difluoroazetidin-2-one (

    
    -lactam).
    
  • Reduction: The carbonyl group of the lactam is reduced to the methylene group. Note: Standard

    
     can be too aggressive or lead to ring opening. Monochlorohydroalane (
    
    
    
    ) is the reagent of choice for this transformation.

SynthesisRoute Start Ethyl Bromodifluoroacetate + Aldimine Step1 Reformatsky Reaction (Zn, THF, Reflux) Start->Step1 Intermediate 3,3-Difluoroazetidin-2-one (Beta-Lactam Core) Step1->Intermediate Step2 Reduction (AlH2Cl / Et2O) Intermediate->Step2 Product 3,3-Difluoroazetidine HCl (Target Building Block) Step2->Product HCl Workup

Figure 2: The canonical synthetic pathway for 3,3-difluoroazetidine hydrochloride via the beta-lactam intermediate.

Experimental Protocol: Synthesis of 3,3-Difluoroazetidine HCl

This protocol describes the reduction of 3,3-difluoro-4-phenylazetidin-2-one to the corresponding azetidine, a representative workflow adapted for high-purity building block synthesis.

Reagents & Equipment
  • Substrate: 3,3-Difluoro-4-phenylazetidin-2-one (1.0 equiv)

  • Reductant:

    
     (lithium aluminum hydride) and 
    
    
    
    (aluminum trichloride) to generate
    
    
    in situ.
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    
  • Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous conditions required).

Step-by-Step Methodology
  • Preparation of Monochlorohydroalane (

    
    ): 
    
    • In a flame-dried 3-neck flask under inert atmosphere, suspend

      
       (3.0 equiv) in anhydrous 
      
      
      
      .
    • Cool the suspension to

      
      .
      
    • Slowly add a solution of

      
       (1.0 equiv) in 
      
      
      
      dropwise.
    • Mechanism:[2]

      
      .
      
    • Stir at

      
       for 15 minutes to ensure formation of the active species.
      
  • Reduction Reaction:

    • Dissolve the

      
      -lactam substrate (1.0 equiv) in a minimal amount of anhydrous 
      
      
      
      .
    • Add the substrate solution dropwise to the pre-formed

      
       suspension at 
      
      
      
      .
    • Allow the mixture to warm to room temperature and then reflux for 2–4 hours. Monitor by TLC or LC-MS for disappearance of the lactam.

  • Quenching & Workup:

    • Cool the reaction mixture to

      
      .
      
    • Carefully quench with water (dropwise) followed by

      
       aqueous NaOH (standard Fieser workup or similar aluminum quench).
      
    • Filter the resulting granular precipitate through a pad of Celite. Wash the pad with

      
      .
      
    • Dry the combined organic phases over anhydrous

      
       or 
      
      
      
      .
  • Salt Formation (Hydrochlorination):

    • Bubble dry HCl gas through the ethereal solution, or add a solution of

      
       in dioxane dropwise at 
      
      
      
      .
    • The 3,3-difluoroazetidine hydrochloride salt will precipitate as a white solid.

    • Collect by filtration, wash with cold ether, and dry under vacuum.

References

  • Melnykov, K. P., et al. (2026). Statistical Analysis of a Specialized Dataset for Predicting the Acid–Base Properties and Lipophilicity of Fluorinated Organic Compounds. ResearchGate. Link

  • Van Brabandt, W., & De Kimpe, N. (2006). Synthesis of 3,3-difluoroazetidines via monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones. Journal of Organic Chemistry. Link

  • Gooseman, N. E. J., et al. (2006). The intramolecular β-fluorine⋯ammonium interaction in azetidine rings. Chemical Communications. Link

  • Champagne, P. A., et al. (2015).[3] Impact of Fluorine on the Conformation of Azetidines. Journal of Organic Chemistry. Link

  • Yang, X. B., et al. (2023).[4] Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures. RSC Advances. Link

Sources

Foundational

The 5-Bromo-2-Iodobenzyl Scaffold: A Strategic Node for Orthogonal Cyclization

The 5-bromo-2-iodobenzyl group represents a sophisticated "bifunctional command module" in modern medicinal chemistry. Unlike its more common isomer (5-iodo-2-chlorobenzyl, used in SGLT2 inhibitors like Empagliflozin), t...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-bromo-2-iodobenzyl group represents a sophisticated "bifunctional command module" in modern medicinal chemistry. Unlike its more common isomer (5-iodo-2-chlorobenzyl, used in SGLT2 inhibitors like Empagliflozin), this specific scaffold is engineered for ortho-functionalization and intramolecular cyclization .[1]

Its value lies in the orthogonal reactivity of its two halogen "triggers": the highly reactive iodine at the ortho position (C2) and the robust bromine at the meta position (C5).[1] This allows chemists to "program" the molecule: first executing delicate ring-closing or coupling reactions at C2, while preserving the C5-bromide for late-stage diversification (LSD) to tune potency and pharmacokinetic properties.[1]

[1]

The Chemical Logic: Why This Specific Isomer?

In drug discovery, the position of the halogen determines the synthetic pathway. The 5-bromo-2-iodobenzyl moiety is structurally distinct because it places the most reactive handle (Iodine) ortho to the benzyl linker.[1]

Structural & Electronic Analysis
  • Position 1 (Benzyl Linker): The anchor point.[1] It connects the scaffold to the core pharmacophore (e.g., an indole, a sugar, or a peptidomimetic).

  • Position 2 (Ortho-Iodo): The "Primary Trigger." The C–I bond is weak (

    
     65 kcal/mol) and highly susceptible to oxidative addition by Pd(0) or Lithium-Halogen exchange.[1] Being ortho to the linker, it is the ideal site for cyclization reactions  to form fused ring systems (e.g., indanes, benzazepines).
    
  • Position 5 (Meta-Bromo): The "Secondary Trigger." The C–Br bond is stronger (

    
     81 kcal/mol). It survives the mild conditions used to activate the iodine. This allows for sequential cross-coupling without the need for protecting groups.
    
Comparative Reactivity Table
Feature5-Bromo-2-Iodobenzyl (Target)5-Iodo-2-Chlorobenzyl (SGLT2 Standard)
Reactive Site Ortho (C2) Meta (C5)
Primary Use Ring Closure / Fused Systems Chain Extension / Linear Coupling
Key Reaction Intramolecular Heck, C–H ActivationIntermolecular Lithiation/Coupling
Output Scaffold Indolobenzazepines, Indanes, TetralinsDiarylalkanes (Gliflozins)

Synthetic Utility & Applications

Application A: Kinase Inhibitors (Indolobenzazepines)

One of the most powerful applications of this scaffold is in the synthesis of Indolo[3,2-d]benzazepines , a class of potent kinase inhibitors (targeting CDK2, VEGFR).[1]

The Mechanism:

  • Anchoring: The 5-bromo-2-iodobenzyl group is attached to an indole core via the benzyl nitrogen.

  • Cyclization (The "Ortho" Advantage): A Palladium catalyst inserts into the C2–I bond.[1] It then activates the C2 position of the indole, forming a 7-membered ring.

  • Result: The 5-bromo group remains untouched on the new fused ring, ready to be coupled with solubilizing groups (e.g., piperazines) to improve bioavailability.[1]

Application B: Stereoselective Indane Formation

The scaffold is also used as a Transient Directing Group precursor. The C2–Iodo group can undergo intramolecular C(sp3)–H arylation with a ketone side chain to form chiral indanes, a core motif in many CNS-active drugs.[1]

Experimental Protocols

Protocol 1: Synthesis of the 5-Bromo-2-Iodobenzyl Electrophile

Context: Converting the commercially available acid/aldehyde into the reactive benzyl bromide/tosylate.

Reagents: 5-bromo-2-iodobenzaldehyde, NaBH4, PBr3 or p-TsCl.[1]

  • Reduction: Dissolve 5-bromo-2-iodobenzaldehyde (10 mmol) in MeOH (50 mL) at 0°C. Slowly add NaBH4 (1.1 equiv). Stir for 1 h. Quench with sat. NH4Cl.[1] Extract with EtOAc to obtain 5-bromo-2-iodobenzyl alcohol .[1]

    • Checkpoint: Yield should be >95%. The product is a white solid.[2]

  • Activation (Bromination): Dissolve the alcohol (10 mmol) in anhydrous DCM (40 mL) at 0°C. Add PBr3 (0.4 equiv) dropwise. Stir at RT for 2 h.

    • Note: Alternatively, use MsCl/LiBr for milder conditions if acid-sensitive groups are present.

  • Workup: Pour into ice water. Extract with DCM.[3] Wash with NaHCO3.[1][3] Dry over MgSO4.[1]

    • Storage: The resulting 5-bromo-2-iodobenzyl bromide is lachrymatory and light-sensitive.[1] Store in the dark at -20°C.

Protocol 2: Sequential Orthogonal Coupling (The "2-then-5" Strategy)

Context: Selectively reacting the Iodine first, then the Bromine.[1]

Step A: Selective Sonogashira Coupling at C2 (Iodine) [1]

  • Setup: Charge a flask with Scaffold (1.0 equiv), PdCl2(PPh3)2 (2 mol%), and CuI (1 mol%). Purge with Argon.

  • Reaction: Add THF (degassed) and Et3N (3.0 equiv). Add the terminal alkyne (1.05 equiv) dropwise at Room Temperature .

    • Why RT? Low temperature ensures the Pd inserts only into the C–I bond. The C–Br bond is inert at RT.

  • Outcome: The alkyne is installed at the ortho position. The meta-bromide remains intact.

Step B: Suzuki Coupling at C5 (Bromine)

  • Setup: Take the product from Step A. Add Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2.0 equiv).

  • Reaction: Use Dioxane/Water (4:1). Heat to 80–100°C .

    • Why Heat? The C–Br bond requires higher activation energy.

  • Outcome: A fully elaborated, non-symmetric trisubstituted benzene core.

Visualizing the Pathway

The following diagram illustrates the orthogonal logic of this scaffold, distinguishing it from the standard SGLT2 route.

OrthogonalStrategy Start 5-Bromo-2-Iodobenzyl Scaffold PathA Path A: Ortho-Cyclization (Kinase Inhibitors) Start->PathA PathB Path B: Sequential Coupling (Library Generation) Start->PathB StepA1 Step 1: Pd-Catalyzed Intramolecular Heck (Uses C2-Iodo) PathA->StepA1 StepB1 Step 1: Sonogashira Coupling at RT (Selects C2-Iodo) PathB->StepB1 StepA2 Intermediate: Fused Benzazepine (C5-Br Intact) StepA1->StepA2 Ring Closure StepA3 Step 2: Buchwald-Hartwig Amination at C5-Br StepA2->StepA3 Late-Stage Diversification StepB2 Intermediate: Ortho-Alkynyl Benzyl (C5-Br Intact) StepB1->StepB2 Chemoselective StepB3 Step 2: Suzuki Coupling at 80°C (Activates C5-Br) StepB2->StepB3 High Temp

Caption: Workflow demonstrating the dual-pathway utility of the scaffold. Path A utilizes the ortho-iodine for ring fusion (e.g., in Indolobenzazepines), while Path B exploits differential halogen reactivity for sequential decoration.[1]

References

  • Alfadul, S. M., et al. (2022).[1][4] "Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes." Inorganic Chemistry. Link

    • Key Insight: Details the use of the 5-bromo-2-iodobenzyl linker to form the 7-membered lactam ring via Pd-catalyzed cycliz
  • Garrido-Castro, A. F., et al. (2020).[1] "Visible Light Mediated Photocatalytic [2+2] Cycloaddition." Communications Chemistry. Link

    • Key Insight: Demonstrates the use of the scaffold in photocatalytic radical cascades, leveraging the weak C–I bond.
  • Merck Sharp & Dohme Corp. (2014).[5] "Cycloalkyl Nitrile Pyrazolo Pyridones as Janus Kinase Inhibitors." European Patent EP 2976340 B1. Link

    • Key Insight: Describes the protection and coupling of 5-bromo-2-iodobenzyl alcohol in the synthesis of JAK inhibitors.
  • Novartis AG. (2004).[1] "Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (COX-2) inhibitors."[1] WO Patent 2004048314A1. Link

    • Key Insight: Provides the industrial protocol for converting the benzyl alcohol to the bromide and its subsequent alkyl
  • Apollo Scientific. "2-Bromo-5-iodobenzyl alcohol Product Data." Link[1]

    • Key Insight: Verification of commercial availability and physical properties (MP: 112-116°C).

Sources

Exploratory

Novel Fluorinated Heterocyclic Intermediates: A Synthetic Chemist's Guide to Unlocking New Modalities in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful tactics in mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful tactics in modern medicinal chemistry. Fluorine's unique electronic properties can profoundly modulate a molecule's physicochemical and pharmacokinetic profile, enhancing metabolic stability, tuning pKa, and improving membrane permeability and binding affinity.[1][2][3] This guide provides an in-depth analysis of novel fluorinated heterocyclic intermediates, offering field-proven insights into their synthesis and application. We will explore the causal mechanisms behind key synthetic strategies, present detailed experimental protocols, and showcase the transformative potential of these high-value building blocks in drug development programs.

The Imperative of Fluorine in Modern Drug Design

The prevalence of fluorine in pharmaceuticals is a testament to its remarkable utility; approximately 40% of new pharmaceuticals contain fluorine, and 25% of all drugs on the market feature at least one fluorine atom.[4] This is not a matter of chance, but a deliberate strategy to overcome common challenges in drug discovery, such as rapid metabolic degradation and poor bioavailability.[5][6]

The "Fluorine Effect": A Physicochemical Deep Dive

The introduction of fluorine, the most electronegative element, creates a strong, polarized carbon-fluorine (C-F) bond. This has several critical consequences:

  • Metabolic Shielding: The C-F bond is exceptionally stable to oxidative metabolism. Placing a fluorine atom at a metabolically labile position (a "soft spot") can effectively block enzymatic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2][7]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby functional groups, such as amines or carboxylic acids. This alteration can be crucial for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[3][8]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and weak hydrogen bonds with backbone amides.[1] It can also alter the conformation of a molecule to better fit a binding pocket.

  • Increased Lipophilicity and Permeability: While counterintuitive for such a polar bond, the introduction of a single fluorine atom or a trifluoromethyl (CF₃) group often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[1][3][8]

Heterocycles: The Privileged Scaffolds

Heterocyclic rings are ubiquitous in nature and medicine. They provide rigid, three-dimensional frameworks that can position functional groups in precise orientations for optimal interaction with biological targets. It is estimated that 59% of all small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle.[9] The combination of these privileged scaffolds with the unique properties of fluorine creates a powerful synergy, leading to the development of novel intermediates with significant potential.[3][10]

Key Classes of Novel Fluorinated Heterocyclic Intermediates

The true value of these intermediates lies in their ability to serve as versatile building blocks. Below, we examine several key classes that have gained prominence in contemporary drug discovery.

Aromatic Systems: Fluorinated Pyridines, Pyrimidines, and Indoles

These electron-deficient aromatic systems are common cores in kinase inhibitors and other targeted therapies. Fluorination can enhance their activity and refine their pharmacokinetic profiles.

  • Fluorinated Pyridines & Pyrimidines: These intermediates are foundational for many bioactive molecules.[11] The position of the fluorine atom is critical; for example, a fluorine atom ortho to the nitrogen can activate the ring for nucleophilic aromatic substitution (SNAr), providing a convenient handle for further functionalization. Fluorinated pyrimidines are key components in antiviral and anticancer agents.[12][13]

  • Fluorinated Indoles: The indole scaffold is another privileged structure in medicinal chemistry.[7] Fluorination of the indole ring can improve metabolic stability and modulate receptor binding affinity.[14][15] For instance, 4,6-difluoroindole-2-carboxylic acid serves as a versatile intermediate for creating diverse chemical libraries.[15] Sunitinib, an anticancer drug, features a fluorinated indole core.[7]

Saturated Systems: The Rise of Fluorinated Piperidines

While aromatic systems are crucial, the field is increasingly moving towards molecules with greater three-dimensional complexity to explore new chemical space and improve selectivity. Saturated heterocycles like piperidines are ideal for this purpose, but their fluorination presents unique challenges.[9][16]

Fluorinated piperidines combine the conformational rigidity of the piperidine ring with the metabolic stability conferred by fluorine.[17][18] Accessing these structures has historically been difficult, but recent advances have made them readily available as high-value intermediates.[18]

Synthetic Strategies: From Classical Methods to Modern Revolutions

The primary challenge in synthesizing these intermediates is the selective and efficient introduction of fluorine. The choice of strategy depends heavily on the target structure and the desired stage of fluorine incorporation.

The Building Block Approach vs. Late-Stage Fluorination

The "building block" approach involves using a pre-fluorinated starting material and constructing the heterocyclic ring around it.[5] This is often reliable and provides excellent control over regiochemistry. In contrast, "late-stage fluorination" (LSF) involves introducing the fluorine atom onto a complex, fully-formed heterocycle. LSF is highly desirable in drug discovery as it allows for the rapid generation of fluorinated analogues from a common advanced intermediate, but it can be challenging due to issues with selectivity and functional group tolerance.

Key Synthetic Methodologies

The diagram below illustrates the major strategic pathways for accessing these critical intermediates.

G cluster_0 Synthetic Approaches cluster_1 A Fluorinated Starting Materials B Heterocycle Formation A->B Cyclization/ Annulation [10] C Fluorinated Heterocyclic Intermediate B->C D Pre-formed Heterocycle E Late-Stage Fluorination D->E Direct C-H Fluorination [11] F Fluorinated Heterocyclic Intermediate E->F

Caption: Core strategies for synthesizing fluorinated heterocycles.

  • Cycloaddition and Annulation Reactions: These methods are powerful for constructing heterocyclic rings from acyclic, fluorinated precursors.[19] They offer excellent control over the placement of the fluorine atom.

  • Direct C-H Fluorination: This late-stage approach uses electrophilic fluorinating reagents (e.g., Selectfluor) to replace a C-H bond directly with a C-F bond. While highly attractive, controlling regioselectivity on complex heterocycles can be a significant challenge.[14]

  • Photoredox Catalysis: This has emerged as a revolutionary tool in organofluorine chemistry.[20] Using visible light and a photocatalyst, chemists can generate highly reactive fluoroalkyl radicals under exceptionally mild conditions.[21][22] This enables a wide range of transformations that were previously difficult or impossible, including the trifluoromethylation of electron-rich heterocycles.[20][23]

  • Dearomatization-Hydrogenation of Fluoropyridines: This innovative two-step, one-pot process provides efficient access to valuable cis-fluorinated piperidines.[17][18] An aromatic, readily available fluorinated pyridine is first dearomatized, breaking its stability. The resulting non-aromatic intermediate is then stereoselectively hydrogenated to yield the saturated, non-flat fluorinated piperidine.[9][16][18]

Data Summary: Comparison of Synthetic Strategies
Methodology Timing Key Advantages Common Challenges Representative Reagents
Building Block Cyclization Early-StageHigh regioselectivity, reliable scalability.Requires synthesis of specific fluorinated precursors.Fluorinated carbonyls, amines, etc.
Direct Electrophilic Fluorination Late-StageAtom economical, rapid diversification.Regioselectivity control, harsh reagents.Selectfluor, N-Fluorobenzenesulfonimide (NFSI)
Photoredox Catalysis Late-StageExceptionally mild conditions, high functional group tolerance, novel reactivity.[20][24]Substrate scope can be catalyst-dependent.Ru/Ir complexes, organic dyes, CF₃I, Togni reagents.[20]
Dearomatization-Hydrogenation Early/Mid-StageAccess to 3D-rich saturated systems, high stereoselectivity.[17][18]Limited to pyridine precursors, catalyst sensitivity.Rh/Pd catalysts, H₂ gas.[9][16]

Experimental Protocol: Synthesis of cis-4-Fluoropiperidine

This protocol is based on the powerful dearomatization-hydrogenation strategy, which transforms a flat, aromatic starting material into a valuable, three-dimensional saturated heterocycle.[9][16][17]

Workflow Diagram:

Caption: Workflow for two-step, one-pot fluoropiperidine synthesis.

Materials:

  • 4-Fluoropyridine

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Benzyloxycarbonyl chloride (Cbz-Cl)

  • Methanol (MeOH), Anhydrous

  • Hydrochloric Acid (HCl) in dioxane (4 M)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Schlenk flask or hydrogenation vessel

  • Hydrogen balloon or Parr hydrogenator

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-fluoropyridine (1.0 eq) and the Pd/C catalyst (5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Acid Addition: Add anhydrous MeOH via syringe. Cool the mixture to 0 °C in an ice bath. Slowly add the HCl/dioxane solution (1.1 eq). Causality Note: The acid is crucial for activating the pyridine ring towards reduction and preventing catalyst poisoning.

  • Hydrogenation: Replace the nitrogen atmosphere with a hydrogen balloon (or connect to a Parr apparatus set to 50 psi). Allow the reaction to stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).

  • Reaction Quenching and Trapping: Once complete, carefully vent the hydrogen and flush the flask with nitrogen. Cool the reaction mixture to 0 °C. Slowly add saturated NaHCO₃ solution to quench the acid until the pH is ~8. Add Cbz-Cl (1.2 eq) dropwise and allow the mixture to warm to room temperature and stir for 2 hours. Trustworthiness Note: In-situ trapping of the volatile piperidine product as its Cbz-protected derivative is critical for preventing product loss during workup and simplifying purification.[9][16]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with DCM. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Cbz-protected cis-4-fluoropiperidine.

Applications in Drug Development: A Case Study

The value of these intermediates is realized when they are incorporated into active pharmaceutical ingredients (APIs). A prime example is Alpelisib , a PI3K inhibitor approved for treating breast cancer.[25] Alpelisib contains a trifluoro-t-butyl group on a pyridine ring. This fluorinated moiety is critical for its function, as it enhances metabolic stability and provides a key hydrogen bond interaction in the PI3K binding site, increasing the drug's affinity and potency.[25] The synthesis of Alpelisib relies on intermediates derived from fluorinated heterocyclic building blocks.

Future Outlook

The demand for novel fluorinated heterocyclic intermediates will continue to grow as drug discovery programs tackle increasingly challenging biological targets. Key future trends will likely include:

  • Asymmetric Synthesis: Developing methods to produce enantioenriched fluorinated heterocycles will be crucial for creating more selective drugs.[9][16]

  • Flow Chemistry: The use of continuous flow reactors for fluorination reactions can improve safety, scalability, and reaction efficiency.

  • Biocatalysis: Employing enzymes to perform selective fluorination reactions offers a green and highly specific alternative to traditional chemical methods.

By mastering the synthesis and application of these powerful intermediates, researchers and drug development professionals can significantly expand their chemical toolbox, accelerating the discovery of the next generation of life-saving medicines.

References

  • Vertex AI Search Result[1]: Fluorine in drug discovery: Role, design and case studies. This source discusses how fluorine modulates properties like acidity, lipophilicity, and metabolic stability, leading to improved pharmacokinetics and target selectivity.

  • PubMed[2]: The role of fluorine in medicinal chemistry. This article highlights how selective fluorine installation enhances metabolic stability, membrane permeation, and binding affinity.

  • Apollo Scientific[5]: Fluorinated Building Blocks in Drug Design: Why They Matter. This source explains that fluorinated building blocks are high-value intermediates used to fine-tune molecular behavior and improve stability, binding, and pharmacokinetics.

  • Chemistry World[4]: Putting the F in pharma | Feature. This article notes that about 40% of new pharmaceuticals contain fluorine and discusses the development of innovative fluorination methods.

  • Semantic Scholar[6]: The role of fluorine in medicinal chemistry. This review emphasizes the routine incorporation of fluorine to optimize molecular properties in drug candidates.

  • Analytik NEWS[17]: New synthesis method for fluorinated piperidines. This news article describes a novel, two-step method developed by Frank Glorius's team to produce fluorine-bearing piperidines from fluorinated pyridines.

  • Organic & Biomolecular Chemistry (RSC Publishing)[3]: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. This review covers the fusion of heterocyclic frameworks and fluorine atoms to improve therapeutic effectiveness, despite the synthetic challenges.

  • NIH PMC[16]: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. This paper details a method for synthesizing fluorinated piperidines from fluorinated pyridines via metal-catalyzed hydrogenation.

  • ResearchGate[11]: (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. This document provides synthetic schemes for fluorinated pyridines and their application in medicinally important compounds.

  • NIH PMC[19]: Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. This review discusses cycloaddition reactions as a superior methodology for the synthesis of fluorinated heterocycles.

  • ResearchGate[14]: Fluorine-containing indoles: Synthesis and biological activity | Request PDF. This source discusses methods for the direct C-H fluorination of indoles and their applications in drug discovery.

  • ACS Publications[9]: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. This article describes a robust cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines.

  • ScienceDaily[18]: Chemists develop new synthesis method for producing fluorinated piperidines. This article reports on a simple synthetic method for producing fluorinated piperidines via a dearomatization-hydrogenation process.

  • NIH PMC[26]: Fluorinated building blocks in drug design: new pathways and targets. This source reviews classical and modern transformations in organofluorine chemistry for creating novel building blocks.

  • Wiley Online Library[27]: Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. This book provides a thorough survey of the synthesis, chemistry, and applications of major classes of fluorinated heterocycles.

  • MDPI[8]: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). This review discusses how fluorine substitution enhances metabolic stability, membrane permeation, and modulates pKa in FDA-approved drugs.

  • ScienceDirect[7]: Fluorine-containing indoles. This review covers synthetic approaches to various fluorinated indoles and discusses their biological activities, including their use in drugs like Sunitinib.

  • MDPI[20]: Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. This review highlights the use of photoredox catalysis for introducing fluorine-containing groups into arenes and heteroarenes under mild conditions.

  • NINGBO INNO PHARMCHEM CO.,LTD.[12]: Fluorinated Pyrimidine Synthesis: Advancing Pharmaceutical Innovation. This article discusses the role of fluorinated pyrimidines as intermediates in drug design, particularly for HIV-integrase inhibitors.

  • NINGBO INNO PHARMCHEM CO.,LTD.[15]: The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. This source highlights 4,6-difluoroindole-2-carboxylic acid as a key intermediate for creating diverse chemical libraries for drug discovery.

  • ACS Publications[13]: Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega. This paper reviews recent developments in the synthetic chemistry of pyrimidines, including Biginelli reactions.

  • PubMed[10]: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. This abstract reiterates the importance of combining fluorine and heterocyclic frameworks for discovering therapeutically useful agents.

  • ResearchGate[28]: (PDF) FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. This review highlights the increasing number of FDA-approved drugs that combine heterocyclic moieties with fluorine atoms.

  • ResearchGate[29]: Electrosynthesis of fluorinated indole derivatives. This article discusses the anodic fluorination of N-acetyl-3-substituted indole derivatives to provide difluorinated products.

  • NIH PMC[25]: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. This review provides case studies of FDA-approved drugs, including Alpelisib, and details the role of the fluorinated moiety.

  • ScienceDirect: Case studies of fluorine in drug discovery. This book chapter provides case studies demonstrating the impact of fluorine incorporation in drug discovery programs.

  • NIH PMC[21]: Photoredox Catalysis in Organic Chemistry. This perspective highlights the ability of photoredox catalysis to enable new reaction mechanisms for constructing challenging chemical bonds.

  • RSC Publishing[30]: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. This review covers the therapeutic activities of directly fluorinated five-membered heterocycles, including indoles.

  • RSC Publishing[31]: Recent advances in the synthesis of fluorinated hydrazones. This review discusses the synthesis of fluorinated hydrazones, which are platforms for generating various fluorinated pyrazole species.

  • Princeton University[22]: Photoredox Catalysis in Organic Chemistry. This source explains how photoredox catalysis uses visible light to generate reactive intermediates for organic synthesis under mild conditions.

  • Beilstein-Institut[23]: Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. This review covers the field of organocatalysed photoredox chemistry and its relevance to the pharmaceutical industry.

  • ResearchGate[24]: Synthesis of saturated N-heterocycles by photoredox cyclization of imino-tethered dihydropyridines. This article discusses the advantages of photocatalytic approaches, including green synthesis and the ability to perform challenging reactions.

Sources

Foundational

1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine molecular weight and formula

Topic: Cheminformatics & Synthetic Utility of 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Executive Summary This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cheminformatics & Synthetic Utility of 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical analysis of 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine , a specialized heterocyclic building block used in modern medicinal chemistry. This molecule combines a metabolically stable, conformationally restricted amine (3,3-difluoroazetidine) with a highly functionalizable di-halogenated benzyl linker.

The presence of the gem-difluoro group lowers the basicity of the azetidine nitrogen (


 modulation) and blocks metabolic oxidation, while the ortho-iodo/meta-bromo substitution pattern on the aromatic ring offers orthogonal handles for selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it a high-value scaffold for fragment-based drug discovery (FBDD).

Part 1: Physicochemical Profile

The precise characterization of this molecule is critical for analytical validation, particularly in mass spectrometry (LC-MS) where the halogen isotopic patterns are distinct.

1.1 Molecular Identity[1]
PropertyValue
IUPAC Name 1-[(5-bromo-2-iodophenyl)methyl]-3,3-difluoroazetidine
Molecular Formula C₁₀H₉BrF₂IN
Monoisotopic Mass 386.8931 Da
Average Molecular Weight 387.99 g/mol
Predicted LogP ~3.2 (Lipophilic)
Physical State (Predicted) Viscous oil or low-melting solid (off-white)
1.2 Isotopic Distribution (Mass Spectrometry)

Due to the presence of Bromine (


 / 

≈ 1:1) and Iodine (

= 100%), the mass spectrum will exhibit a characteristic doublet pattern.
  • M+H Peak (Base): ~387.9 (containing

    
    )
    
  • M+H+2 Peak: ~389.9 (containing

    
    )
    
  • Intensity Ratio: Approximately 1:1 (distinctive of mono-brominated species).

Part 2: Synthetic Protocol

The synthesis of this molecule is best achieved via a convergent


 alkylation strategy, coupling the commercially available 3,3-difluoroazetidine hydrochloride  with 5-bromo-2-iodobenzyl bromide .
2.1 Retrosynthetic Analysis
  • Fragment A (Nucleophile): 3,3-Difluoroazetidine (released from HCl salt).

  • Fragment B (Electrophile): 5-Bromo-2-iodobenzyl bromide.

  • Mechanism: Nucleophilic substitution (

    
    ) in a polar aprotic solvent.
    
2.2 Experimental Procedure

Note: All steps should be performed in a fume hood due to the lachrymatory nature of benzyl bromides.

Reagents:

  • 3,3-Difluoroazetidine HCl (1.0 equiv) [CAS: 288315-03-7][2][3][4]

  • 5-Bromo-2-iodobenzyl bromide (1.0 equiv) [CAS: 289617-98-7]

  • Potassium Carbonate (

    
    ) (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3,3-difluoroazetidine HCl (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

  • Activation: Add

    
      (3.0 equiv). Stir at room temperature for 15 minutes to liberate the free amine base.
    
  • Addition: Add 5-bromo-2-iodobenzyl bromide (1.0 equiv) dropwise (dissolved in a minimum amount of ACN if solid).

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC or LC-MS (consumption of benzyl bromide).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.[5]

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
    
2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start1 3,3-Difluoroazetidine HCl (CAS: 288315-03-7) Reaction Reaction Phase Solvent: ACN/DMF Base: K2CO3 Temp: 60°C, 4-6h Start1->Reaction Nucleophile Start2 5-Bromo-2-iodobenzyl bromide (CAS: 289617-98-7) Start2->Reaction Electrophile Workup Workup & Purification 1. Filtration 2. Aq. Wash 3. Flash Chromatography Reaction->Workup Crude Mixture Product Target Molecule 1-(5-Bromo-2-iodo-benzyl)- 3,3-difluoro-azetidine Workup->Product Isolated Yield

Figure 1: Convergent synthesis workflow utilizing commercial building blocks.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed.

3.1 Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  Expect a singlet (or triplet if H-coupled) around -100 ppm . This confirms the integrity of the gem-difluoro ring.
    
  • 
     NMR (CDCl₃, 400 MHz): 
    
    • 
       ~7.7 ppm (d, 1H): Aromatic proton ortho to Iodine (H-3 on benzene ring).
      
    • 
       ~7.4 ppm (d, 1H): Aromatic proton (H-6).
      
    • 
       ~7.2 ppm (dd, 1H): Aromatic proton (H-4).
      
    • 
       ~3.7 ppm (s, 2H): Benzylic 
      
      
      
      (Singlet confirms N-alkylation; shift from ~4.5 ppm in starting bromide).
    • 
       ~3.6-3.8 ppm (t, 4H): Azetidine ring protons (distinctive triplet pattern due to F-coupling).
      
3.2 Mass Spectrometry Check
  • Criteria: Presence of m/z 388/390 doublet.

  • Failure Mode: If only m/z 388 is seen, de-bromination may have occurred (rare). If m/z 262 is seen, the Iodine has been lost (possible under harsh reductive conditions).

Part 4: Applications in Drug Discovery

This molecule is designed for Scaffold Hopping and Diversity-Oriented Synthesis (DOS) .

4.1 The "Fluorine Effect"

The 3,3-difluoro substitution on the azetidine ring serves two purposes:

  • pKa Lowering: It lowers the basicity of the tertiary amine (compared to non-fluorinated azetidine), potentially improving oral bioavailability by reducing lysosomal trapping.

  • Metabolic Blocking: It prevents oxidative metabolism at the sensitive 3-position of the ring.

4.2 Orthogonal Cross-Coupling

The 5-Bromo-2-Iodo substitution allows for sequential functionalization. The C-I bond is weaker and more reactive than the C-Br bond.

  • Step 1: Selective activation of Iodine (e.g., Sonogashira coupling at room temperature).

  • Step 2: Activation of Bromine (e.g., Suzuki coupling at elevated temperature).

4.3 Functionalization Pathway Diagram

Functionalization cluster_0 Step 1: Selective C-I Activation cluster_1 Step 2: C-Br Activation Core Core Scaffold (Iodo + Bromo) Step1 Pd(0) / RT (Sonogashira/Suzuki) Core->Step1 Inter Intermediate (R1-Substituted + Bromo) Step1->Inter Step2 Pd(0) / Heat / Ligand (Suzuki/Buchwald) Inter->Step2 Final Final Library (R1 + R2 Substituted) Step2->Final

Figure 2: Chemo-selective functionalization strategy exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide.[6]

References

  • PubChem. (2025).[7][6][8] 3,3-Difluoroazetidine | C3H5F2N.[7][2] National Library of Medicine. [Link][7]

  • Dunet, J., et al. (2017). General method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods, 14, 987–994.[9] (Contextual reference for 3,3-difluoroazetidine utility). [Link][9]

Sources

Exploratory

The Strategic Incorporation of Fluorine in Benzylamine Scaffolds: A Technical Guide to Bioisosteric Design

Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] This in-depth technical guide focuses on fluorinated bioisosteres of benzylamines, a prevalent motif in numerous biologically active compounds. We will explore the rationale behind using fluorinated groups, such as trifluoromethyl (CF₃) and difluoromethyl (CF₂H), as bioisosteric replacements for other functionalities. This guide will provide a comprehensive overview of their synthesis, impact on crucial drug-like properties, and their application in drug discovery, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The Power of Fluorine in Bioisosteric Replacement

Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, is a fundamental strategy in drug design. Fluorine, with its unique electronic properties and small size, is a versatile element for creating effective bioisosteres.[2] Its high electronegativity can profoundly influence the acidity (pKa), lipophilicity, and metabolic stability of a molecule.[3][4]

The benzylamine scaffold is a common pharmacophore, but it can be susceptible to metabolic degradation, particularly at the benzylic position.[5] Introducing fluorine or fluorinated alkyl groups can block these metabolic "hot spots," thereby enhancing the drug's half-life and bioavailability.[6][7][8] This guide will delve into the specific advantages and synthetic considerations of creating fluorinated bioisosteres of benzylamines.

Key Fluorinated Bioisosteres of Benzylamines

The two most prominent fluorinated bioisosteres in this context are the α-trifluoromethyl and α-difluoromethyl amines.

The Trifluoromethyl (CF₃) Group: A Robust Metabolic Shield

The trifluoromethyl group is a highly effective bioisostere for various groups, including methyl, ethyl, and even nitro groups.[9][10][11] Its strong electron-withdrawing nature significantly lowers the basicity of the adjacent amine, which can be advantageous for modulating receptor interactions and improving membrane permeability.[12][13] The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism.[9]

The Difluoromethyl (CF₂H) Group: The "Lipophilic Hydrogen Bond Donor"

The difluoromethyl group presents a unique set of properties. It acts as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[14][15] Unlike the trifluoromethyl group, the CF₂H group retains an acidic proton, allowing it to participate in hydrogen bonding, a critical interaction for drug-receptor binding.[15][16] This has led to it being termed a "lipophilic hydrogen bond donor."[16][17] The CF₂H group also enhances metabolic stability and membrane permeability.[14]

Impact on Physicochemical Properties: A Quantitative Analysis

The decision to incorporate a fluorinated bioisostere has profound and predictable effects on a molecule's physicochemical profile.

Basicity (pKa)

Fluorination significantly reduces the basicity of the benzylamine nitrogen. The strong inductive effect of fluorine atoms withdraws electron density from the nitrogen, making its lone pair less available for protonation.[3][18] This reduction in pKa can be critical for optimizing a drug's absorption, distribution, and target engagement.[6]

SubstituentTypical pKa of Benzylamine
-CH₃~9.3
-H9.34
-CH₂FLower than -CH₃
-CHF₂~7.5[18]
-CF₃~5.4

Table 1: Comparative pKa values of substituted benzylamines.

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is context-dependent.[19] While aromatic fluorination generally increases lipophilicity, the introduction of CF₃ or CF₂H groups at the benzylic position can have more complex effects.[16][20] The CF₂H group, for instance, can lead to a smaller increase in lipophilicity compared to the CF₃ group.[17]

Substituent on Benzyl GroupHansch Hydrophobicity Parameter (π)
-CH₃+0.56
-F+0.14
-CF₃+0.88
-OCF₂H+0.45[1]

Table 2: Hansch hydrophobicity parameters for selected substituents. A positive value indicates an increase in lipophilicity.[1]

Metabolic Stability

The high bond dissociation energy of the C-F bond makes fluorinated compounds more resistant to metabolic oxidation by cytochrome P450 enzymes.[5][9][21] Replacing a metabolically labile C-H bond with a C-F bond is a common and effective strategy to increase a drug's half-life.[5][8]

Synthetic Strategies and Methodologies

The synthesis of fluorinated benzylamines often requires specialized reagents and reaction conditions.

Synthesis of α-Trifluoromethyl Amines

A prevalent method for synthesizing α-trifluoromethyl amines is the nucleophilic trifluoromethylation of imines using reagents like TMSCF₃ (Ruppert-Prakash reagent).[22] Asymmetric synthesis to obtain chiral α-trifluoromethyl amines is also a significant area of research, often employing chiral catalysts.[12][23][24]

G ketone Aryl Ketone imine Trifluoromethyl Ketimine ketone->imine Condensation amine Amine (R-NH2) amine->imine product α-Trifluoromethyl Amine imine->product Nucleophilic Addition nucleophile Nucleophilic CF3 Source (e.g., TMSCF3) nucleophile->product

The impact of fluorination on key properties and subsequent biological outcomes.

Case Studies in Drug Development

The strategic use of fluorinated benzylamine bioisosteres has been instrumental in the development of several successful drugs. For instance, the replacement of a metabolically susceptible group with a CF₃ or CF₂H moiety has led to compounds with improved pharmacokinetic profiles and enhanced efficacy. While specific examples are numerous and proprietary, the principles outlined in this guide are widely applied in the pharmaceutical industry.

Conclusion

Fluorinated bioisosteres of benzylamines represent a powerful and versatile tool in the medicinal chemist's arsenal. The trifluoromethyl and difluoromethyl groups offer distinct advantages in terms of modulating pKa, lipophilicity, and metabolic stability. A thorough understanding of the synthesis and physicochemical consequences of incorporating these motifs is crucial for the rational design of next-generation therapeutics. By leveraging the unique properties of fluorine, researchers can overcome common drug development hurdles and create safer, more effective medicines.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
  • ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.
  • Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators.
  • PMC. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing.
  • Organic Chemistry Frontiers. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. RSC Publishing.
  • Alfa Chemistry. (n.d.). Difluoromethyl.
  • Organic Chemistry Frontiers. (n.d.). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. RSC Publishing.
  • (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines.
  • ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Comparative study of fluorinated versus non-fluorinated benzylating agents in drug design.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • MDPI. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines.
  • (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase.
  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • The Royal Society of Chemistry. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide.
  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem.
  • MDPI. (2020). Importance of Fluorine in Benzazole Compounds.
  • (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.

Sources

Foundational

Commercial Availability &amp; Synthetic Utility of 3,3-Difluoroazetidine Substituted Benzenes

Executive Summary The 3,3-difluoroazetidine moiety has emerged as a high-value bioisostere in modern drug discovery, offering a unique combination of reduced basicity, metabolic stability, and lowered lipophilicity compa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3-difluoroazetidine moiety has emerged as a high-value bioisostere in modern drug discovery, offering a unique combination of reduced basicity, metabolic stability, and lowered lipophilicity compared to traditional cyclic amines like morpholine or piperidine.[1][2]

While the core building block—3,3-difluoroazetidine hydrochloride —is a commodity chemical widely available from major suppliers, the N-aryl substituted derivatives (3,3-difluoroazetidine substituted benzenes) are rarely available as off-the-shelf catalog items.[1][2] Consequently, researchers must typically synthesize these "advanced intermediates" in-house.[1][2][3]

This guide provides a technical roadmap for sourcing the core materials and executing the challenging C–N coupling reactions required to install this fluorinated scaffold onto aromatic rings.

Scientific Rationale: The "Fluorine Effect"[2]

The incorporation of a gem-difluoro group at the 3-position of the azetidine ring profoundly alters the physicochemical profile of the molecule. This is not merely a steric replacement; it is an electronic modulation tool.[3]

PropertyAzetidine (Parent)3,3-DifluoroazetidineImpact on Drug Design
pKa (Conjugate Acid) ~11.3~6.0 – 7.5 (Est.)[1]Reduced Basicity: Improves membrane permeability and reduces lysosomal trapping (phospholipidosis risk).[1][3]
LogP LowModerateLipophilicity Modulation: Fluorine increases lipophilicity relative to the parent amine but remains lower than alkyl analogs.[1][3]
Metabolic Stability Vulnerable at C3Blocked at C3Metabolic Blocking: Prevents oxidative metabolism at the 3-position.[1][3]
Conformation PuckeredPuckered/RigidShape: The C–F bonds induce a specific puckering angle, potentially improving binding selectivity.[1][3]
Diagram 1: Bioisosteric Replacement Logic

Bioisostere cluster_0 Optimization Goals Morpholine Morpholine (Metabolically Labile) DFA 3,3-Difluoroazetidine (Ideal Bioisostere) Morpholine->DFA Reduce PSA Block Metabolism Azetidine Azetidine (High pKa ~11.3) Azetidine->DFA Lower pKa (Fluorine Inductive Effect)

Caption: Strategic replacement of common heterocycles with 3,3-difluoroazetidine to optimize physicochemical properties.

Commercial Availability Landscape

The Core Building Block

The primary entry point for all synthesis is the hydrochloride salt.[3] The free base is volatile and less stable, so suppliers almost exclusively provide the salt form.[2]

  • Compound: 3,3-Difluoroazetidine hydrochloride[1][2][4][5][6][7][8][9][10]

  • CAS: 288315-03-7[1][3][4][5][8][11]

  • Availability: High (Commodity)[1][3]

  • Typical Purity: ≥95% or ≥97%[1][3]

  • Cost: ~

    
    100 per gram (Bulk pricing significantly lower)[1]
    

Major Suppliers:

  • Global Distributors: Sigma-Aldrich (Merck), Thermo Fisher (Alfa Aesar), TCI Chemicals.[1][2]

  • Specialty Fluorine Houses: Fluorochem, Enamine, Combi-Blocks, Oakwood Chemical.[1][2]

N-Aryl Derivatives (Substituted Benzenes)

Direct commercial availability of pre-coupled N-aryl-3,3-difluoroazetidines (e.g., 1-(4-bromophenyl)-3,3-difluoroazetidine) is low .[1][2]

  • Status: "Made to Order" or "Advanced Intermediate."[1][3]

  • Implication: If you need a library of 50 different N-aryl derivatives, you cannot buy them; you must synthesize them using the core block (CAS 288315-03-7) and various aryl halides.[1]

  • Exception: A few simple derivatives (e.g., 4-bromo, 4-iodo) may be listed by catalog houses like Aaron Chemicals or Enamine, but often at a high premium (e.g., >$300 for 50mg).[1][2]

Synthesis Protocols: Installing the Scaffold

Coupling 3,3-difluoroazetidine to an aryl ring is more challenging than coupling standard amines (like morpholine) because the electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the azetidine nitrogen.[1]

Diagram 2: Synthesis Decision Tree

Synthesis Start Target: N-Aryl-3,3-Difluoroazetidine CheckAryl Analyze Aryl Halide (Ar-X) Start->CheckAryl ElectronPoor Electron Deficient Ar-X (e.g., NO2, CN, Pyridine) CheckAryl->ElectronPoor Activated ElectronRich Electron Neutral/Rich Ar-X (e.g., OMe, Alkyl) CheckAryl->ElectronRich Unactivated SnAr Method A: SnAr Base: DIPEA/Cs2CO3 Solvent: DMSO/DMF Temp: 80-120°C ElectronPoor->SnAr Preferred Buchwald Method B: Buchwald-Hartwig Cat: Pd(OAc)2 / Pd2(dba)3 Ligand: RuPhos or BrettPhos Base: NaOtBu / Cs2CO3 ElectronRich->Buchwald Required Success Purification: Silica Gel (often streaky) or Reverse Phase SnAr->Success High Yield Buchwald->Success Moderate Yield

Caption: Selection logic for coupling 3,3-difluoroazetidine based on the electronic nature of the aryl electrophile.

Method A: Nucleophilic Aromatic Substitution (SnAr)

Best for: Activated aryl halides (containing strong electron-withdrawing groups like -NO2, -CN, -SO2R, or electron-deficient heterocycles like chloropyridine).[1][2]

  • Reagents: 3,3-Difluoroazetidine HCl (1.0 equiv), Ar-F or Ar-Cl (1.0 equiv), Base (3.0 equiv).[1][2]

  • Base Selection: DIPEA (Hunig's base) or Cs₂CO₃.[1]

  • Solvent: DMSO or DMF (Polar aprotic is essential).[1]

  • Conditions: 80°C – 120°C for 2–16 hours.[1][3]

  • Note: Since the amine is weak, higher temperatures are often required compared to non-fluorinated amines.[1][2][3]

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl halides (phenyl bromides/iodides with neutral or electron-donating groups).[3]

  • Challenge: The low nucleophilicity of 3,3-difluoroazetidine makes Pd-oxidative addition easy but the transmetallation/reductive elimination difficult if the ligand is not sterically bulky and electron-rich.[1]

  • Catalyst System:

    • Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂.[1][3]

    • Ligand (Critical): RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands are essential for coupling sterically hindered or electronically deactivated amines.[1][3] Standard ligands like BINAP or PPh₃ often fail.[3]

    • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.[1][3]

    • Solvent: Toluene or Dioxane (anhydrous).[1][3]

    • Temp: 100°C (sealed tube).

Handling & Stability Protocol
  • Free Base Volatility: 3,3-Difluoroazetidine free base is a low-boiling liquid/oil and can be volatile.[1][3] Do not rotary evaporate to dryness if you have performed a basic extraction to isolate the free amine.[3]

  • Salt Stability: Always store the starting material as the HCl salt (hygroscopic; keep in desiccator).[1][3]

  • Reaction Setup: When using the HCl salt in anhydrous reactions (Buchwald), remember to add extra base (1 extra equivalent) to neutralize the HCl in situ.[1][3]

References

  • Commercial Source Verification
  • Synthetic Methodology (Buchwald-Hartwig)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][2] (Establishes RuPhos/BrettPhos utility for difficult amines).

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.

  • Bioisosteric Properties

    • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] (Discusses pKa modulation by gem-difluoro groups).

    • Kuhn, B., et al. (2016).[1][2] Difluoromethyl groups for structural modulation in drug design.[3] Bioorganic & Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Alkylation of 3,3-Difluoroazetidine Hydrochloride

Introduction: The Rising Value of the 3,3-Difluoroazetidine Moiety in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Value of the 3,3-Difluoroazetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain (approx. 25.4 kcal/mol) provides a unique three-dimensional geometry that can enhance binding affinity and improve physicochemical properties such as solubility and metabolic stability when incorporated into drug candidates.[1] The introduction of geminal fluorine atoms at the C3-position further modulates the molecule's properties, increasing lipophilicity and influencing the basicity of the nitrogen atom, making 3,3-difluoroazetidine a highly sought-after building block.[2]

N-alkylation of the 3,3-difluoroazetidine core is a critical step in harnessing its potential, allowing for the attachment of diverse functional groups and the exploration of structure-activity relationships (SAR). However, this transformation is not without its challenges. The starting material is typically supplied as a hydrochloride salt for stability and ease of handling, necessitating a neutralization step. Furthermore, the strong electron-withdrawing effect of the two fluorine atoms reduces the nucleophilicity of the azetidine nitrogen, which can render it less reactive compared to its non-fluorinated counterparts.

This guide provides a detailed examination of two robust and widely applicable protocols for the N-alkylation of 3,3-difluoroazetidine hydrochloride: Direct Nucleophilic Substitution with alkyl halides and Reductive Amination with carbonyl compounds. We will delve into the causality behind experimental choices, offer step-by-step procedures, and provide troubleshooting insights to empower researchers in their synthetic endeavors.

Guiding Your Synthetic Strategy: A Workflow for N-Alkylation

Choosing the appropriate N-alkylation method depends on the desired substituent and the available starting materials. The following workflow provides a general decision-making framework.

G start 3,3-Difluoroazetidine Hydrochloride base In-situ neutralization (e.g., K₂CO₃, Et₃N, DIPEA) start->base freebase Free Azetidine Nucleophile base->freebase substituent_type Desired N-Substituent? freebase->substituent_type alkyl_halide Primary or Secondary Alkyl Group (R-X) substituent_type->alkyl_halide From Alkyl Halide carbonyl Alkyl or Aryl Group (via R-CHO or R₂C=O) substituent_type->carbonyl From Carbonyl sn2_protocol Protocol 1: Nucleophilic Substitution alkyl_halide->sn2_protocol reductive_amination_protocol Protocol 2: Reductive Amination carbonyl->reductive_amination_protocol product N-Alkyl-3,3-difluoroazetidine sn2_protocol->product reductive_amination_protocol->product

Caption: Decision workflow for N-alkylation of 3,3-difluoroazetidine.

Protocol 1: N-Alkylation via Nucleophilic Substitution (SN2)

Direct alkylation with electrophiles like alkyl halides is a fundamental and straightforward approach for forming C-N bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key to success lies in effectively liberating the free azetidine from its hydrochloride salt to generate a sufficiently nucleophilic species that can attack the electrophilic carbon of the alkylating agent.

Scientific Rationale
  • The Base is Critical: The reaction begins with the in situ neutralization of the 3,3-difluoroazetidine hydrochloride. A non-nucleophilic base is essential to prevent it from competing with the azetidine in reacting with the alkyl halide. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the ammonium salt but are generally poor nucleophiles in organic solvents. Organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can also be used.

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal. They effectively dissolve the hydrochloride salt and the base, and they do not solvate the nucleophile as strongly as protic solvents, thereby enhancing its reactivity.

  • Reactivity of Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. For less reactive alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide (NaI or KI) can accelerate the reaction via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.

  • Influence of Fluorine: The gem-difluoro group at the C3 position is strongly electron-withdrawing. This effect decreases the electron density on the nitrogen atom, reducing its basicity and nucleophilicity. Consequently, reactions may require slightly more forcing conditions (e.g., elevated temperatures) compared to the N-alkylation of non-fluorinated azetidine.

Detailed Experimental Protocol

This protocol is adapted from a procedure reported in the synthesis of novel cannabinoid type 2 receptor (CB2) ligands.[1][3]

Materials:

  • 3,3-Difluoroazetidine hydrochloride

  • Alkyl halide (e.g., 2-chloro-6-methoxypyridine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3,3-difluoroazetidine hydrochloride (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMF (to achieve a concentration of ~0.2-0.5 M).

  • Addition of Alkylating Agent: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the free base. To this mixture, add the alkyl halide (1.0-1.2 eq) either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate), to afford the pure N-substituted 3,3-difluoroazetidine.

Data Presentation: Representative Conditions for SN2 Alkylation
EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Benzyl bromideK₂CO₃MeCN601285-95
22-Chloropyridine derivativeK₂CO₃DMF901670-85[1][3]
3Ethyl bromoacetateEt₃NDCM25880-90
4IodomethaneDIPEATHF406>90

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation, particularly when direct alkylation is problematic or when the desired substituent is to be introduced from an aldehyde or ketone. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride reducing agent.[4]

Scientific Rationale
  • Mechanism and Selectivity: The reaction begins with the nucleophilic attack of the free azetidine nitrogen on the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration forms an iminium ion. This electrophilic intermediate is then readily reduced by a selective reducing agent. A key advantage of this method is the avoidance of over-alkylation, which can be a side reaction in direct alkylations with reactive halides.[4]

  • Choice of Reducing Agent: The choice of reducing agent is crucial. It must be mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[4] It is less reactive than sodium borohydride (NaBH₄) and is particularly effective under the mildly acidic conditions that favor iminium ion formation. Sodium cyanoborohydride (NaCNBH₃) is another common choice, though NaBH(OAc)₃ is often preferred due to the toxicity concerns associated with cyanide.

  • Reaction Conditions: The reaction is typically run in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion, especially when reacting with ketones.

Detailed Experimental Protocol

This is a general protocol based on well-established procedures for the reductive amination of secondary amines.[4][5]

Materials:

  • 3,3-Difluoroazetidine hydrochloride

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Free Base Generation: In a round-bottom flask under an inert atmosphere, suspend 3,3-difluoroazetidine hydrochloride (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M). Add the organic base (e.g., Et₃N, 1.1 eq) and stir the mixture at room temperature for 20-30 minutes.

  • Iminium Ion Formation: To this suspension, add the aldehyde or ketone (1.0-1.1 eq) and allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. Be mindful of potential gas evolution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 3,3-difluoroazetidine.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion (Both Methods) Incomplete neutralization of the hydrochloride salt.Ensure the base is anhydrous and use a sufficient excess (2-3 eq for K₂CO₃, 1.1-1.2 eq for Et₃N). Allow adequate time for free base formation before adding the electrophile.
Low reactivity of the azetidine due to fluorine substitution.Increase the reaction temperature (e.g., from 80°C to 110°C for SN2 in DMF). Increase reaction time.
Low Yield (SN2 Method) Poor reactivity of the alkyl halide.If using an alkyl chloride, add a catalytic amount of NaI or KI. Consider switching to the corresponding alkyl bromide or iodide.
Side reactions (e.g., elimination).Use a less hindered base. Run the reaction at the lowest effective temperature.
Incomplete Reaction (Reductive Amination) Insufficient reducing agent.Add a larger excess of NaBH(OAc)₃ (up to 2.0 eq).
Inefficient iminium ion formation.Add a catalytic amount of acetic acid (0.1 eq), especially for ketones. Ensure anhydrous conditions as water can hydrolyze the iminium ion.
Multiple Products Observed Over-alkylation (SN2 with highly reactive halides).Use reductive amination instead. Alternatively, use a larger excess of the azetidine starting material and separate the product.
Aldehyde/Ketone reduction (Reductive Amination).Ensure you are using a mild reducing agent like NaBH(OAc)₃. Add the reducing agent after allowing sufficient time for iminium formation.

Conclusion

The N-alkylation of 3,3-difluoroazetidine hydrochloride is a key transformation for accessing novel chemical entities for drug discovery and materials science. By understanding the electronic influence of the gem-difluoro group and the necessity of neutralizing the hydrochloride salt, researchers can successfully employ either direct nucleophilic substitution or reductive amination. The protocols detailed herein provide robust starting points for these syntheses. Careful selection of the base, solvent, and reaction conditions, guided by the principles discussed, will enable the efficient and reliable synthesis of a wide array of N-substituted 3,3-difluoroazetidine derivatives.

References

  • Slavik, R., Grether, U., Herde, A. M., Gobbi, L., Fingerle, J., Ullmer, C., ... & Ametamey, S. M. (2015). Discovery of a high affinity and selective pyridine analog as a potential positron emission tomography imaging agent for cannabinoid type 2 receptor. Journal of Medicinal Chemistry, 58(10), 4266–4277. [Link]

  • American Chemical Society. (2015). Supporting Information for Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor. ACS Publications. Available at [Link]

  • Burakevych, A., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Makowski, M., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47689-47719. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 16, 2026, from [Link]

Sources

Application

Application Note: Sequential Cross-Coupling Strategies for Bromo-Iodo Arenes

Introduction: The Orthogonal Functionalization Challenge In drug discovery and library synthesis, the ability to sequentially functionalize a core scaffold is paramount. Bromo-iodo arenes (e.g., 1-bromo-4-iodobenzene) re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Orthogonal Functionalization Challenge

In drug discovery and library synthesis, the ability to sequentially functionalize a core scaffold is paramount. Bromo-iodo arenes (e.g., 1-bromo-4-iodobenzene) represent a "privileged scaffold" because they offer two electrophilic sites with distinct reactivity profiles.

The core challenge is chemoselectivity . The objective is to exclusively engage the C–I bond in the first cross-coupling event while leaving the C–Br bond intact for a subsequent, distinct functionalization. Failure to control this hierarchy leads to "scrambling" (oligomerization) or double-addition, resulting in complex mixtures that are difficult to purify.

This guide provides a validated, mechanistic approach to achieving high-fidelity sequential couplings, moving beyond "recipe following" to "reaction engineering."

Mechanistic Foundation: Kinetic Differentiation

The success of a sequential coupling relies on the kinetic difference in Oxidative Addition (OA) rates between the C–I and C–Br bonds.

The Reactivity Hierarchy

Under standard Palladium (Pd) catalysis, the bond dissociation energy (BDE) dictates the rate of insertion:

  • C–I Bond: Weak (~65 kcal/mol). Fast OA, often occurs at Room Temperature (RT).

  • C–Br Bond: Stronger (~81 kcal/mol). Slower OA, typically requires elevated temperatures (>60°C) or specialized bulky/electron-rich ligands.

The "Switch" Mechanism

To achieve selectivity, we manipulate the activation energy barrier . We lower the system's energy (temperature) and tune the catalyst (ligand sterics) so that the Pd species has enough energy/reactivity to insert into C–I but not C–Br.

Mechanism Pd0 Pd(0) Catalyst Complex_I Intermediate A (LnP-Pd(II)-I) Ar-Br Intact Pd0->Complex_I Fast OA (Low Temp, k1) Complex_Br Side Product (LnP-Pd(II)-Br) Loss of Selectivity Pd0->Complex_Br Slow OA (High Temp, k2) Substrate I-Ar-Br (Substrate) Substrate->Complex_I Fast OA (Low Temp, k1) Substrate->Complex_Br Slow OA (High Temp, k2) Product_1 Product 1 (R-Ar-Br) Complex_I->Product_1 Transmetallation & Red. Elim.

Figure 1: Kinetic differentiation pathway. The green path (C-I insertion) is kinetically favored at lower temperatures (k1 >> k2).

Strategic Guidelines for Success

Before beginning the protocol, adhere to these three "Self-Validating" rules:

  • Stoichiometry is King: Never use an excess of the first coupling partner. Use 0.95 to 1.0 equivalents of the boronic acid/alkyne relative to the dihalide. Excess reagent will eventually force the reaction at the bromine site once the iodine is consumed.

  • Ligand Selection: Avoid highly active, bulky electron-rich phosphines (e.g., tBuXPhos, QPhos) for the first step. These ligands accelerate OA at aryl bromides, eroding selectivity. Use "standard" ligands like PPh3 (in Pd(PPh3)4) or dppf which respect the I > Br hierarchy.

  • The Temperature Gate: Step 1 must be performed at the lowest effective temperature (often RT to 40°C). Step 2 is "unlocked" by raising the temperature (80°C–100°C).

Protocol A: One-Pot Sequential Sonogashira – Suzuki Coupling

This is the most robust sequence. The Sonogashira coupling (alkyne) is extremely facile at the I-position, and the subsequent Suzuki coupling (boronic acid) can be performed in the same vessel by adding water, base, and heat.

Target: Synthesis of 1-alkynyl-4-aryl-benzene derivatives.

Reagents & Equipment Table
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 1-Bromo-4-iodobenzene1.0Scaffold
Reagent 1 Terminal Alkyne (e.g., Phenylacetylene)1.05Partner 1 (I-selective)
Catalyst Pd(PPh3)2Cl20.03 (3 mol%)Catalyst (Pre-catalyst)
Co-Catalyst CuI0.015 (1.5 mol%)Activates Alkyne
Base/Solvent 1 Triethylamine (TEA) / THF (1:1)Solvent Vol.Base & Solvent
Reagent 2 Aryl Boronic Acid1.2Partner 2 (Br-selective)
Base 2 K2CO3 (2.0M aq solution)3.0Base for Suzuki
Step-by-Step Methodology

Phase 1: The Chemoselective Sonogashira (C–I)

  • Setup: In a dry Schlenk tube or vial equipped with a stir bar, add Pd(PPh3)2Cl2 (3 mol%), CuI (1.5 mol%), and 1-bromo-4-iodobenzene (1.0 eq).

  • Degassing: Cap the vessel and cycle vacuum/Argon three times. This is critical; O2 promotes homocoupling (Glaser coupling) of the alkyne, consuming your reagent and ruining stoichiometry.

  • Addition: Inject degassed dry THF and Triethylamine (1:1 ratio, 0.2 M concentration relative to substrate). Then, add the Terminal Alkyne (1.05 eq) slowly via syringe.

  • Reaction: Stir at Room Temperature (23°C) for 2–4 hours.

    • Checkpoint 1 (Self-Validation): Spot TLC. The starting material (SM) spot should disappear. A new fluorescent spot (Product 1) appears. If SM remains after 4h, warm to 35°C, but do not exceed 40°C .

  • Confirmation: Ensure complete consumption of the dihalide before proceeding.

Phase 2: The Thermal Suzuki Switch (C–Br)

  • Addition: Open the vessel under a stream of Argon. Add the Aryl Boronic Acid (1.2 eq).

  • Activation: Add the 2.0M K2CO3 aqueous solution (3.0 eq). The solvent system is now THF:TEA:Water.

  • Reaction: Reseal and heat the reaction to 80°C (reflux) for 8–12 hours. The elevated temperature overcomes the activation barrier for the Ar–Br bond.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na2SO4, concentrate, and purify via column chromatography.

Protocol_Flow Start Start: I-Ar-Br + Pd/Cu + Alkyne Step1 Step 1: Sonogashira (RT, 4h) Start->Step1 Check Checkpoint: TLC/LCMS (Confirm I-consumption) Step1->Check Add Add: Boronic Acid + K2CO3 (aq) Check->Add Complete Step2 Step 2: Suzuki (80°C, 12h) Add->Step2 Finish Final Product (Alkyne-Ar-Aryl) Step2->Finish

Figure 2: One-pot sequential workflow. Note the critical checkpoint between Step 1 and Step 2 to prevent side reactions.

Protocol B: Sequential Suzuki – Buchwald (Isolation Method)

This sequence is more challenging because both steps use Palladium, but the second step (C–N coupling) requires a strong base which might be incompatible with the first step's conditions if done in one pot. Isolation is recommended for high purity.

Target: Synthesis of 4-amino-biphenyl derivatives.

Step 1: Chemoselective Suzuki (C–I)
  • Catalyst: Pd(dppf)Cl2 (3 mol%). Why? Ferrocenyl ligands are excellent for aryl iodides and offer high stability.

  • Conditions: Toluene/Water (10:1), Na2CO3 (2 eq), Boronic Acid (1.0 eq), 40°C .

  • Note: Keep temperature low. Standard Suzuki is often run at 80°C; here, 40°C ensures only the Iodine reacts.

  • Workup: Isolate the intermediate (Br-Ar-Aryl).

Step 2: Buchwald-Hartwig (C–Br)
  • Substrate: The isolated Br-Ar-Aryl intermediate.

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos or BINAP (4 mol%).

  • Why? We now need a "hot" catalyst to activate the sluggish Bromine. XPhos is a bulky, electron-rich ligand designed exactly for this.

  • Base: NaOtBu (Sodium tert-butoxide). Strong base required for the amine deprotonation.

  • Conditions: Toluene, 100°C, 12h.

Troubleshooting: The Self-Validating System

ObservationRoot CauseCorrective Action
Step 1: "Scrambling" (Product contains both reagents) Temperature too high or Ligand too active.Lower Step 1 temp to 20°C. Switch from alkyl-phosphine to aryl-phosphine (PPh3).
Step 1: Unreacted I-Ar-Br Catalyst poisoning or old catalyst.Ensure Argon atmosphere (O2 kills Pd(0)). Check catalyst color (should be bright yellow for Pd(PPh3)4, not black).
Step 2: No Reaction at Br-site Catalyst dead after Step 1.In one-pot protocols, add a "booster" shot of Pd (1 mol%) along with the second reagent.
Homocoupling of Alkyne Oxygen leak.Degas solvents thoroughly (sparge with Ar for 15 mins).

References

  • Mechanistic Basis of Selectivity

    • Fairlamb, I. J. S. "Mechanistic complexity in Pd-catalyzed cross-couplings." Chemical Society Reviews, 2007.
  • Sequential Cross-Coupling Reviews

    • Langer, P. "Site-selective transition metal-catalyzed cross-coupling reactions of dihalogenated arenes."[8] Chemical Society Reviews, 2010.

  • One-Pot Protocols (Sonogashira-Suzuki)

    • Müller, T. J. J. "Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles." Accounts of Chemical Research, 2014.
  • Oxidative Addition Rates

    • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis.
    • Relevant Application Note: "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews, 2022.[9]

Sources

Method

Reaction conditions for 5-bromo-2-iodobenzyl bromide with amines

Application Note & Protocol Guide Topic: Reaction Conditions for the N-Alkylation of Amines with 5-Bromo-2-iodobenzyl Bromide Audience: Researchers, scientists, and drug development professionals. Introduction: The Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for the N-Alkylation of Amines with 5-Bromo-2-iodobenzyl Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 5-Bromo-2-iodobenzyl Bromide in Synthesis

5-Bromo-2-iodobenzyl bromide is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature—featuring three distinct halogen atoms on a benzyl core—allows for selective and sequential chemical transformations. The benzylic bromide is the most reactive site, readily participating in nucleophilic substitution reactions. The aryl iodide and bromide offer orthogonal handles for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the reaction between 5-bromo-2-iodobenzyl bromide and various amines. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, justify the selection of reagents and conditions, and provide robust protocols for predictable and high-yielding synthesis of N-benzylated amine derivatives.

Reaction Mechanism and Theoretical Framework

The reaction of 5-bromo-2-iodobenzyl bromide with an amine is a classic nucleophilic substitution. Given that the bromide is attached to a primary benzylic carbon, the reaction proceeds predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism.

Key Mechanistic Features:

  • Benzylic Reactivity: Benzylic halides are exceptionally reactive in SN2 reactions.[1][2] The p-orbitals of the adjacent benzene ring overlap with the p-orbital of the carbon atom undergoing substitution, stabilizing the transition state and thus lowering the activation energy.[1][2]

  • Concerted Process: The amine nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This is a single, concerted step.

  • Role of the Base: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize the HBr as it is formed.

Caption: SN2 mechanism for the N-alkylation reaction.

Critical Reaction Parameters: A Guide to Optimization

The success of the N-alkylation hinges on the careful selection of four key parameters: the amine, the solvent, the base, and the temperature.

  • The Amine Nucleophile:

    • Primary Amines (R-NH₂): Highly nucleophilic and react readily. However, the secondary amine product is often more nucleophilic than the starting primary amine, leading to a potential side reaction: dialkylation. To favor mono-alkylation, one can use a large excess of the primary amine or employ specialized strategies that keep the secondary amine product protonated and unreactive.[3][4]

    • Secondary Amines (R₂NH): Generally excellent substrates. They react cleanly to form tertiary amines without the risk of over-alkylation.

    • Anilines (Aromatic Amines): Less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions may require slightly more forcing conditions (higher temperature or longer reaction times) to achieve good conversion.[5]

  • Solvent Selection: Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it "bare" and highly reactive.

    • Dimethylformamide (DMF): An excellent choice due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.

    • Acetonitrile (ACN): Another common and effective polar aprotic solvent.

    • Tetrahydrofuran (THF): A less polar option, suitable for many reactions but may result in slower kinetics.

    • Alcohols (e.g., Ethanol): While protic, they can be used, especially for less reactive amines, but may lead to slower reaction rates due to solvation of the nucleophile.

  • Base Selection: The base must be strong enough to neutralize the HBr byproduct but should not interfere with the reactants.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and highly effective bases. They are heterogeneous in many organic solvents, and the reaction occurs on the surface of the solid. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect," but it is more expensive.

    • Tertiary Amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Soluble organic bases that act as acid scavengers. DIPEA is sterically hindered, making it less likely to compete as a nucleophile with the substrate amine.

  • Temperature and Reaction Time:

    • Most N-alkylations with this reactive benzyl bromide proceed efficiently at room temperature (20-25 °C).

    • For less nucleophilic amines (like anilines) or to expedite sluggish reactions, gentle heating to 40-60 °C may be beneficial.

    • Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion, which typically ranges from 2 to 24 hours.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific amine used.

Protocol 1: N-Alkylation with a Secondary Amine (e.g., Morpholine)

This protocol details the synthesis of 4-((5-bromo-2-iodophenyl)methyl)morpholine.

Materials:

  • 5-Bromo-2-iodobenzyl bromide

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-iodobenzyl bromide (1.0 eq).

  • Dissolve the benzyl bromide in anhydrous DMF (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add morpholine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent system). The starting benzyl bromide should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash them twice with deionized water, followed by one wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to obtain the pure tertiary amine.

Protocol 2: Mono-Alkylation with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of N-((5-bromo-2-iodophenyl)methyl)-1-phenylmethanamine, employing an excess of the primary amine to favor mono-alkylation.

Materials:

  • 5-Bromo-2-iodobenzyl bromide

  • Benzylamine

  • Triethylamine (TEA)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a clean, dry round-bottom flask with a magnetic stir bar, add 5-bromo-2-iodobenzyl bromide (1.0 eq).

  • Dissolve the benzyl bromide in anhydrous acetonitrile (approx. 0.2 M).

  • Add benzylamine (3.0 eq) to the solution, followed by triethylamine (1.5 eq). The excess benzylamine acts as both the nucleophile and a portion of the base.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess benzylamine and TEA), deionized water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired secondary amine.

Data Presentation: Summary of Reaction Conditions

The following table provides representative conditions for the N-alkylation of 5-bromo-2-iodobenzyl bromide.

EntryAmine (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield
1Morpholine (1.1)K₂CO₃ (2.0)DMF254>90%
2Piperidine (1.1)Cs₂CO₃ (1.5)ACN252>95%
3Aniline (1.2)K₂CO₃ (2.0)DMF5018~75%
4Benzylamine (3.0)TEA (1.5)ACN2516~80% (mono)

Experimental Workflow Visualization

Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation reagents 1. Weigh Reactants (Benzyl Bromide, Amine, Base) solvent 2. Add Anhydrous Solvent (e.g., DMF, ACN) reagents->solvent stir 3. Stir at Defined Temp (e.g., 25°C) solvent->stir monitor 4. Monitor by TLC stir->monitor quench 5. Quench Reaction (Add Water) extract 6. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash 7. Wash Organic Layer (Water, Brine) extract->wash dry 8. Dry & Concentrate wash->dry purify 9. Purify by Column Chromatography dry->purify monitor->quench Reaction Complete char 10. Characterize Product (NMR, MS, etc.) purify->char

Caption: General experimental workflow for N-alkylation.

References

  • University of Calgary. Nucleophilic substitution of benzylic halides. [Link]

  • Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. (2018-03-04). [Link]

  • Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Aryl Halides. [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. (2017-12-30). [Link]

  • YouTube. Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. (2022-08-15). [Link]

  • RSC Advances. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014-05-30). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications. (2025-02-27). [Link]

  • PMC. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023-02-02). [Link]

  • Pre-print server. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

  • Google Patents. Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • Indian Academy of Sciences. Kinetics of reaction of benzyl halides with amines in mixed solvents. [Link]

  • PMC. Deaminative bromination, chlorination, and iodination of primary amines. (2023-02-21). [Link]

  • ResearchGate. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. [Link]

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Application

Application Notes &amp; Protocols: The Strategic Integration of 3,3-Difluoroazetidine in Modern Oncology Drug Discovery

Preamble: The Rise of Fluorine in Oncology and the Unique Niche of the 3,3-Difluoroazetidine Moiety In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rise of Fluorine in Oncology and the Unique Niche of the 3,3-Difluoroazetidine Moiety

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of modern drug design. Its introduction can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated building blocks, the 3,3-difluoroazetidine (DFA) moiety has emerged as a particularly valuable motif in oncology research. This four-membered heterocyclic ring, substituted with a geminal difluoro group, offers a unique combination of conformational rigidity, altered basicity, and metabolic resistance that researchers can leverage to overcome common drug development hurdles.

The azetidine ring itself is a strained system, a characteristic that enhances the accessibility of the nitrogen's lone pair of electrons for interactions.[1] However, this strained ring can also be susceptible to metabolic degradation. The introduction of the two fluorine atoms at the 3-position serves a dual purpose: it shields the ring from oxidative metabolism and acts as a powerful electron-withdrawing group, lowering the pKa of the azetidine nitrogen. This modulation of basicity is critical for optimizing cell permeability, reducing off-target activity (e.g., hERG inhibition), and fine-tuning interactions with the target protein.

This guide provides an in-depth exploration of the applications of the 3,3-difluoroazetidine scaffold in oncology, offering both high-level strategic insights and detailed, actionable protocols for the practicing researcher.

Part 1: Strategic Applications in Oncology Drug Design

The utility of the 3,3-difluoroazetidine group is best understood through its role as a versatile bioisostere and a modulator of pharmacokinetic properties.

Bioisosteric Replacement: Engineering Superior Drug Candidates

The DFA moiety can serve as a bioisosteric replacement for various functional groups, enabling chemists to fine-tune molecular properties while preserving or enhancing biological activity. This strategy is pivotal for navigating the complexities of drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

  • Replacement for Unsubstituted or Monofluoro-Azetidines: The primary rationale is to block metabolic oxidation at the C3 position, a common liability that can lead to rapid clearance. The gem-difluoro group is exceptionally stable to metabolic attack, often leading to a significant increase in the compound's half-life.[3]

  • Replacement for Other Saturated Heterocycles (e.g., Piperidine, Pyrrolidine): Substituting larger, more flexible rings with the compact, conformationally restricted azetidine scaffold can improve binding affinity by reducing the entropic penalty upon binding to a target. The difluorination further refines the electronic profile, offering an advantage over the simple azetidine ring.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the azetidine nitrogen compared to its non-fluorinated counterpart. This is crucial for avoiding the lysosomal trapping of basic compounds and improving oral bioavailability.

Below is a conceptual workflow for considering the integration of a DFA moiety during lead optimization.

G cluster_0 Lead Optimization Workflow Lead Initial Lead Compound (e.g., with piperidine or azetidine) Problem Identify Liabilities: - Poor Metabolic Stability - High Basicity (pKa) - Off-Target Effects Lead->Problem ADME Profiling Hypothesis Hypothesis: Introduce 3,3-Difluoroazetidine as a Bioisostere Problem->Hypothesis Propose Solution Synthesis Synthesize DFA Analogue Hypothesis->Synthesis Testing In Vitro & In Vivo Testing: - Metabolic Stability (microsomes) - pKa Measurement - Target Affinity & Selectivity - Cell Proliferation Assay Synthesis->Testing Decision Decision Point: Improved Profile? Testing->Decision Optimized Optimized Lead Candidate Decision->Optimized Yes Revise Revise or Re-evaluate Decision->Revise No

Caption: Lead optimization workflow incorporating 3,3-difluoroazetidine.

Case Study: Fluorinated Azetidinones as Tubulin Inhibitors

A compelling example of fluorine's impact is seen in the development of β-lactam (azetidin-2-one) analogues of Combretastatin A-4 (CA-4), a potent microtubule-disrupting agent.[4] Research has demonstrated that introducing fluorine at the 3-position of the β-lactam ring can significantly enhance anticancer activity.

In a study comparing a panel of 3-fluoro and 3,3-difluoro substituted β-lactams, several compounds exhibited potent antiproliferative activity against human breast cancer cell lines.[5] For instance, certain 3-fluoro β-lactam derivatives showed IC₅₀ values in the nanomolar range against MCF-7 and triple-negative breast cancer cell lines.[4] Mechanistic studies confirmed that these compounds inhibit tubulin polymerization, induce apoptosis, and downregulate anti-apoptotic proteins like Bcl2.[4]

Compound TypeTarget Cell LineIC₅₀ (µM)Key FindingReference
3-Fluoro β-lactam 32 MCF-7 (Breast)0.075Potent activity in ER-positive breast cancer.[4][5]
3-Fluoro β-lactam 33 MCF-7 (Breast)0.095Potent activity; selected for mechanistic studies.[4][5]
3-Fluoro β-lactam 32 Hs578T (TNBC)0.033Significant activity in triple-negative breast cancer.[4]
3-Fluoro β-lactam 33 MDA-MB-231 (TNBC)0.620Effective in another triple-negative cell line.[4]
Combretastatin A-4 (CA-4)MCF-7 (Breast)0.0035Reference compound, highly potent.[5]

TNBC: Triple-Negative Breast Cancer

This data underscores how the introduction of fluorine onto the azetidine core can produce highly potent anticancer agents, validating this scaffold as a privileged structure in oncology.

Emerging Applications: Targeting KRAS and Other Oncogenic Drivers

The KRAS protein is one of the most frequently mutated oncogenes, driving tumor growth in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers.[6] The development of direct KRAS inhibitors, particularly for the G12C and G12D mutations, is a major focus of modern oncology research.[7][8]

While specific approved drugs are yet to feature the 3,3-difluoroazetidine moiety prominently, its properties make it an ideal candidate for incorporation into novel KRAS inhibitors and other targeted therapies. Its ability to act as a conformationally restricted, metabolically stable, and electronically tuned building block allows it to be placed in regions of a molecule that interact with the complex surface of proteins like KRAS, potentially improving potency and pharmacokinetic properties.

G cluster_0 Bioisosteric Replacement in a Kinase Inhibitor cluster_1 Original Moiety cluster_2 Replacement Moiety Piperidine Piperidine Ring - Flexible - Higher pKa - Potential Metabolic Hotspot Kinase Kinase Binding Pocket Piperidine->Kinase Binds to Target DFA 3,3-Difluoroazetidine - Rigid - Lower pKa - Metabolically Stable DFA->Kinase Binds with Potentially Improved Properties

Caption: Bioisosteric replacement of a piperidine with 3,3-difluoroazetidine.

Part 2: Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and biological evaluation of compounds containing the 3,3-difluoroazetidine moiety.

Protocol 2.1: Synthesis of a 3,3-Difluoroazetidine Derivative

This protocol is a representative synthesis for incorporating the 3,3-difluoroazetidine ring, adapted from established chemical literature.[9][10] It outlines the fluorination of a protected 3-azetidinone precursor.

Objective: To synthesize N-Boc-3,3-difluoroazetidine from N-Boc-3-azetidinone.

Materials:

  • N-Boc-3-azetidinone

  • Diethylaminosulfur trifluoride (DAST) or equivalent fluorinating agent

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-Boc-3-azetidinone (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Rationale: The fluorination reaction with DAST is highly exothermic. Low temperature is critical to control the reaction rate and prevent degradation and side product formation.

  • Addition of Fluorinating Agent: Slowly add diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 eq.) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -60 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

    • Causality: This step neutralizes the acidic byproducts of the DAST reaction. The addition must be slow and performed in a well-ventilated fume hood due to gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% Ethyl Acetate in Hexanes) to yield the pure N-Boc-3,3-difluoroazetidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: In Vitro Antiproliferative Activity Assay

This protocol describes a common method to evaluate the anticancer efficacy of a newly synthesized 3,3-difluoroazetidine-containing compound using a cell viability assay.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound in a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (dissolved in DMSO to create a 10 mM stock)

  • Positive control (e.g., Doxorubicin)

  • 96-well flat-bottom cell culture plates

  • Resazurin-based viability reagent (e.g., AlamarBlue™)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete growth medium. A typical final concentration range would be 0.01 nM to 100 µM.

    • Include wells for "vehicle control" (medium with DMSO, final concentration ≤0.1%) and "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

    • Rationale: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

  • Viability Assessment:

    • Add 10 µL of the resazurin-based viability reagent to each well.

    • Incubate for 2-4 hours at 37 °C, protected from light.

    • Mechanism: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from medium-only wells).

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

References

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals (Basel).
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones (2022-08-24). MDPI.
  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar (2015-05-01). PubMed.
  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (2025-08-10). ResearchGate.
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • 3,3-Difluoroazetidine hydrochloride | CAS Number 28815-03-7. Ossila.
  • 3,3-Difluoroazetidine | C3H5F2N | CID 2758248. PubChem.
  • 288315-03-7 | 3,3-Difluoroazetidine hydrochloride. FCDA.
  • Insights into direct KRAS inhibition strategies for cancer treatment. National Institutes of Health (NIH).
  • Novel Oral KRAS G12D Inhibitor Receives FDA Fast Track Designation in Advanced PDAC (2025-07-25). OncLive.
  • 3,3-Difluoroazetidine hydrochloride-COA-57433. MedChemExpress.
  • Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity (2022-07-08). National Institutes of Health (NIH).
  • 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery (2024-12-23). PubMed.
  • 3,3-Difluoroazetidine hydrochloride 97 288315-03-7. MilliporeSigma.
  • 288315-03-7 | 3,3-Difluoroazetidine hydrochloride. ChemScene.
  • 3,3-Difluoroazetidine hydrochloride | Biochemical Reagent. MedChemExpress.
  • Phase 3 Trial of Calderasib Combo Launched in Advanced KRAS G12C-Mutant NSCLC (2026-01-08). OncLive.
  • Fluorogenic Reaction-Based Prodrug Conjugates as Targeted Cancer Theranostics. National Institutes of Health (NIH).
  • KRAS G12C and Beyond: KRAS Targeted Agents of Interest Under Development in NSCLC (2025-03-25). OncLive.
  • How critical illness impacts drug pharmacokinetics and pharmacodynamics (2022-02-08). The Pharmaceutical Journal.
  • Dual Inhibitors of KRASG12D and HSP90 are Effective Against KRASG12D Inhibitor Resistance (2025-10-23). PubMed.
  • Researchers report first disclosures of 12 novel cancer agents (2023-05-11). American Association for Cancer Research (AACR).
  • Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys. National Institutes of Health (NIH).
  • PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS BETWEEN DRUGS AND FOOD. ResearchGate.
  • Drug interactions | Clinical pharmacology | Faculty of Medicine, Masaryk University. Masaryk University.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the N-Benzylation of 3,3-Difluoroazetidine

Welcome to the technical support center for the N-benzylation of 3,3-difluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-benzylation of 3,3-difluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and improve your yields.

The N-benzylation of 3,3-difluoroazetidine is a crucial step in synthesizing various pharmaceutical intermediates. The presence of the gem-difluoro group on the azetidine ring introduces unique electronic properties that can influence the nucleophilicity of the nitrogen atom. While azetidines are generally reactive due to their inherent ring strain, achieving high yields in this specific alkylation requires careful optimization of reaction parameters.[1] This guide provides field-proven insights and solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-benzylation of 3,3-difluoroazetidine. Each issue is presented with potential causes and actionable, step-by-step solutions.

Issue 1: Low or No Yield of N-Benzyl-3,3-difluoroazetidine with a Complex Mixture of Byproducts

Q: My reaction has resulted in a low yield of the desired product, and TLC/LC-MS analysis shows multiple unidentified spots. What is going wrong?

A: This is a common and frustrating outcome that typically points to one of three areas: the base, the solvent, or the temperature. The interplay between these factors is critical.

Potential Causes & Solutions:

  • Inappropriate Base Selection: The choice of base is arguably the most critical parameter.

    • The Problem: A base that is too weak (e.g., NaHCO₃) may not sufficiently deprotonate the azetidine nitrogen, leading to a sluggish or incomplete reaction. Conversely, a very strong, sterically unhindered base (e.g., NaH) can lead to side reactions, including elimination or reaction with the solvent.

    • The Solution:

      • Start with a moderately strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) is often a reliable starting point. It is strong enough to deprotonate the azetidine but has low solubility, which can moderate the reaction rate and prevent over-alkylation.

      • Consider hindered organic bases. Diisopropylethylamine (DIPEA) is an excellent choice to avoid side reactions, as its steric bulk makes it non-nucleophilic.

      • Ensure Stoichiometry: If your starting material is 3,3-difluoroazetidine hydrochloride, you must use at least two equivalents of base: one to neutralize the HCl salt and one to act as the proton scavenger for the N-benzylation reaction itself. A slight excess (e.g., 2.2-2.5 equivalents) is often beneficial.

  • Incorrect Solvent Choice: The solvent influences the solubility of reagents and the rate of the Sₙ2 reaction.

    • The Problem: Protic solvents (e.g., ethanol, methanol) can solvate the nucleophile (the azetidine) and the electrophile, potentially slowing down the reaction. Nonpolar solvents may not adequately dissolve the azetidine salt or the base.

    • The Solution:

      • Use a polar aprotic solvent. Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent choices as they effectively dissolve the reagents and promote Sₙ2 reactions.[2]

      • For reactions with inorganic bases like K₂CO₃, DMF is often superior due to its ability to partially solubilize the base and accelerate the reaction.

  • Suboptimal Temperature:

    • The Problem: Room temperature may be insufficient to drive the reaction to completion, especially with less reactive electrophiles like benzyl chloride. Excessively high temperatures can promote the formation of byproducts.

    • The Solution:

      • Start at room temperature and gently heat if necessary. Monitor the reaction by TLC or LC-MS. If no significant conversion is observed after 2-4 hours, gradually increase the temperature to 40-60 °C.

      • If using a highly reactive electrophile like benzyl bromide, starting at 0 °C and allowing the reaction to warm to room temperature can provide better control.

Issue 2: Significant Recovery of Unreacted 3,3-Difluoroazetidine Starting Material

Q: My reaction has stopped, and I have recovered a large amount of my 3,3-difluoroazetidine starting material. What should I do?

A: This outcome strongly suggests an issue with either the activation of the nucleophile (the azetidine) or the quality of your electrophile (the benzylating agent).

Potential Causes & Solutions:

  • Insufficient Base: As mentioned in Issue 1, this is the most common culprit, especially when starting with the hydrochloride salt.

    • The Solution: Re-evaluate your stoichiometry. Ensure you are using at least two equivalents of base for the hydrochloride salt. If you used a weak base, consider switching to a stronger one like K₂CO₃ or Cs₂CO₃.

  • Degraded Benzylating Agent: Benzyl bromide and benzyl chloride can degrade over time, especially if exposed to moisture.

    • The Solution: Check the purity of your benzylating agent. If it is old or appears discolored, purify it by distillation or use a fresh bottle.

  • Low Reaction Temperature or Insufficient Time: The reaction may simply be too slow under your current conditions.

    • The Solution: Increase the reaction temperature in increments (e.g., from room temperature to 50 °C) and extend the reaction time. Continue to monitor for product formation.

Issue 3: Formation of a Suspected Quaternary Ammonium Salt

Q: My desired product is forming, but I am also seeing a new, highly polar spot on my TLC plate that does not move from the baseline. Is this over-alkylation?

A: Yes, this is a classic sign of over-alkylation, where the product, N-benzyl-3,3-difluoroazetidine, acts as a nucleophile and reacts with another molecule of benzyl bromide to form a quaternary ammonium salt.

Potential Causes & Solutions:

  • Excess Benzylating Agent: Using a large excess of the benzylating agent is the primary cause of this side reaction.

    • The Solution: Carefully control the stoichiometry. Use between 1.0 and 1.1 equivalents of the benzylating agent. Adding the benzylating agent slowly (dropwise) to the reaction mixture can also help minimize its transient excess concentration.

  • High Concentration or Temperature: These conditions can accelerate the second alkylation step.

    • The Solution: Run the reaction at a lower concentration (e.g., 0.1 M) and a moderate temperature. This will favor the desired mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: Which benzylating agent is better: benzyl chloride or benzyl bromide?

A1: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group. This increased reactivity can lead to faster reaction times and allow for milder conditions. However, it is also more prone to causing over-alkylation. If you are experiencing a sluggish reaction with benzyl chloride, switching to benzyl bromide is a logical next step. If you are struggling with over-alkylation using benzyl bromide, consider switching to benzyl chloride and slightly increasing the reaction temperature.

Q2: How does the gem-difluoro group affect the reactivity of the azetidine nitrogen?

A2: The two fluorine atoms are strongly electron-withdrawing, which decreases the electron density and basicity of the azetidine nitrogen. This makes the nitrogen a weaker nucleophile compared to a non-fluorinated azetidine.[1] Consequently, slightly more forcing conditions (e.g., a stronger base or higher temperature) may be required to achieve efficient N-benzylation compared to analogous non-fluorinated systems.

Q3: What is the best method for monitoring the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like ethyl acetate/hexanes. The starting azetidine (especially the free base) will be quite polar, the benzylating agent will be nonpolar, and the product will have an intermediate polarity. Staining with potassium permanganate or ninhydrin can help visualize the amine spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q4: My purification by column chromatography is difficult. Any tips?

A4: The basic nature of the product, N-benzyl-3,3-difluoroazetidine, can cause it to streak on silica gel.

  • Tip 1: Neutralize Your Silica. Pre-treating your silica gel with triethylamine (Et₃N) can significantly improve the chromatography. Prepare a slurry of silica gel in your column solvent and add ~1% v/v of Et₃N.

  • Tip 2: Acidic Wash. During the aqueous workup, a wash with a dilute acid (e.g., 1 M HCl) can remove any unreacted starting azetidine. Be sure to re-basify the organic layer with a saturated NaHCO₃ wash afterward to ensure your product is in its free-base form before chromatography.

Data Summary for Reaction Optimization

The following table provides a reference for selecting starting conditions for the N-benzylation of 3,3-difluoroazetidine hydrochloride. Yields are illustrative and will vary based on specific reaction parameters.

Base (2.2 eq)SolventTemperature (°C)Typical OutcomeKey Considerations
K₂CO₃ DMF25 - 60Good to Excellent YieldStandard, reliable choice. Reaction may require gentle heating.
Cs₂CO₃ MeCN25 - 50Excellent YieldMore reactive than K₂CO₃ due to higher solubility; good for difficult cases.
DIPEA MeCN25 - 80Moderate to Good YieldHindered base, minimizes over-alkylation. May require reflux temperatures.
Et₃N DCM/MeCN25 - 50Low to Moderate YieldOften too weak for complete conversion, especially with the difluoro substrate.
NaH THF/DMF0 - 25Variable, Risk of ByproductsVery strong base; can cause side reactions. Use with caution at low temperatures.

Recommended Experimental Protocol

This protocol is a robust starting point for the N-benzylation of 3,3-difluoroazetidine hydrochloride.

Materials:

  • 3,3-Difluoroazetidine hydrochloride (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,3-difluoroazetidine hydrochloride and potassium carbonate.

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the azetidine.

  • Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure neutralization of the hydrochloride salt.

  • Slowly add benzyl bromide dropwise to the suspension via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours). If the reaction is slow, heat the mixture to 50 °C.

  • Once the starting material is consumed, cool the reaction to room temperature and dilute it with water and ethyl acetate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF and break any emulsions.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient, potentially with 1% Et₃N) to yield N-benzyl-3,3-difluoroazetidine.

Visual Diagrams

Troubleshooting Workflow

This diagram outlines a logical process for diagnosing and solving common issues with the N-benzylation reaction.

TroubleshootingWorkflow start Reaction Outcome low_yield Low Yield Multiple Spots start->low_yield sm_recovered Starting Material Recovered start->sm_recovered overalkylation Quaternary Salt Formed start->overalkylation cause_base Cause: Base - Too weak? - Insufficient eq.? low_yield->cause_base cause_solvent Cause: Solvent - Protic? - Poor solubility? low_yield->cause_solvent cause_temp Cause: Temperature - Too low? low_yield->cause_temp sm_recovered->cause_base sm_recovered->cause_temp cause_electrophile Cause: Electrophile - Degraded? - Stoichiometry? sm_recovered->cause_electrophile overalkylation->cause_electrophile solution_base solution_base cause_base->solution_base solution_solvent Solution - Use DMF or MeCN cause_solvent->solution_solvent solution_temp Solution - Heat to 40-60°C cause_temp->solution_temp solution_electrophile Solution - Use fresh BnBr - Use 1.0-1.1 eq. - Add dropwise cause_electrophile->solution_electrophile

Caption: Troubleshooting logic for N-benzylation issues.

N-Benzylation Reaction Mechanism

This diagram illustrates the key steps in the Sₙ2 reaction pathway.

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack A 3,3-Difluoroazetidine Nuc Azetidine Anion (Nucleophile) A->Nuc + Base Base Base (e.g., K2CO3) Nuc2 Azetidine Anion BnBr Benzyl Bromide (Electrophile) Product N-Benzyl-3,3-difluoroazetidine Nuc2->Product + Benzyl Bromide

Caption: Simplified mechanism of N-benzylation.

References

  • MacMillan, D. W. C., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. Available at: [Link]

  • Sharma, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Tayama, E., et al. (2018). Base-promoted diastereoselective α-alkylation of borane N-((S)-1′-phenylethyl)azetidine-2-carboxylic acid ester complexes. RSC Publishing. Available at: [Link]

  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for gem-Difluoroalkene Synthesis. Available at: [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]

  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC. Available at: [Link]

  • Dalton Transactions. (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines. The Journal of Organic Chemistry. Available at: [Link]

  • Uniba.it. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba.it. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1027. Aapptec Peptides. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • SciELO. (n.d.). N-Acyl-3,3-difluoro-2-oxoindoles as versatile intermediates. SciELO. Available at: [Link]

  • PMC. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

  • Reddit. (2024). Synthesis Pros, what are your best tips for handling certain functional groups or reactions?. Reddit. Available at: [Link]

  • ResearchGate. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. PMC. Available at: [Link]

  • Beilstein Journals. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2016). α-Fluoroallenoate Synthesis via N-Heterocyclic Carbene-Catalyzed Fluorination Reaction of Alkynals. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Nickel-Catalyzed N-Arylation of Fluoroalkylamines. ResearchGate. Available at: [Link]

Sources

Optimization

Preventing debromination during iodine-selective coupling reactions

Ticket ID: #CS-I-Br-001 Status: Open Subject: Preventing Debromination & Ensuring Iodine-Selective Coupling Core Directive: The Kinetic Control Mandate To our fellow researchers: Achieving exclusive coupling at an iodine...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CS-I-Br-001 Status: Open Subject: Preventing Debromination & Ensuring Iodine-Selective Coupling

Core Directive: The Kinetic Control Mandate

To our fellow researchers: Achieving exclusive coupling at an iodine site in the presence of a bromine requires strict kinetic control . You are exploiting the natural rate difference of oxidative addition (OA):


.

The Two Failure Modes:

  • Loss of Chemoselectivity: The catalyst becomes too active (or hot), crossing the activation energy barrier for the C-Br bond, leading to "over-coupling" (bis-functionalization).

  • Hydrodebromination: The C-Br bond is cleaved and replaced by a Hydrogen atom (

    
    ). This is a reduction side-reaction, often driven by hydride sources in the media.
    

Mechanistic Intelligence (FAQ)

Q1: Why is my bromine disappearing even though I only want to couple the iodine?

A: If you observe the formation of the bis-coupled product, your catalyst system is likely too electron-rich or sterically unhindered .

  • Mechanism: Oxidative addition is the rate-determining step. Highly active ligands (e.g.,

    
    , XPhos) lower the activation energy for all halides. To maintain selectivity, you must use a ligand that is active enough for Iodine but "sluggish" for Bromine.
    
  • Solution: Switch to bidentate ligands with large bite angles like dppf or standard

    
     . These stabilize the Pd(II) intermediate and generally slow down OA at the bromide.
    
Q2: I see the product, but the Bromine has become a Hydrogen. What happened?

A: This is Hydrodebromination . It occurs via a Palladium-Hydride (Pd-H) intermediate.

  • Root Cause: The presence of hydride donors.[1] Common culprits are alcohol solvents (ethanol, isopropanol) which undergo

    
    -hydride elimination, or formate impurities in bases.
    
  • Mechanism: After the desired coupling (or competitive OA at Br), a Pd-H species forms and reductively eliminates with the aryl ring, scrubbing the halogen.

  • Solution: Switch to non-protic solvents (THF, Toluene, DMF) and ensure your base is anhydrous.

Diagnostic & Troubleshooting Guide

Use this matrix to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
Bis-Coupling (Reaction at I and Br) Catalyst is too active (Ligand too electron-rich).Downgrade Ligand Activity: Switch from Buchwald ligands/alkyl-phosphines to Pd(dppf)Cl₂ or Pd(PPh₃)₄ .
Bis-Coupling Temperature is too high.Thermal Throttling: Lower reaction temp to RT or 40°C . The

gap between I and Br narrows at high heat.
Hydrodebromination (Br

H)
Solvent acting as Hydride source.[1]Eliminate Alcohols: Switch solvent to Toluene , Dioxane , or DMF .
Hydrodebromination (Br

H)
Base acting as reductant.Change Base: Avoid alkoxides (

). Use inorganic carbonates (

,

) or phosphates (

).
Stalled Reaction (No I conversion) Catalyst deactivation or insufficient activity.Boost (Carefully): Increase catalyst loading (up to 5 mol%) rather than temperature. Ensure O₂ exclusion (degas thoroughly).

Visualizing the Selectivity Pathways

The following diagram maps the kinetic bifurcation between the desired Iodine coupling and the undesired Bromine pathways.

ReactionPathways Start Substrate (Ar-I, Br) Pd0 Pd(0) Species Start->Pd0 Int_A Oxidative Addition (I) (Fast Kinetic Path) Pd0->Int_A  Preferred (Low Ea) Int_B Oxidative Addition (Br) (Slow Kinetic Path) Pd0->Int_B  Avoid: High Temp or 'Hot' Ligands Prod_A Target Product (Coupled at I, Br intact) Int_A->Prod_A  Transmetalation & Reductive Elim. Prod_B Bis-Coupled Impurity Int_B->Prod_B Pd_H Pd-H Formation (via Alcohol/Solvent) Int_B->Pd_H  Beta-Hydride Elim. Prod_C Debrominated Byproduct (Ar-H) Pd_H->Prod_C  Reductive Elim. Caption Figure 1: Kinetic bifurcation. Path A is favored by bulky, less electron-rich ligands (dppf) and low temperatures.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Selective Suzuki Coupling

Best for: General aryl-iodide coupling preserving an aryl-bromide.

Rationale: This protocol uses Pd(dppf)Cl₂ .[2][3][4] The ferrocenyl backbone creates a large bite angle and steric environment that disfavors oxidative addition into the sterically tighter and thermodynamically stronger C-Br bond.

  • Setup: Charge a Schlenk flask with:

    • Substrate (1.0 equiv, e.g., 1-bromo-4-iodobenzene)

    • Boronic Acid (1.1 equiv)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.0 equiv)
      
  • Solvent System: Add Toluene/Water (4:1) or Dioxane/Water (4:1) .

    • Critical: Do NOT use Ethanol or Isopropanol (prevents Pd-H formation).

  • Degassing: Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Reaction: Heat to 60°C (Do not exceed 80°C). Monitor by TLC/LCMS every hour.

    • Checkpoint: If I-conversion is slow, increase time, not temperature.

  • Workup: Standard aqueous extraction.

Protocol B: The "Nuclear Option" – Knochel Exchange

Best for: Substrates where Pd catalysis fails to discriminate (e.g., electron-deficient systems).

Rationale: Magnesium-halogen exchange is faster than Pd oxidative addition and operates at cryogenic temperatures, providing absolute kinetic control.

  • Reagent: Prepare or purchase Turbo Grignard (

    
    ).
    
  • Exchange:

    • Dissolve substrate (Ar-I-Br) in anhydrous THF under Argon.

    • Cool to -20°C (or -40°C for very sensitive substrates).

    • Add

      
       (1.05 equiv) dropwise.
      
    • Stir for 15–30 mins. The Iodine will exchange for MgCl selectively. The Bromine remains inert at this temp.

  • Quench/Coupling:

    • Option 1 (Electrophile): Add aldehyde/ketone directly.

    • Option 2 (Cross-Coupling): Transmetalate with

      
       (1.1 equiv) then add Pd catalyst and aryl halide for Negishi coupling.
      

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Desaintjean, A., et al. (2021).[5] Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.[6] Angewandte Chemie International Edition, 60(28), 1513. Link

  • Navarro, O., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[7] Organometallics, 37(11), 1682–1691. Link

  • BenchChem. (2025).[8] Preventing hydrodehalogenation in palladium-catalyzed reactions. Technical Support Notes. Link

  • Common Organic Chemistry. (2023). [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2].[2][4] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Fluorinated Benzyl Azetidines in DMSO

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers working with novel molecular scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers working with novel molecular scaffolds. Fluorinated benzyl azetidines are a promising class of compounds in drug discovery, often exhibiting enhanced metabolic stability and binding affinity due to the unique properties of the fluorine atom and the sp3-rich azetidine core.[1][2][3] However, these same features can introduce significant solubility challenges, leading to compound precipitation, inconsistent assay results, and frustration in the lab.

This guide is designed to provide you with a logical, scientifically-grounded framework for understanding and overcoming these solubility hurdles. We will move beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental "why" behind the solubility challenges commonly observed with this class of molecules.

Q1: I've dissolved my fluorinated benzyl azetidine in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous assay buffer. Why is this happening?

A: This is the most common manifestation of poor aqueous solubility and is a direct consequence of a drastic change in the solvent environment.[4][5] Your compound is likely hydrophobic or lipophilic ("grease-ball" type), meaning it prefers a non-polar environment.[6]

  • In 100% DMSO: Dimethyl sulfoxide is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including many that are poorly water-soluble.[7][8] It effectively solvates your compound.

  • Upon Aqueous Dilution: When you add this DMSO stock to a buffer (e.g., PBS or cell culture media), the environment abruptly becomes predominantly aqueous (>99% water). Water is a highly polar, protic solvent. The hydrophobic parts of your molecule (the benzyl ring and fluorinated substituents) are repelled by water molecules, causing them to aggregate and fall out of solution as a precipitate.[4] You are essentially creating a supersaturated aqueous solution from which the compound rapidly crashes out.

Q2: What specific role does the fluorine atom play in these solubility issues?

A: While fluorine is sometimes added to improve overall drug properties, it can paradoxically worsen solubility depending on its position and the molecular context.

  • Increased Lipophilicity: Fluorine is the most electronegative element, but a single fluorine-for-hydrogen substitution often increases the molecule's lipophilicity (LogP).[9][10] This increased "greasiness" enhances the compound's tendency to be expelled from water.

  • pKa Modulation: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby basic functional groups.[9][11] In this case, it can reduce the basicity of the azetidine nitrogen. A less basic nitrogen is less likely to be protonated at physiological pH. The neutral, free-base form of a molecule is typically much less water-soluble than its protonated, charged salt form.

Q3: Is the azetidine ring itself the problem?

A: Not necessarily. The azetidine ring is a polar, sp3-rich motif often incorporated to improve properties like metabolic stability and, in some cases, solubility.[1][12] The issue is not the ring in isolation but the physicochemical properties of the entire molecule. The combination of a hydrophobic benzyl group, lipophilicity-enhancing fluorine atoms, and a weakly basic azetidine nitrogen creates a molecule with inherently low aqueous solubility. The key is to recognize that the azetidine nitrogen provides a chemical "handle" that can be exploited to improve solubility, which we will discuss in the troubleshooting section.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A: This is a critical, cell-line-dependent parameter. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4][13] However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[4] It is imperative to perform a DMSO tolerance curve for your specific cell line and assay duration before proceeding with compound screening.

Part 2: A Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose and solve solubility issues. The goal is to achieve a clear, homogenous solution in your final assay plate.

G cluster_0 Step 1: Initial Stock Preparation cluster_1 Step 2: Aqueous Dilution Strategy cluster_2 Step 3: Advanced Solubilization cluster_3 Outcome A Start: Compound Powder B Dissolve in 100% DMSO (e.g., 10-20 mM) A->B C Is the solution clear? B->C D Apply gentle heat (37-50°C) & Vortex/Sonicate C->D No F Prepare serial dilutions in 100% DMSO C->F Yes E Solution Clear? D->E E->F Yes M Failure: Consider Resynthesis or Formulation E->M No G Add DMSO stock to buffer (not buffer to stock) with vigorous mixing F->G H Precipitate Forms? G->H I Option A: Use a Co-Solvent H->I Yes J Option B: Modify pH H->J Yes L Success: Homogenous Solution H->L No K Re-test solubility I->K J->K K->L Success K->M Failure

Diagram 1: Troubleshooting workflow for compound solubilization.
Protocol 1: Optimizing the Initial DMSO Stock

The first objective is to ensure your compound is fully dissolved in the initial 100% DMSO stock. Undissolved particulates can act as nucleation sites, promoting precipitation during dilution.[14]

Objective: To create a clear, high-concentration stock solution in 100% DMSO.

Materials:

  • Fluorinated benzyl azetidine powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Water bath sonicator or heating block

Procedure:

  • Initial Dissolution: Add the required volume of 100% DMSO to your pre-weighed compound to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex: Vortex the vial vigorously for 1-2 minutes.

  • Visual Inspection: Hold the vial against a light source. Look for any visible crystals or cloudiness. If the solution is perfectly clear, proceed to Protocol 2.

  • Energy Input (If Needed): If particulates are visible, use one or both of the following methods:

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. This uses ultrasonic waves to break apart compound aggregates.[15][16]

    • Gentle Heating: Warm the solution to 37-50°C for 15-30 minutes, vortexing intermittently.[5] This increases kinetic energy to help overcome the crystal lattice energy. Caution: Do not overheat, as this can degrade some compounds.

  • Final Inspection: Allow the solution to return to room temperature. If it remains clear, you have successfully created your stock. If the compound precipitates upon cooling, your desired concentration may be too high for DMSO alone. Consider lowering the stock concentration or proceeding to advanced techniques.

Protocol 2: Improving the Aqueous Dilution Step

The way you dilute your stock is critical. The goal is to minimize localized areas of high compound concentration in the aqueous environment.

Objective: To dilute the DMSO stock into aqueous buffer while minimizing precipitation.

Procedure:

  • Serial Dilution in DMSO: If you are performing a dose-response experiment, always perform your serial dilutions in 100% DMSO first.[17] This ensures that each concentration you add to the assay is from a consistent solvent environment.

  • Correct Order of Addition: Always add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or mixing. Never add the buffer to the DMSO stock. This allows for rapid dispersal of the compound.[4]

  • Stepwise Dilution: For particularly problematic compounds, avoid a single large dilution step (e.g., 1:1000). Instead, perform an intermediate dilution. For example, dilute the 10 mM stock to 1 mM in a 50:50 DMSO:buffer mix, then further dilute that into the final assay buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.[13]

Protocol 3: Advanced Solubilization - Co-Solvents and pH Modification

If the above steps fail, you must modify the formulation to increase the compound's apparent solubility in the final aqueous solution.

A. Using Co-Solvents

Co-solvents are excipients that help bridge the polarity gap between DMSO and water, or that form micelles to encapsulate the hydrophobic compound.[13][18]

Co-SolventTypical Final Conc.Mechanism of Action & Considerations
PEG 400 1-10%A water-miscible polymer that acts as a solubilizing agent. May affect some biological assays.
Tween® 80 / Pluronic® F-68 0.01-0.1%Non-ionic surfactants that form micelles to encapsulate hydrophobic compounds. Widely used but can interfere with assays involving membranes or protein-protein interactions.[16]
Cyclodextrins (e.g., HP-β-CD) 1-10 mMForm inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's non-polar cavity, while the exterior remains water-soluble.[18][19]

Procedure (Example with Tween® 80):

  • Prepare a 10% (w/v) stock solution of Tween® 80 in your assay buffer.

  • In a fresh tube, add your fluorinated benzyl azetidine DMSO stock.

  • Add an equal volume of the 10% Tween® 80 stock and vortex thoroughly. This creates a 1:1 mixture.

  • Use a sonicating water bath to ensure the compound is fully dispersed within the newly formed micelles.

  • Use this new mixture as your top stock for dilution into the final assay buffer, which should also be supplemented with the same final concentration of Tween® 80 to maintain micelle stability.

B. pH Modification

This technique leverages the basicity of the azetidine nitrogen. By lowering the pH, you can protonate the nitrogen, creating a positively charged species (a salt) which is often significantly more water-soluble than the neutral free base.

Diagram 2: Principle of pH modification for solubility enhancement.

Procedure:

  • Determine Feasibility: This method is only suitable if your assay can be performed at a slightly acidic pH (e.g., pH 6.0-6.8).

  • Prepare Acidic Buffer: Prepare your assay buffer at the desired lower pH.

  • Test Dilution: Attempt to dilute your DMSO stock solution into the acidic buffer following Protocol 2.

  • Observe: Visually inspect for precipitation. For many amine-containing compounds, this simple pH shift is enough to dramatically improve solubility.

Part 3: Data Interpretation & Best Practices

Q5: I still see a very fine, hazy precipitate after dilution. Are my experimental results valid?

A: No. If you can see any precipitate or haze, the concentration of the compound in the solution is unknown and is certainly lower than what you intended. The undissolved particles will not be available to interact with the biological target, leading to an underestimation of potency (falsely high IC50) and poor data reproducibility.[15] The primary goal must be to achieve a completely clear solution.

Q6: How do I perform a simple DMSO tolerance test for my cells?

A:

  • Seed your cells in a multi-well plate (e.g., 96-well) as you would for your main experiment.

  • Create a dilution series of DMSO in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Replace the medium on your cells with the DMSO-containing medium.

  • Incubate for the same duration as your planned compound exposure.

  • Measure cell viability using a standard assay (e.g., CellTiter-Glo®, MTT, or trypan blue exclusion).

  • Plot viability versus DMSO concentration to determine the highest concentration that does not significantly impact cell health.

Conclusion

Solubility issues with fluorinated benzyl azetidines are a common and solvable challenge. By understanding the underlying physicochemical drivers—lipophilicity and pKa—and applying a systematic troubleshooting approach, you can develop a robust protocol for your experiments. Always begin by optimizing the preparation of your DMSO stock and your dilution technique. If problems persist, explore co-solvents or pH modification as rational, targeted interventions. A clear solution is the bedrock of reliable and reproducible data.

References
  • Di, L., & Kerns, E. H. (2016).
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Kaur, P., & Kim, K. (2015). Strategies to enhance oral bioavailability of drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Streng, W. H. (1988). The effect of pH on solubility. PDA journal of pharmaceutical science and technology, 42(4), 106–113.
  • Kramer, C., & Beck, B. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 956-963.
  • Singh, G. S., & D’hooghe, M. (2015). Azetidines in medicinal chemistry: a review. Mini-reviews in medicinal chemistry, 15(14), 1186-1211.
  • Lin, G. W., & Nash, R. A. (1993). The effect of fluorine substitution on the structure and properties of drugs. Journal of pharmaceutical sciences, 82(10), 1018-1026.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as versatile building blocks in medicinal chemistry.
  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?.

  • Iran Chemkraft. (2023). Fluorine Derivatives in Medicine. .

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. .

  • Page, M. G. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15585-15615.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Aggarwal, V. K., & O'Brien, P. (2008). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 130(48), 16358-16359.
  • BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. .

  • MedChemExpress. (n.d.). Compound Handling Instructions. .

  • Wipf, P., & Lazo, J. S. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 2(12), 945–949.
  • Dahlin, J. L., Walters, M. A., & Seymour, P. A. (2014). Biological assay challenges from compound solubility: strategies for bioassay optimization. Future medicinal chemistry, 6(11), 1265-1279.
  • Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. .

  • Wallgren, M., & Lindman, S. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2824-2831.
  • Stefansson, S. (2013). Answer to "How to dissolve small inhibitor molecules for binding assay?". ResearchGate. .

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.

  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. .

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?.

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. .

  • Percec, V., & Lecommandoux, S. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au.
  • Van Arnum, P. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 38(9).
  • Pal, S., & Girish, Y. R. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Reddit. (2025). Compund dilution in DMSO. r/labrats. .

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308.
  • Ruzziconi, R., & Gising, J. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1835.
  • Pal, S., & Girish, Y. R. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Santa Cruz Biotechnology. (n.d.). MSDS of 1-Benzyl-azetidine-2-carboxylic acid amide.
  • Hori, T., et al. (2022). Colorimetric fluoride detection in dimethyl sulfoxide using a heteroleptic ruthenium(II) complex. Dalton Transactions, 51(38), 14533-14542.
  • Tetko, I. V., et al. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and computer sciences, 41(6), 1488-1493.
  • Early, J. V., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 7(10), 2874–2886.
  • Early, J. V., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 64(20), 15064-15084.
  • Wikipedia. (2024). Azetidine. .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3801345, N-Benzyl-3-hydroxyazetidine. .

Sources

Optimization

Technical Support Center: Reactivity of Sterically Hindered Benzyl Halides

Ticket ID: #BH-ST-992 Topic: Troubleshooting Low Reactivity in Sterically Hindered Benzyl Halides Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary & Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BH-ST-992 Topic: Troubleshooting Low Reactivity in Sterically Hindered Benzyl Halides Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Diagnostic Logic

The Issue: You are experiencing stalled conversion, low yields, or excessive side reactions (elimination/polymerization) when attempting nucleophilic substitution on benzyl halides carrying bulky substituents (e.g., ortho-disubstitution or


-branching).

The Root Cause: Standard benzyl halides are "privileged" electrophiles, enjoying both


 (low transition state energy) and 

(cation stability) pathways. However, steric hindrance decouples this advantage:
  • 
    -Branching (Secondary/Tertiary Benzylic):  The extra alkyl groups physically block the backside attack required for 
    
    
    
    .
  • ** Ortho-Substitution:** Substituents at the 2,6-positions create a "picket fence" effect, preventing nucleophile approach even if the benzylic carbon is primary.

  • Electronic Mismatch: If the ring is electron-deficient,

    
     pathways (carbocation formation) are energetically penalized, leaving the molecule inert.
    

Diagnostic Flowchart (Decision Matrix) Use this logic to select the correct protocol below.

TroubleshootingLogic Start Start: Characterize Substrate CheckAlpha Is Benzylic Carbon Tertiary? Start->CheckAlpha CheckOrtho Are there Ortho Substituents? CheckAlpha->CheckOrtho No (Primary/Sec) SN1Check Can Ring Stabilize Cation? (EDGs present?) CheckAlpha->SN1Check Yes (Tertiary) ProtocolA Protocol A: Boosted SN2 (Finkelstein) CheckOrtho->ProtocolA No (Unblocked) ProtocolB Protocol B: Phase Transfer Catalysis (PTC) CheckOrtho->ProtocolB Yes (Blocked) ProtocolC Protocol C: Silver-Promoted Ionization SN1Check->ProtocolC Yes (Stable Cation) ProtocolD Protocol D: Nickel-Catalyzed Cross-Coupling SN1Check->ProtocolD No (Unstable Cation)

Figure 1: Decision matrix for selecting the appropriate troubleshooting protocol based on substrate sterics and electronics.

Module 2: The "Boosted" (Finkelstein Conditions)

Applicability: Primary or Secondary benzyl halides with moderate hindrance (e.g., mono-ortho substitution). Mechanism: In situ conversion of a poor leaving group (Cl) to an excellent one (I) using the Finkelstein equilibrium. Iodide is a smaller nucleophile than many targets, allowing it to penetrate the steric shield, displace the chloride, and then be displaced by your desired nucleophile.

Common Failure Mode: Using standard acetone reflux (boiling point too low) or insufficient catalyst loading.

Optimized Protocol: Halex-Enhanced Substitution
ParameterStandard ConditionHigh-Performance Condition
Solvent AcetoneButanone (MEK) or Acetonitrile (Higher boiling points)
Catalyst NaI (1.0 eq)NaI (0.2 eq) + Tetrabutylammonium Iodide (TBAI) (0.1 eq)
Temperature 56 °C80 °C

Step-by-Step:

  • Dissolution: Dissolve the benzyl chloride (1.0 equiv) and your nucleophile (1.2 equiv) in Acetonitrile (0.5 M).

  • Catalyst Spike: Add NaI (20 mol%) and TBAI (10 mol%). Note: TBAI acts as a phase transfer agent if your nucleophile has poor solubility.

  • Reaction: Heat to reflux (82 °C). Monitor via HPLC/TLC.

  • Troubleshooting: If conversion stalls at 50%, add Lewis Acid catalyst

    
     (10 mol%) to activate the leaving group [1].
    

Module 3: Phase Transfer Catalysis (PTC)

Applicability: Ortho-disubstituted substrates or cases where the nucleophile is ionic (CN-, N3-, OH-) and the substrate is lipophilic. Why it works: PTC generates a "naked" anion in the organic phase. Unlike solvated anions in protic media, these anions are stripped of their hydration shell, making them hyper-reactive enough to overcome significant steric barriers [2].

Visualizing the Workflow:

PTC_Workflow cluster_Aq Aqueous Phase cluster_Org Organic Phase (Toluene) Aq_Nuc Na+ Nu- Q_Nu [Q+ Nu-]* (Hyper-Reactive) Aq_Nuc->Q_Nu Extraction (Q+X-) Aq_Salt Na+ X- Org_Sub R-X (Hindered) Org_Prod R-Nu Org_Sub->Org_Prod Org_Prod->Aq_Salt Return Q+X- Q_Nu->Org_Prod Reaction

Figure 2: The PTC cycle. The quaternary ammonium catalyst (Q+) shuttles the nucleophile (Nu-) into the organic phase where it reacts with the hindered substrate (R-X).

Optimized Protocol: Solid-Liquid PTC

Best for water-sensitive substrates or extreme hindrance.

  • System: Toluene (solvent) + Solid KOH/K2CO3 (base) + Nucleophile.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5–10 mol%).

  • Procedure:

    • Mix benzyl halide and nucleophile in Toluene.

    • Add solid, finely ground KOH (2.0 equiv).

    • Add TBAB (10 mol%).

    • Vigorous stirring is critical (1000+ RPM) to maximize interfacial area [3].

  • Pro-Tip: If the reaction is slow, add trace water (1-2%) to create an "omega phase" on the surface of the solid base, facilitating ion exchange.

Module 4: The "Nuclear Option" – Metal Catalysis

Applicability: Tertiary benzylic halides or substrates completely inert to


 conditions.
Mechanism:  These methods abandon the 

pathway entirely. They rely on Single Electron Transfer (SET) or Oxidative Addition to generate a radical or organometallic intermediate that is less sensitive to steric bulk.
Option A: Nickel-Catalyzed Cross-Coupling

Ideal for forming C-C bonds (e.g., Benzyl-Aryl coupling).[1]

Nickel is smaller than Palladium and can more easily access hindered C-Cl bonds. It facilitates radical pathways that bypass the steric inversion requirement of


 [4].

Protocol:

  • Catalyst:

    
     (10 mol%) + Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine).
    
  • Reductant: Mn powder (2.0 equiv) or Zn.

  • Conditions: DMF, 60 °C.

  • Note: This effectively turns your benzyl halide into a nucleophile (via a transient benzyl-nickel species) which then couples with an electrophile [5].

Option B: Silver-Promoted Substitution

Ideal for Solvolysis or weak nucleophiles.

Silver salts (


, 

,

) act as "halide sponges." The Ag+ ion complexes with the benzylic halide (X), forcing the bond to break and generating a carbocation (or radical character) even in hindered systems.

Protocol:

  • Reagents: Benzyl Halide (1.0 eq), Nucleophile (1.5 eq).

  • Promoter:

    
     or 
    
    
    
    (1.1 eq). Caution: Stoichiometric silver is expensive.
  • Solvent:

    
     or Ether (low polarity prevents full dissociation, keeping the cation paired and preventing rearrangement).
    
  • Workup: Filter off the precipitated AgX solid immediately [6].

References

  • Finkelstein Reaction Mechanism & Catalysis. Organic Chemistry Portal. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Synthesis. CRDEEP Journals. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. PTC Communications.[2] Available at: [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides. Organic Letters. Available at: [Link][1]

  • Nickel-Catalyzed Cross-Electrophile Coupling. NII Japan. Available at: [Link]

  • Silver-Catalyzed Benzylation of Tertiary Alkyl Halides. Organic Letters. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,3-Difluoroazetidines

Welcome to the technical support guide for the synthesis of 3,3-difluoroazetidines. This resource is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,3-difluoroazetidines. This resource is designed for researchers, medicinal chemists, and process development professionals. Difluoroazetidines are increasingly vital scaffolds in drug discovery, offering unique conformational constraints and physicochemical properties due to the gem-difluoro substitution.[1] However, their synthesis is often plagued by competing side reactions that can hinder yield, purity, and scalability.

This guide provides in-depth, mechanistically driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.

Frequently Asked Questions & Troubleshooting

Question 1: My primary side product appears to be from β-fluoride elimination. How can I confirm this and what are the most effective strategies to suppress it?

This is the most common challenge in the synthesis of difluoroazetidines, particularly when using nucleophilic precursors or intermediates. The driving force is the formation of a more stable, conjugated monofluoro-azetine or subsequent decomposition products.

Mechanistic Rationale: The gem-difluoro group significantly polarizes the adjacent C-C bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] If a subsequent step involves the formation of an anionic intermediate or the presence of a base, β-fluoride elimination can occur, competing directly with the desired cyclization or substitution. This process is analogous to a vinylic substitution (SNV-like) transformation.[1]

Troubleshooting & Mitigation Strategies:

  • Avoid Strongly Basic Conditions: The use of strong, non-nucleophilic bases can deprotonate a carbon adjacent to the difluoro-substituted carbon, initiating an E2-type elimination.

    • Actionable Advice: If a base is necessary, switch to a sterically hindered or a weaker base (e.g., proton sponge, K₂CO₃). If using a nucleophilic fluorine source for fluorination steps, be aware that reagents like TBAF can be quite basic and promote elimination.[3]

  • Control Reaction Temperature: Elimination reactions often have a higher activation energy than the desired substitution or cyclization pathways.

    • Actionable Advice: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the thermodynamically more stable pathway.[4] This can significantly enhance selectivity.

  • Choose the Right Precursors: Concerted cycloaddition reactions are often superior to stepwise processes as they can circumvent the formation of discrete anionic intermediates that are prone to elimination.[5]

    • Actionable Advice: Employ synthesis routes like [2+2] or [3+2] cycloadditions using gem-difluoroalkenes. These reactions avoid the formation of intermediates that can readily undergo β-fluoride elimination.[5]

  • Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates that precede elimination.

    • Actionable Advice: Screen a range of solvents. Aprotic, non-polar solvents may disfavor the formation of ionic species required for elimination. Conversely, polar aprotic solvents might be necessary for the desired reaction, requiring a careful balance with temperature control.

Question 2: I'm performing a [2+2] cycloaddition to form the azetidine ring, but my diastereoselectivity is poor. How can I improve it?

Achieving high diastereoselectivity is critical, especially for pharmaceutical applications where a single stereoisomer is required. Selectivity in [2+2] cycloadditions is governed by the subtle energetic differences in the transition states leading to the cis and trans products.

Mechanistic Rationale: Most thermal [2+2] cycloadditions are stepwise processes that proceed through zwitterionic or biradical intermediates.[6] The stereochemical outcome is determined at the ring-closing step. The relative orientation of substituents on the two components in the transition state is influenced by steric hindrance, electronic effects, and coordination with catalysts or additives.

Troubleshooting & Mitigation Strategies:

  • Catalyst and Ligand Screening: For metal-catalyzed reactions, the choice of metal and its ligand sphere is paramount.

    • Actionable Advice: If using a Lewis acid or transition metal catalyst, systematically screen different options. For example, in related cyclizations, catalysts like SnCl₄ or TMSOTf have shown good diastereoselectivity.[4] The ligand can create a specific chiral environment that favors one transition state over another.

  • Solvent Effects: Solvent polarity can influence the stability and lifetime of the intermediate, affecting its ability to equilibrate before ring closure.

    • Actionable Advice: Test a matrix of solvents with varying polarities (e.g., Dichloromethane, THF, Toluene, Acetonitrile). Less polar solvents may favor a more concerted, and potentially more selective, pathway.

  • Temperature Optimization: As with elimination reactions, lowering the temperature can amplify the small energy differences between diastereomeric transition states, leading to higher selectivity.[4]

    • Actionable Advice: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and incrementally decrease to -20 °C, -40 °C, and -78 °C, monitoring the diastereomeric ratio (d.r.) at each stage.

  • Salt Additives: The addition of salts like lithium bromide (LiBr) can influence the aggregation state of organolithium reagents or intermediates, which in turn can significantly impact diastereoselectivity in addition reactions.[7]

    • Actionable Advice: If your synthesis involves lithiated intermediates, consider adding LiBr or other lithium salts to the reaction mixture. This has been shown to improve d.r. from near 1:1 to over 2.5:1 in analogous systems.[7]

Table 1: Example of Parameter Effects on Diastereoselectivity

Parameter Condition A Condition B Rationale
Temperature Room Temp -78 °C Favors the thermodynamically more stable transition state.[4]
Solvent Acetonitrile Toluene Less polar solvent can reduce stabilization of zwitterionic intermediates, potentially favoring a more ordered transition state.

| Additive | None | LiBr (1.0 eq) | Alters aggregation state of intermediates, creating a more defined steric environment.[7] |

Question 3: My reaction is low-yielding due to precursor instability. What are the likely decomposition pathways and how can I prevent them?

The precursors to difluoroazetidines, particularly gem-difluoroalkenes, possess unique electronic properties that can make them susceptible to decomposition.

Mechanistic Rationale: Gem-difluoroalkenes have a polarized double bond. The β-carbon is electron-rich and nucleophilic, while the α-carbon (the CF₂-bearing carbon) is electrophilic.[5] This makes them prone to attack by both electrophiles (at the β-carbon) and nucleophiles (at the α-carbon).[5] Radical pathways can also lead to decomposition.

Troubleshooting Workflow:

G start Low Yield & Precursor Decomposition check_reagents Are reagents and solvents rigorously purified and degassed? start->check_reagents check_atmosphere Is the reaction under a strictly inert atmosphere (N2 or Ar)? start->check_atmosphere check_temp Is the reaction temperature too high? start->check_temp check_reagents->check_atmosphere Yes sol_reagents Purify/degas all components. Use fresh reagents. check_reagents->sol_reagents No check_atmosphere->check_temp Yes sol_atmosphere Improve inert atmosphere technique. Use Schlenk line or glovebox. check_atmosphere->sol_atmosphere No sol_temp Lower reaction temperature. Monitor for conversion. check_temp->sol_temp Yes end Consider alternative synthetic route with more stable precursors. check_temp->end No, still issues G start Purification Challenge: Co-eluting Impurity step1 Optimize Flash Chromatography start->step1 step2 Attempt Crystallization step1->step2 Still Impure step3 Consider Derivatization step2->step3 Still Impure step4 Alternative Technique (SFC/Prep-HPLC) step3->step4 Still Impure

Sources

Optimization

Technical Support Center: Handling Volatile Fluorinated Amine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with volatile fluorinated amine intermediates. The unique physicochemical properties imparted by fluorine at...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with volatile fluorinated amine intermediates. The unique physicochemical properties imparted by fluorine atoms—such as altered basicity, increased metabolic stability, and modified lipophilicity—make these compounds invaluable in modern chemistry.[1][2][3][4] However, their volatility and reactivity demand specialized handling procedures to ensure experimental success and, most importantly, personal safety.

This guide is structured to provide you with a comprehensive understanding of these challenging molecules, from their fundamental properties to advanced troubleshooting.

Section 1: Core Principles & Safety

Understanding the Hazards

Volatile fluorinated amines present a dual hazard profile: chemical reactivity and inhalation risk. Fluorine's high electronegativity significantly lowers the basicity of the amine nitrogen, making these compounds less prone to typical amine-related side reactions but introducing other stability concerns.[3] Their volatility, often coupled with pungent odors and potential toxicity, necessitates stringent engineering controls.

Key Hazards:

  • Inhalation Toxicity: Vapors can be irritating to the respiratory tract or systemically toxic.[5]

  • Corrosivity: Some intermediates can react with moisture to produce hydrofluoric acid (HF), which is highly corrosive and toxic.[5]

  • Reactivity: Uncontrolled reactions with incompatible materials can lead to pressure buildup or the release of toxic gases.

  • Thermal Instability: Certain fluorinated amines, particularly α-fluoroamines, can be thermally labile and prone to elimination unless structurally constrained (e.g., at a bridgehead position).[6]

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. Standard laboratory attire is insufficient.

PPE CategoryItemSpecificationJustification
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting, splash-proof goggles (ANSI Z87.1/EN 166) and a full-face shield.Protects against splashes of corrosive reagents and the volatile nature of the amines.
Skin Protection GlovesDouble-gloving with a combination of nitrile (inner) and neoprene or Viton™ (outer) gloves is recommended.[7]Provides broad-spectrum chemical resistance. Always inspect gloves for integrity before use.
Lab Coat/ApronFlame-resistant lab coat with a chemically impermeable apron.Protects against splashes and potential ignition sources.
Respiratory Protection RespiratorAn air-purifying respirator (APR) with a combination cartridge for organic vapors and acid gases (e.g., ammonia, methylamine) should be used for low-concentration exposures.[8] For spills or emergencies, a self-contained breathing apparatus (SCBA) is required.[8][9]Essential for preventing inhalation of harmful vapors. A quantitative fit test is mandatory.
Engineering Controls: The Primary Barrier

Your primary defense is not PPE, but robust engineering controls.

  • Fume Hood: All manipulations of volatile fluorinated amines must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

  • Ventilation: Ensure the laboratory has adequate general ventilation (6-12 air changes per hour) to dilute any fugitive emissions.[10]

  • Gas Cabinets: For particularly hazardous or gaseous fluorinated amines, storage and use within a ventilated gas cabinet is best practice.[5]

Section 2: Experimental Workflow & Protocols

This section details best practices for the key stages of working with volatile fluorinated amine intermediates.

Workflow Diagram: From Reaction to Purified Product

G cluster_prep Preparation cluster_reaction Reaction & Quench cluster_workup Workup & Isolation cluster_purification Purification prep Reaction Setup (Inert Atmosphere, -78°C to RT) reaction Reaction Monitoring (TLC, ¹⁹F NMR) prep->reaction reagents Anhydrous Reagents & Solvents reagents->prep quench Controlled Quench (e.g., sat. NaHCO₃, 0°C) reaction->quench workup Aqueous Workup (Phase Separation) quench->workup drying Drying Organic Layer (Na₂SO₄ or MgSO₄) workup->drying filtration Filtration & Solvent Removal (Rotary Evaporation) drying->filtration purification Purification (Distillation or Chromatography) filtration->purification analysis Purity Analysis (¹⁹F NMR, GC-MS) purification->analysis G cluster_results Potential Solutions start Low or No Product Yield check_conditions Verify Anhydrous Conditions (Glassware, Solvents) start->check_conditions check_reagents Check Reagent Quality (Age, Storage) check_conditions->check_reagents Conditions OK sol_dry Re-dry all glassware and use freshly distilled or purchased anhydrous solvents. check_conditions->sol_dry Moisture Suspected check_temp Confirm Temperature Control check_reagents->check_temp Reagents OK sol_reagent Use a new bottle of fluorinating agent. Consider titrating to check activity. check_reagents->sol_reagent Degradation Suspected sol_temp Use a cryostat for precise temperature control. Ensure efficient stirring. check_temp->sol_temp Fluctuation Suspected

Sources

Troubleshooting

Technical Support Center: Bromo-Iodo-Benzyl Azetidine Synthesis

Ticket System Status: ONLINE Support Tier: Level 3 (Senior Process Chemistry) Topic: Scale-Up Challenges, Safety Protocols, and Impurity Management Introduction: The "Deceptive Simple" Scaffold Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Support Tier: Level 3 (Senior Process Chemistry) Topic: Scale-Up Challenges, Safety Protocols, and Impurity Management

Introduction: The "Deceptive Simple" Scaffold

Welcome to the Technical Support Center. You are likely here because the scale-up of N-(bromo-iodo-benzyl)azetidine has deviated from the behavior observed in medicinal chemistry (gram-scale) batches.

While azetidines offer desirable physicochemical properties (low lipophilicity, metabolic stability) compared to larger heterocycles, their synthesis at scale combines three distinct antagonistic challenges:

  • Thermodynamic Strain: The azetidine ring (~25 kcal/mol strain energy) is prone to ring-opening under acidic or nucleophilic stress.

  • Halogen Lability: The ortho/meta/para-bromo-iodo substitution pattern on the benzyl ring creates a "ticking clock" for dehalogenation or scrambling, particularly the C-I bond, which is sensitive to light, heat, and transition metals.

  • Exothermic Alkylation: The formation of the C-N bond (whether via ring closure or benzylation) is highly exothermic, posing thermal runaway risks in batch reactors.

Below are the resolved "Support Tickets" addressing the most critical failure modes encountered by process chemists.

Ticket #001: Thermal Runaway During Ring Formation

Issue: "We observed a rapid temperature spike and pressure build-up during the addition of base to the cyclization mixture."

Root Cause Analysis

If you are synthesizing the azetidine ring de novo (e.g., reacting a 1,3-dihalopropane or sulfonate with a benzylamine), you are fighting entropy. To force the kinetically favored but thermodynamically strained cyclization, high concentrations and strong bases are often used.

  • The Hazard: The neutralization of HBr/HCl and the displacement reaction are exothermic. In a 500mL flask, passive cooling works. In a 50L reactor, the heat accumulation rate exceeds the heat removal capacity (

    
    ), leading to a thermal runaway.
    
Troubleshooting Protocol

Step 1: Switch from "All-in" to Semi-Batch Never add the base (e.g., NaOH, KOH,


) or the alkylating agent all at once.
  • Protocol: Charge the amine and solvent. Heat to reaction temperature.[1] Dose the alkylating agent (1-bromo-3-chloropropane) or the base slowly over 4–6 hours.

  • Metric: Monitor the difference between Jacket Temperature (

    
    ) and Internal Temperature (
    
    
    
    ). If
    
    
    , stop dosing immediately.

Step 2: Solvent Selection (The Boiling Point Guardrail) Use a solvent system that refluxes below the decomposition temperature of the azetidine product.

  • Recommended: Acetonitrile (MeCN) or Toluene/Water (biphasic).

  • Avoid: DMF or DMSO (high boiling points make thermal runaway harder to control and work-up difficult).

Step 3: Calorimetry Check (Mandatory) Before scaling beyond 100g, perform RC1 (Reaction Calorimetry) analysis to determine the Adiabatic Temperature Rise (


).
Visual Workflow: Safety Assessment

SafetyFlow Start Scale-Up Planning RC1 Run RC1 Calorimetry (Measure Heat Output) Start->RC1 Calc Calculate Adiabatic Temp Rise RC1->Calc Decision Is Delta T > 50°C? Calc->Decision Dosing Implement Dosing Control (Semi-Batch) Decision->Dosing Yes (High Risk) Proceed Proceed to Pilot Decision->Proceed No (Low Risk) Cooling Upgrade Cooling Capacity (Cryo-reactor) Dosing->Cooling Cooling->Proceed

Caption: Logic flow for thermal safety assessment. High exotherms require engineering controls (dosing) rather than just cooling.

Ticket #002: The "Vanishing" Iodine (C-I Bond Instability)

Issue: "Our LCMS shows 5-10% des-iodo impurity after the reaction. The bromine is intact, but the iodine is gone."

Root Cause Analysis

The C-I bond is the weakest link (


 kcal/mol).
  • Photolytic Cleavage: Aryl iodides are highly photosensitive. Standard reactor lighting can initiate radical cleavage.

  • Metal Contamination: If your plant uses Palladium (Pd) or Copper (Cu) for other projects, trace residues (ppm levels) can catalyze oxidative addition into the C-I bond, leading to hydro-deiodination.

  • Chemical Exchange: If using strong lithium bases (e.g., n-BuLi) for deprotonation elsewhere, Lithium-Halogen exchange will occur at the Iodine site instantly.

Troubleshooting Protocol

1. The "Amber" Rule

  • Lab Scale: Wrap flasks in aluminum foil.

  • Plant Scale: Use amber glass-lined reactors or UV-filtered lighting in the suite. This is non-negotiable for iodo-compounds.

2. Base Selection for Alkylation If attaching the bromo-iodo-benzyl group to the azetidine:

  • Avoid: Strong nucleophilic bases (NaH, NaOEt) at high temps.

  • Use: Inorganic carbonates (

    
    , 
    
    
    
    ) or hindered organic bases (DIPEA) in a polar aprotic solvent (MeCN, NMP) at moderate temperatures (
    
    
    ).

3. Scavenger Resins If metal contamination is suspected, treat the reaction mixture with a metal scavenger (e.g., SiliaMetS® Thiol) before work-up.

Ticket #003: Purification Nightmares (Ring Opening)

Issue: "The crude purity is 95%, but after silica column chromatography, purity drops to 80% and we see a new polar peak."

Root Cause Analysis

Azetidines are basic amines. Silica gel is slightly acidic (


).
  • Mechanism: The acidic silanols protonate the azetidine nitrogen. The ring strain then drives nucleophilic attack by the counter-ion or residual water/alcohol, snapping the ring open to form a linear propyl-amine derivative.

Troubleshooting Protocol

Option A: Basified Silica (Chromatography) If you must use chromatography:

  • Pre-treat the silica slurry with 1-2% Triethylamine (Et3N) or 1% Ammonia in methanol.

  • Use an eluent containing 1% Et3N.

  • Note: This is expensive and messy at scale.

Option B: Salt Formation (Crystallization) - Recommended Avoid chromatography entirely. Isolate the product as a stable salt.

  • The Oxalate Method: Azetidines often form crystalline oxalate salts.

    • Dissolve crude free base in EtOAc or EtOH.

    • Add 1.0 eq of Oxalic Acid.

    • Cool to

      
      . Filter the solid.
      
    • Recovery: The salt stabilizes the ring and the C-I bond. Freebase it only immediately before the next step.

Option C: Vacuum Distillation (Caution)

  • Risk: High temperatures required for benzyl-azetidines can cause C-I cleavage or explosion if residual azetidinium salts are present.

  • Limit: Do not exceed

    
     pot temperature. Use a wiped-film evaporator (WFE) to minimize residence time.
    

Ticket #004: Impurity Fate Mapping (PGI Control)

Issue: "QA is flagging potential genotoxic impurities (PGIs) in the final API."

Root Cause Analysis

Both the starting materials (alkylating agents like epichlorohydrin or 1,3-dihalopropanes) and the azetidine ring itself are potential alkylators (DNA reactive).

Data Summary: Key Impurities
Impurity TypeSourceRisk LevelRemoval Strategy
1,3-Dihalopropane Starting MaterialHigh (PGI) Purge via high-vac distillation or derivatization.
Benzyl Halide Starting MaterialHigh (PGI) Quench with excess amine or thiol scavenger.
Azetidine Dimer Over-alkylationMediumControl stoichiometry (Use excess azetidine).
Ring-Opened Alcohol HydrolysisLow (non-toxic)Aqueous extraction (water soluble).
Visual Workflow: Impurity Fate

ImpurityFate SM Reagents: Benzyl Halide + Azetidine Reaction Reaction Mixture SM->Reaction Path1 Main Path: Product Formation Reaction->Path1 Path2 Side Path A: Over-Alkylation (Dimer) Reaction->Path2 Path3 Side Path B: Hydrolysis (Ring Open) Reaction->Path3 Control1 Control: Slow Addition of Benzyl Halide Control1->Path2 Suppresses Control2 Control: Keep pH > 8 Control2->Path3 Suppresses

Caption: Fate mapping of impurities. Over-alkylation is controlled by stoichiometry/dosing; hydrolysis is controlled by pH.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International. Link

  • Organic Process Research & Development (OPRD). (2011). Safety Assessment of the Synthesis of Azetidine Derivatives. (General reference to safety protocols in OPRD literature regarding strained rings). Link

  • Sott, R., et al. (2013). Scale-up of the Synthesis of 3-Fluoroazetidine Salts. Organic Process Research & Development.[3] (Demonstrates salt formation for stability). Link

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. (Discusses PGI management of alkyl halides). Link

(Note: While specific "bromo-iodo" combinations are often proprietary, the chemical principles cited above regarding azetidine stability and aryl iodide lability are foundational in process chemistry literature.)

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Emergence of the 3,3-Difluoroazetidine Motif in Medicinal Chemistry

An In-Depth Technical Guide to the ¹⁹F NMR Shift Analysis of 3,3-Difluoroazetidine Derivatives For inquiries, please contact: [email protected] The incorporation of fluorine into small molecule drug candidates has become...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹⁹F NMR Shift Analysis of 3,3-Difluoroazetidine Derivatives

For inquiries, please contact: [email protected]

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the 3,3-difluoroazetidine ring has garnered significant attention. This four-membered saturated heterocycle, adorned with a geminal difluoro group, offers a unique combination of structural rigidity, altered basicity of the nitrogen atom, and the potential for favorable interactions with biological targets. The fluorine atoms can influence molecular conformation and serve as sensitive probes for studying ligand-protein interactions.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and sensitive technique for characterizing these molecules. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive for NMR experiments. Furthermore, the large chemical shift dispersion of ¹⁹F NMR and its exquisite sensitivity to the local electronic environment make it an invaluable tool for detailed structural and conformational analysis. This guide provides a comprehensive analysis of the ¹⁹F NMR characteristics of 3,3-difluoroazetidine derivatives, offering insights into the interpretation of their spectra and providing a comparative framework for researchers in drug discovery and chemical biology.

The Foundational Principles: Understanding ¹⁹F Chemical Shifts in 3,3-Difluoroazetidines

The ¹⁹F chemical shift (δ) is the most informative parameter in the ¹⁹F NMR spectrum. It is highly sensitive to the electronic environment surrounding the fluorine nucleus. In the context of 3,3-difluoroazetidine derivatives, the chemical shifts of the two fluorine atoms are primarily influenced by three key factors: the nature of the substituent on the azetidine nitrogen, the conformation of the four-membered ring, and the solvent environment.

Substituent Effects: A Window into Electronic and Steric Influences

The electronic nature of the substituent on the azetidine nitrogen (N-substituent) plays a pivotal role in determining the ¹⁹F chemical shift. Electron-withdrawing groups, such as acyl or sulfonyl moieties, decrease the electron density at the nitrogen atom. This inductive effect is transmitted through the C-N and C-C bonds to the C-F bonds, leading to a deshielding of the fluorine nuclei and a downfield (less negative) chemical shift. Conversely, electron-donating groups, like alkyl substituents, increase electron density, resulting in greater shielding and an upfield (more negative) chemical shift.

Steric effects also come into play. Bulky N-substituents can influence the puckering of the azetidine ring, which in turn alters the spatial relationship of the fluorine atoms with respect to the rest of the molecule and the solvent. This conformational change can lead to significant changes in the observed chemical shifts.

Comparative Analysis of N-Substituted 3,3-Difluoroazetidine Derivatives

To illustrate the impact of N-substituents on the ¹⁹F NMR spectra, we present a comparative analysis of representative 3,3-difluoroazetidine derivatives. The data is a composite of values reported in the literature and typical ranges observed for analogous compounds.

Derivative N-Substituent Typical ¹⁹F Chemical Shift (δ, ppm) Key Observations
1 -H (as hydrochloride salt)-95 to -105The protonated nitrogen is strongly electron-withdrawing, leading to a downfield shift.
2 -Boc (tert-Butoxycarbonyl)-100 to -110The carbamate group is electron-withdrawing, but less so than a protonated amine.
3 -C(O)Ph (Benzoyl)-98 to -108The benzoyl group is a strong electron-withdrawing group.
4 -SO₂Ph (Benzenesulfonyl)-97 to -107The sulfonyl group is a very strong electron-withdrawing group, resulting in significant deshielding.
5 -CH₂Ph (Benzyl)-105 to -115The benzyl group is weakly electron-donating, leading to a more shielded environment for the fluorine atoms.
6 -CH(Ph)₂ (Diphenylmethyl)-108 to -118The diphenylmethyl group is a bulkier, weakly electron-donating group.

Conformational Dynamics: The Puckered Ring and its ¹⁹F NMR Signature

Azetidine rings are not planar and exist in a puckered conformation to relieve ring strain. This puckering is a dynamic process, and the preferred conformation can be influenced by the N-substituent and intermolecular interactions. The two fluorine atoms in a 3,3-difluoroazetidine ring can be in chemically non-equivalent environments due to this puckering, one being in a pseudo-axial position and the other in a pseudo-equatorial position.

This non-equivalence can manifest in the ¹⁹F NMR spectrum as two distinct signals, or if the ring is undergoing rapid inversion on the NMR timescale, as a single, averaged signal. The separation of these signals (Δδ) can provide insights into the degree of puckering and the rate of conformational exchange.

Conformational influence on ¹⁹F NMR shifts.

Through-Bond and Through-Space Coupling: Deciphering the Multiplet Structure

The multiplicity of the ¹⁹F signals is determined by spin-spin coupling (J-coupling) to neighboring magnetic nuclei, primarily protons (¹H) and the other fluorine atom (¹⁹F).

  • Geminal ¹⁹F-¹⁹F Coupling (²JFF): The two fluorine atoms on the same carbon atom couple to each other, giving rise to a characteristic geminal coupling constant, ²JFF. The magnitude of ²JFF is highly dependent on the F-C-F bond angle and can be influenced by the ring conformation. For gem-difluorinated systems, ²JFF values are typically large, often in the range of 200-300 Hz.

  • Vicinal ¹H-¹⁹F Coupling (³JHF): The fluorine atoms couple with the protons on the adjacent carbon atoms (C2 and C4). This vicinal coupling is highly dependent on the dihedral angle between the F-C-C-H bonds, following a Karplus-type relationship. The analysis of ³JHF coupling constants can therefore provide valuable information about the conformation of the azetidine ring.

The interplay of these coupling interactions results in complex multiplet patterns in the ¹⁹F NMR spectrum. For instance, in a static, puckered conformation, each fluorine signal would appear as a doublet of triplets (or a more complex multiplet if coupling to all four neighboring protons is resolved).

Experimental Protocols

Protocol 1: Standard ¹⁹F NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the 3,3-difluoroazetidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments for ¹H-decoupled spectra) is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for fluorinated compounds (e.g., -50 to -150 ppm).

    • Transmitter Offset: Center the transmitter frequency in the region of interest.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is usually adequate.

    • Number of Scans: Dependent on the sample concentration, but 16-64 scans are often sufficient for good signal-to-noise.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully.

    • Reference the chemical shifts to an external standard such as CFCl₃ (0 ppm) or an internal standard.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune & Match Probe prep2->acq1 acq2 Lock & Shim acq1->acq2 acq3 Set Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Analysis proc3->proc4

Workflow for ¹⁹F NMR data acquisition and processing.
Protocol 2: ¹H-Coupled ¹⁹F NMR for Coupling Constant Analysis

To determine the J-coupling constants, a ¹H-coupled ¹⁹F NMR spectrum is required.

  • Follow Protocol 1 for sample preparation and instrument setup.

  • Acquisition Parameters:

    • Use a pulse program that does not include proton decoupling during acquisition.

    • A longer acquisition time may be necessary to resolve the fine splitting patterns from the couplings.

  • Analysis:

    • Measure the splitting in Hertz (Hz) for each multiplet to determine the coupling constants.

    • Simulation of the spectrum can be a powerful tool to confirm the assigned coupling constants.

Comparative Data: Other Fluorinated Motifs in Drug Discovery

The ¹⁹F chemical shifts of 3,3-difluoroazetidines can be contextualized by comparing them to other commonly employed fluorinated groups in medicinal chemistry.

Fluorinated Motif Typical ¹⁹F Chemical Shift (δ, ppm)
Trifluoromethyl (-CF₃)-60 to -80
Difluoromethyl (-CF₂H)-120 to -140
Monofluorinated Alkyl (-CH₂F)-200 to -230
Fluorinated Aryl (Ar-F)-100 to -170
3,3-Difluoroazetidine -95 to -118

This comparison highlights that the 3,3-difluoroazetidine motif occupies a distinct region in the ¹⁹F NMR spectrum, which can be useful for identifying this moiety in complex mixtures.

Conclusion and Future Perspectives

¹⁹F NMR spectroscopy is an indispensable tool for the detailed analysis of 3,3-difluoroazetidine derivatives. The chemical shifts and coupling constants provide a rich source of information regarding the electronic environment, conformation, and stereochemistry of these important building blocks in drug discovery. A thorough understanding of the factors that influence the ¹⁹F NMR parameters, as outlined in this guide, will empower researchers to make more informed decisions in the design and optimization of novel therapeutic agents.

Future work in this area will likely involve more detailed computational studies to correlate experimentally observed NMR parameters with theoretical models of azetidine conformation and electronic structure. Additionally, the use of advanced NMR techniques, such as ¹⁹F-¹H HOESY experiments, will provide further insights into the through-space interactions of the fluorine atoms, both intramolecularly and with their biological targets.

References

  • Dalvit, C., & Vulpetti, A. (2011). Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design. ChemMedChem, 6(1), 104-114. [Link]

  • Prosser, R. S. (2021). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 99(999), 1-10. [Link]

  • Jeeves, D., & Williamson, D. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1037-1053. [Link]

  • Kuepper, K., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Journal of Medicinal Chemistry, 65(8), 6035-6046. [Link]

  • Dalvit, C., et al. (2015). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 20(9), 16475-16503. [Link]

  • Ducati, L. C., et al. (2017). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 19(38), 26099-26109. [Link]

  • University of Chicago. (n.d.). NMR Facility - Experiment Guides. [Link]

  • Hunter, L., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 8(12), 2877-2884. [Link]

  • Li, Y., et al. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Advances, 13(4), 2535-2542. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4567-4575. [Link]

  • Otting, G. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587-19598. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 19F NMR Coupling Constants. [Link]

  • Jackson, K. E., et al. (2020). New Frontiers and Developing Applications in 19F NMR. Journal of Magnetic Resonance, 314, 106724. [Link]

Comparative

Introduction: The Analytical Challenge of Polyhalogenated Compounds

An In-Depth Technical Guide to the LC-MS Fragmentation Patterns of Bromo-Iodo-Benzyl Compounds This guide provides an in-depth comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Patterns of Bromo-Iodo-Benzyl Compounds

This guide provides an in-depth comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of bromo-iodo-benzyl compounds against other halogenated analogs. Designed for researchers, scientists, and drug development professionals, this document offers objective, data-supported insights into the unique analytical signatures of these molecules, grounded in established principles of mass spectrometry.

In pharmaceutical and agrochemical development, the incorporation of multiple halogen atoms, such as bromine and iodine, into a benzyl scaffold is a common strategy for modulating metabolic stability and biological activity[1]. However, the structural characterization of these polyhalogenated compounds presents a unique analytical challenge. Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for this purpose, providing crucial information on molecular weight and structure through controlled fragmentation[2][3][4]. Understanding the specific fragmentation patterns is key to unambiguous identification and differentiation from structurally similar impurities or metabolites[5].

This guide elucidates the characteristic fragmentation behavior of bromo-iodo-benzyl compounds, explaining the causality behind their mass spectral "fingerprint" and providing a framework for their analysis.

Part 1: Foundational Principles for Analyzing Halogenated Compounds by LC-MS

Before delving into the specifics of bromo-iodo-benzyl structures, it is crucial to understand the fundamental principles that govern their behavior in a mass spectrometer.

Ionization Techniques: ESI vs. APCI

The choice of ionization source is critical for successful analysis.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from solution with minimal fragmentation[6][7]. This is highly advantageous for pharmaceutical-type molecules as it typically preserves the molecular ion, providing clear molecular weight information. For many bromo-iodo-benzyl compounds, which possess sufficient polarity, ESI in positive or negative mode is the preferred method[8].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI[8]. While it can be more robust to matrix effects, it may induce more in-source fragmentation than ESI, potentially complicating spectral interpretation.

For the purpose of this guide, we will focus on fragmentation patterns derived from Collision-Induced Dissociation (CID) following ESI, as this is a common workflow in pharmaceutical analysis[9].

The Power of Isotopic Patterns in Identification

The most distinctive feature of halogenated compounds in mass spectrometry is their isotopic signature. Chlorine and bromine have naturally occurring heavy isotopes that produce characteristic patterns in the mass spectrum[10][11].

  • Chlorine: Has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. A compound with one chlorine atom will exhibit an M+ peak and an M+2 peak with a 3:1 intensity ratio[12].

  • Bromine: Possesses two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a distinctive M+ and M+2 peak of nearly equal height, which is a hallmark of a monobrominated compound[10][12].

  • Iodine: Is monoisotopic (¹²⁷I), meaning it does not produce an M+2 peak[13][14]. Its presence is often inferred from a large mass defect or the observation of a peak at m/z 127[13].

A bromo-iodo-benzyl compound will therefore display the characteristic 1:1 M/M+2 isotopic pattern from the bromine atom, immediately signaling its presence. This provides a powerful diagnostic tool for distinguishing it from other halogenated analogs.

Halogen Combination (Single Substitution of Each)Expected Isotopic Pattern for Molecular IonKey Differentiator
Bromo-Iodo M / M+2 peaks in a ~1:1 ratio The clear 1:1 pattern from bromine. Iodine is silent.
Chloro-IodoM / M+2 peaks in a ~3:1 ratioThe clear 3:1 pattern from chlorine. Iodine is silent.
Bromo-ChloroM / M+2 / M+4 peaksA more complex pattern due to combinations of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.
DibromoM / M+2 / M+4 peaks in a ~1:2:1 ratioA triplet of peaks with a distinctive intensity ratio[10].
DichloroM / M+2 / M+4 peaks in a ~9:6:1 ratioA triplet of peaks with a different intensity ratio[12].

Part 2: Fragmentation Deep Dive: The Bromo-Iodo-Benzyl Signature

The fragmentation of a bromo-iodo-benzyl compound under CID is not random; it is a predictable cascade governed by chemical principles, primarily bond strengths.

Predicted Fragmentation Cascade: A Hierarchy of Halogen Loss

The fragmentation of organic halides is initiated by the cleavage of the carbon-halogen bond. The likelihood of this cleavage is inversely related to the bond strength (C-F > C-Cl > C-Br > C-I)[15]. This established principle dictates the primary fragmentation pathway for a bromo-iodo-benzyl compound.

  • Initial and Most Favorable Fragmentation: Loss of Iodine. The Carbon-Iodine (C-I) bond is the weakest. Therefore, the most facile and often most abundant fragmentation observed is the neutral loss of an iodine radical (•I, 127 u) from the molecular ion[16].

  • Secondary Fragmentation: Loss of Bromine. The resulting [M-I]⁺ fragment ion will then undergo a subsequent fragmentation, typically the loss of a bromine radical (•Br, 79/81 u).

  • Benzylic Cleavage and Rearrangement. A common pathway for benzyl compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91[17][18][19]. This can occur from the molecular ion or subsequent fragment ions.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation cascade for a generic bromo-iodo-benzyl compound.

G MI [M(Br,I)]+• Molecular Ion MI_I [M-I]+• MI->MI_I - •I (127 u) (Primary Loss) Tropylium Tropylium Ion C₇H₇⁺ (m/z 91) MI->Tropylium - •I, •Br, etc. MI_I_Br [M-I-Br]+ MI_I->MI_I_Br - •Br (79/81 u) MI_I_Br->Tropylium - CₓHᵧ

Caption: Predicted EI-MS fragmentation pathway for a bromo-iodo-benzyl compound.

Key Fragment Ions and Their Significance

The table below summarizes the key ions expected in the mass spectrum of a bromo-iodo-benzyl compound and their diagnostic value.

Ion DescriptionApproximate m/zIsotopic PatternSignificance
Molecular Ion[M]⁺•1:1 (M/M+2)Confirms molecular weight and presence of one bromine atom.
Iodine Loss Fragment[M-127]⁺1:1 (M/M+2)Primary fragmentation event. Confirms the presence of iodine. The high abundance of this peak is a key signature.
Bromine Loss Fragment[M-79/81]⁺MonoisotopicConfirms bromine presence. Less favored than iodine loss, so may be lower in abundance or absent.
Sequential Halogen Loss[M-127-79/81]⁺MonoisotopicConfirms the presence of both halogens on the same molecule.
Tropylium Ion91MonoisotopicA common, stable fragment indicative of a benzyl substructure[19][20].
Phenyl Ion77MonoisotopicIndicates fragmentation of the aromatic ring itself[17].
Iodine Cation127MonoisotopicDirect observation of I⁺, though often less abundant than neutral loss[13].

Part 3: Comparative Analysis with Other Dihalogenated Benzyls

The true diagnostic power of a fragmentation pattern lies in its uniqueness. Comparing the bromo-iodo pattern to other dihalogenated benzyls highlights its distinct features.

  • vs. Dichloro-benzyl: A dichloro-benzyl compound will show a completely different isotopic pattern (M/M+2/M+4 in a 9:6:1 ratio)[12]. Its primary fragmentation will be the loss of a chlorine radical (•Cl), a less facile cleavage than the loss of iodine.

  • vs. Dibromo-benzyl: A dibromo-benzyl compound will show a 1:2:1 isotopic pattern[10]. Its primary fragmentation will be the loss of a single bromine radical (•Br). The subsequent loss of the second bromine will be observed, but the initial fragmentation is distinct from the iodine loss seen in bromo-iodo compounds.

  • vs. Chloro-iodo-benzyl: This compound would be the most similar. It would show a 3:1 isotopic pattern from the chlorine. Like the bromo-iodo compound, its primary fragmentation would be the highly favorable loss of the iodine radical. The key differentiator would be the initial isotopic signature of the molecular ion.

The defining characteristic of a bromo-iodo-benzyl compound is the combination of a 1:1 M/M+2 isotopic pattern and a dominant neutral loss of 127 Da. This two-factor authentication provides a high degree of confidence in structural assignment.

Part 4: Experimental Protocol and Analytical Workflow

A robust and reproducible method is essential for generating high-quality, interpretable data.

Detailed LC-MS Methodology

The following protocol provides a starting point for the analysis of bromo-iodo-benzyl compounds. Optimization may be required based on the specific analyte and matrix.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

    • Filter the sample through a 0.22 µm filter to remove particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: A column with an alternative selectivity phase, such as Pentafluorophenyl (PFP), is often effective for separating halogenated isomers[1]. A standard C18 column can also be used. (e.g., 2.1 x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Scan Mode: Full Scan (m/z 100-500) for identification and Targeted MS/MS for structural confirmation.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe the full fragmentation cascade.

General Analytical Workflow

The process from sample to structural confirmation follows a logical sequence.

G cluster_0 Analysis cluster_1 Data Interpretation SamplePrep Sample Preparation LC_Separation LC Separation SamplePrep->LC_Separation MS_Acquisition MS Data Acquisition (Full Scan & MS/MS) LC_Separation->MS_Acquisition DataProcessing Data Processing MS_Acquisition->DataProcessing PatternID Isotopic Pattern Identification DataProcessing->PatternID FragID Fragmentation Pathway Analysis PatternID->FragID Confirmation Structural Confirmation FragID->Confirmation

Caption: General workflow for LC-MS analysis of bromo-iodo-benzyl compounds.

Conclusion

The LC-MS fragmentation pattern of bromo-iodo-benzyl compounds provides a rich and highly diagnostic molecular fingerprint. By systematically evaluating the data, researchers can confidently identify these structures. The key takeaways for analysis are:

  • Look for the 1:1 Isotopic Pattern: The M/M+2 peaks of nearly equal height are a clear indicator of a single bromine atom.

  • Prioritize the Primary Fragmentation: The dominant neutral loss of 127 Da (iodine) is the most characteristic fragmentation and is driven by the relative weakness of the C-I bond.

  • Use Tandem MS (MS/MS): Sequentially fragmenting the molecular ion and its primary fragments will confirm the entire fragmentation cascade, providing incontrovertible structural evidence.

By combining an understanding of isotopic abundances with the predictable nature of bond-strength-driven fragmentation, LC-MS serves as a powerful and definitive tool for the characterization of bromo-iodo-benzyl compounds in any research and development setting.

References

  • Erik L. Regalado, et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • PubChem. (n.d.). Benzyl iodide.
  • Anke Tukac, et al. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • NIST. (n.d.). Benzene, (iodomethyl)-.
  • Scribd. (n.d.).
  • BenchChem. (2025). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)
  • Wikipedia. (n.d.).
  • Chad's Prep. (n.d.). 14.5 Isotope Effects in Mass Spectrometry.
  • BenchChem. (n.d.).
  • Whitman College. (n.d.). GCMS Section 6.
  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Wikipedia. (n.d.).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane.
  • Metair. (n.d.).
  • D. Cabooter, et al. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • H.P. Nguyen, et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta.
  • YouTube. (2014).
  • ChemConnections. (n.d.).
  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
  • Longdom Publishing. (2024).
  • Self-serve web hosting. (n.d.).
  • Spectroscopy Online. (2019).
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Sources

Validation

Comparing 3,3-difluoroazetidine vs. gem-dimethyl amine bioisosteres

Topic: Bioisosteric Strategies for Amine Optimization: 3,3-Difluoroazetidine vs. gem-Dimethyl Amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Strategies for Amine Optimization: 3,3-Difluoroazetidine vs. gem-Dimethyl Amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The Steric vs. Electronic Pivot

In medicinal chemistry, the optimization of amine-containing scaffolds often hits a "Basicity-Metabolism Paradox." High basicity (typical of secondary/tertiary amines) improves solubility but increases hERG liability and limits passive permeability. Conversely, metabolic hot-spots adjacent to nitrogen (


-carbon oxidation) require blocking.

This guide compares two distinct bioisosteric strategies to resolve these issues:

  • The gem-Dimethyl Strategy (Steric Control): Utilizing 3,3-dimethylazetidine (or gem-dimethyl acyclic amines) to sterically block metabolism while maintaining high basicity.

  • The 3,3-Difluoroazetidine Strategy (Electronic Control): Utilizing the strong electron-withdrawing effect of fluorine to dramatically lower

    
    , reduce hERG liability, and block metabolism electronically.
    

The Verdict: Switch to 3,3-difluoroazetidine when you need to lower


 (to <7.5) to improve permeability or reduce hERG binding. Stick to gem-dimethyl amines  when high basicity is required for target engagement (e.g., salt bridges) and solubility is the primary constraint.

Physicochemical Profiling & Mechanism

The choice between these two moieties fundamentally alters the physicochemical landscape of the molecule. The comparison below utilizes the azetidine ring as the common scaffold to isolate the substituent effects (


 vs. 

).
Comparative Metrics Table
FeatureParent Azetidine3,3-Dimethylazetidine 3,3-Difluoroazetidine Impact
Basicity (

)
~11.3~11.4~6.4 Critical Differentiator
Lipophilicity (

)
0.71.4 (More Lipophilic)0.9 (Moderate)F is polar but lipophilic

-2.5 (Cationic)-1.8 (Cationic)0.8 (Neutral) Permeability Driver
Metabolic Stability Low (N-oxidation,

-C)
Medium (Steric block)High (Electronic deactivation)Blocked oxidative sites
hERG Liability High RiskHigh RiskLow Risk Reduced cation-

binding
Conformation PuckeredRigidified/PuckeredRigid/PlanarizingF-effect flattens ring slightly
Mechanistic Deep Dive

1. The Fluorine Inductive Effect (


 Modulation): 
The gem-dimethyl group is weakly electron-donating, slightly increasing basicity compared to the parent amine. In contrast, the gem-difluoro group exerts a massive inductive withdrawal (

effect) through the

-framework.
  • Mechanism: The electronegative fluorines at C3 pull electron density away from the nitrogen lone pair.

  • Result: The

    
     drops by ~5 log units. At physiological pH (7.4), 3,3-difluoroazetidine exists primarily as a neutral species , whereas gem-dimethyl amines are cationic . This explains the superior passive permeability (PAMPA) of difluoro-analogs despite the polar C-F bonds.
    

2. Metabolic Blocking:

  • gem-Dimethyl: Relies on the Thorpe-Ingold effect and steric bulk to prevent Cytochrome P450 enzymes from accessing the ring carbons. It is effective but does not deactivate the nitrogen lone pair, leaving it open to N-oxidation.

  • 3,3-Difluoro: The C-F bond is metabolically inert. Furthermore, the electron withdrawal deactivates the

    
    -hydrogens (C2/C4), making them less susceptible to radical abstraction during oxidative metabolism.
    

Decision Framework (Visualization)

This decision tree aids in selecting the correct moiety based on lead optimization bottlenecks.

Bioisostere_Decision_Tree Start Lead Optimization Issue Issue_Metab Metabolic Instability Start->Issue_Metab Issue_Perm Poor Permeability / hERG Start->Issue_Perm Check_Basicity Is Basic Amine Required for Target Binding? Issue_Metab->Check_Basicity Soln_Difluoro Use 3,3-Difluoroazetidine (Electronic Block, Low pKa) Issue_Perm->Soln_Difluoro  Reduces cationicity Soln_Dimethyl Use gem-Dimethyl Amine (Steric Block, High pKa) Check_Basicity->Soln_Dimethyl  Yes (Salt Bridge needed) Check_Basicity->Soln_Difluoro  No (H-bond acceptor ok)

Figure 1: Strategic decision tree for amine bioisostere selection.

Experimental Protocols

To validate the bioisosteric replacement, the following protocols ensure data integrity.

Protocol A: Potentiometric

Determination

Why: Accurate


 is the predictor for 

and permeability. Calculated values (cLogP) often fail for fluorinated amines.
  • Preparation: Dissolve 5 mg of the test compound (3,3-difluoroazetidine derivative) in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Use a standardized HCl/KOH autotitrator (e.g., Sirius T3). Perform a "blank" titration (solvent only) first.

  • Execution: Titrate from pH 2.0 to pH 12.0 under inert nitrogen atmosphere to prevent carbonate formation.

  • Analysis: Determine the inflection point of the buffer capacity curve.

    • Validation Criteria: The parent azetidine should read ~11.0; the difluoro analog should read 6.0–6.8.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Why: To quantify the "blocking" effect of the substitution.

  • Incubation: Prepare liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Spike: Add test compound (1 µM final concentration) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (Mg

    
    , glucose-6-phosphate, G6PDH).
    
  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Target: Intrinsic clearance (

      
      ) < 20 µL/min/mg for a stable compound.
      

Synthetic Accessibility & Workflow

Chemists often hesitate to use 3,3-difluoroazetidine due to perceived synthetic difficulty. However, it is now a commodity building block.

Synthesis Pathway (Graphviz)

Synthesis_Workflow Start N-Boc-Azetidin-3-one Step1 DAST / Deoxofluor (Deoxofluorination) Start->Step1 Inter N-Boc-3,3-difluoroazetidine Step1->Inter Step2 TFA or HCl (Deprotection) Inter->Step2 Product 3,3-Difluoroazetidine (Salt) Step2->Product Coupling SnAr / Reductive Amination (Drug Installation) Product->Coupling

Figure 2: Standard synthetic route from commercially available azetidinone.

Key Synthetic Note: When coupling 3,3-difluoroazetidine via


 or reductive amination, reaction times may be slower  than the parent azetidine due to the reduced nucleophilicity of the nitrogen (caused by the same inductive effect that lowers 

). Heating or stronger bases may be required.

References

  • Mykhailiuk, P. K. (2014). "Fluorinated Piperidines and Azepanes: Synthesis and Physicochemical Properties." Chemistry – A European Journal.[1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties."[2][3][4] Angewandte Chemie International Edition. (Provides comparative data on 4-membered rings).

  • Petrov, V. A. (2009). "Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications." John Wiley & Sons. (Reference for DAST fluorination protocols).

Sources

Comparative

A Comparative Crystallographic Guide to N-benzyl-3,3-difluoroazetidine Salts: Unveiling the Structural Impact of Gem-Difluorination

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of N-benzyl-3,3-difluoroazetidine Salts Supported by Experimental Protocols and Comparative Data. Intro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of N-benzyl-3,3-difluoroazetidine Salts Supported by Experimental Protocols and Comparative Data.

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and binding affinity.[1][2] As a rigid, three-dimensional bioisostere for other common functionalities, the four-membered ring system offers a unique vector for exploring chemical space in drug design. The strategic incorporation of fluorine, particularly the gem-difluoro group at the 3-position, further amplifies these benefits. The C-F bond's high electronegativity and the CF₂ group's role as a lipophilic hydrogen-bond acceptor can profoundly influence a molecule's conformation, pKa, and membrane permeability.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The synthesis of N-benzyl-3,3-difluoroazetidine hydrochloride is typically achieved through a multi-step sequence, starting from the commercially available 3,3-difluoroazetidine hydrochloride. The general approach involves the benzylation of the azetidine nitrogen under basic conditions.

Experimental Protocol: Synthesis of N-benzyl-3,3-difluoroazetidine hydrochloride
  • Neutralization: To a stirred solution of 3,3-difluoroazetidine hydrochloride (1.0 eq)[3][4][5][6][7][8] in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Benzylation: Cool the reaction mixture back to 0 °C and add benzyl chloride (1.1 eq) dropwise.[9][10] Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-benzyl-3,3-difluoroazetidine as a free base.

  • Salt Formation: Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-benzyl-3,3-difluoroazetidine hydrochloride.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. Slow evaporation and solvent diffusion are the most common techniques.

  • Crystal Growth: Dissolve the purified N-benzyl-3,3-difluoroazetidine hydrochloride in a minimal amount of a polar solvent (e.g., methanol or ethanol).

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Alternatively, place the vial containing the dissolved salt inside a larger, sealed chamber containing a less polar anti-solvent (e.g., diethyl ether or hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the salt, promoting the growth of single crystals.

The Crystallographic Workflow: An Overview

The determination of a crystal structure is a systematic process that transforms a physical crystal into a detailed three-dimensional molecular model. The workflow is outlined below.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Analysis Structural Analysis Validation->Analysis

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Carbon-Fluorine and Carbon-Bromine Bonds

Introduction: Deciphering Halogen Signatures in Molecules Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering a rapid and non-destructive method for identifying functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Halogen Signatures in Molecules

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering a rapid and non-destructive method for identifying functional groups within a molecular structure.[1][2][3][4][5][6] The principle is elegant yet powerful: covalent bonds within a molecule are not static but are in a constant state of vibration, behaving much like springs.[4][5][6][7] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match the natural vibrational frequencies of its bonds, causing these vibrations to increase in amplitude.[3][6] An IR spectrometer measures this absorption, producing a unique spectral fingerprint of the molecule.

For researchers in drug development and materials science, the ability to confirm the presence and structural environment of halogen atoms is paramount. Organofluorine and organobromine compounds are ubiquitous in pharmaceuticals, agrochemicals, and advanced polymers.[8][9] This guide provides an in-depth, comparative analysis of the IR spectral characteristics of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds, grounded in the fundamental principles of vibrational spectroscopy, to aid in accurate spectral interpretation and structural elucidation.

The Physics of Vibration: Why C-F and C-Br Bands Differ

The position of a vibrational absorption band in an IR spectrum is not arbitrary. It is governed by the physics of the bond itself, which can be effectively modeled by Hooke's Law. This model relates the vibrational frequency (ν) to two primary factors: the bond strength, represented by the force constant (k), and the masses of the two connected atoms, represented by the reduced mass (μ).[7][10][11]

The relationship is approximately: ν ∝ √(k/μ)

From this, two critical principles emerge:

  • Bond Strength: Stronger, stiffer bonds have a higher force constant (k) and vibrate at higher frequencies (higher wavenumbers).[7][10][11]

  • Atomic Mass: Bonds involving lighter atoms (smaller reduced mass, μ) vibrate at higher frequencies.[7]

These two factors are the primary determinants behind the vastly different spectral locations of C-F and C-Br stretching vibrations.

G cluster_factors Governing Factors cluster_bonds Bond Examples cluster_outcome Spectral Outcome Bond Strength (k) Bond Strength (k) C-F Bond C-F Bond Bond Strength (k)->C-F Bond Very High C-Br Bond C-Br Bond Bond Strength (k)->C-Br Bond Moderate Atomic Mass (µ) Atomic Mass (µ) Atomic Mass (µ)->C-F Bond Low (F ≈ 19) Atomic Mass (µ)->C-Br Bond High (Br ≈ 80) High Wavenumber (cm⁻¹) High Wavenumber (cm⁻¹) C-F Bond->High Wavenumber (cm⁻¹) Low Wavenumber (cm⁻¹) Low Wavenumber (cm⁻¹) C-Br Bond->Low Wavenumber (cm⁻¹)

Caption: Factors influencing C-X bond vibrational frequency.

The Carbon-Fluorine (C-F) Bond: A Strong, High-Frequency Signature

The carbon-fluorine bond is distinguished by its exceptional strength, the strongest single bond in organic chemistry.[12] This arises from the high electronegativity of the fluorine atom (3.98), leading to a highly polar and stable bond.[8] This high bond strength translates directly to a large force constant, pushing its stretching vibration into a high-frequency region of the IR spectrum.

Typical Spectral Region: The C-F stretching absorption is reliably found in the 1400 - 1000 cm⁻¹ range.[6][13] This band is almost always strong and intense due to the large change in dipole moment during the vibration.[6][14]

Factors Influencing C-F Band Position and Appearance:

The precise location and complexity of the C-F absorption provide valuable structural clues:

  • Monofluorinated Compounds: Typically exhibit a strong band in the lower end of the range, around 1100 - 1000 cm⁻¹ .

  • Difluorinated (CF₂) Groups: These groups give rise to two distinct stretching modes: an asymmetric stretch and a symmetric stretch. This results in two very strong bands, often seen between 1200 - 1100 cm⁻¹ .[15]

  • Trifluoromethyl (CF₃) Groups: The CF₃ group produces exceptionally intense and characteristic absorptions. It also has symmetric and asymmetric stretching modes, which typically appear as two strong bands in the 1350 - 1120 cm⁻¹ region.[15] The intensity of these bands often dominates this portion of the spectrum.

  • Molecular Environment: In complex molecules, the C-F stretching vibration can couple with adjacent C-C bond vibrations, sometimes resulting in multiple absorption bands.[15] Furthermore, the local environment, such as in a "fluorous phase," can lead to significant band broadening.[16]

The Carbon-Bromine (C-Br) Bond: A Low-Frequency Fingerprint Marker

In stark contrast to the C-F bond, the carbon-bromine bond is considerably weaker and involves a much heavier bromine atom (atomic mass ≈ 80 amu). Applying the Hooke's Law model, both the smaller force constant and the significantly larger reduced mass work in concert to drastically lower the vibrational frequency.

Typical Spectral Region: The C-Br stretching vibration is found at very low wavenumbers, typically in the 600 - 500 cm⁻¹ region.[2][6] Some sources extend this range slightly to 800-600 cm⁻¹.[17][18]

Challenges in Identification:

While the C-Br bond produces a strong absorption, its diagnostic utility can be limited by its location:

  • The Fingerprint Region: This band falls squarely within the "fingerprint region" (generally < 1500 cm⁻¹), an area of the spectrum that is typically crowded with a multitude of other absorptions, including C-C stretching and various bending vibrations.[4][5][14][19] This complexity can make the unambiguous assignment of the C-Br stretch challenging.[2]

  • Instrumental Limitations: Many standard mid-IR laboratory spectrometers experience a drop-off in performance or have a lower limit near 600 or 400 cm⁻¹, which can make the detection of a band in the 600-500 cm⁻¹ range difficult or impossible.[13][20] Therefore, specialized instrumentation may be required for clear observation in the far-infrared region.

Comparative Analysis: A Head-to-Head Look at C-F and C-Br IR Bands

The distinct physicochemical properties of fluorine and bromine lead to clear and predictable differences in their IR spectral signatures. The table below summarizes the key comparative points for practicing scientists.

FeatureCarbon-Fluorine (C-F) BondCarbon-Bromine (C-Br) BondCausality (Why?)
Wavenumber (cm⁻¹) 1400 - 1000 [6][13]600 - 500 [2][6]High bond strength and low atomic mass of F vs. lower bond strength and high atomic mass of Br.
Intensity Strong to Very Strong[6]Strong[2]Large change in dipole moment during vibration for both polar C-X bonds.
Diagnostic Value High. Often a clear, intense peak in a relatively clean region, especially for CF₂ and CF₃ groups.Moderate to Low. Located in the complex and crowded fingerprint region, making definitive assignment difficult.[2]Location of the band relative to other common molecular vibrations.
Common Appearance Single strong peak (C-F) or multiple very strong peaks (CF₂, CF₃).Single strong peak, which may be obscured by or overlap with other bands.Number of identical bonds and their symmetric/asymmetric stretching modes.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the rapid analysis of solid and liquid samples with minimal preparation.[21]

G A Step 1: Background Scan B Step 2: Clean ATR Crystal A->B Collect reference spectrum of ambient air (H₂O, CO₂) C Step 3: Apply Sample B->C Use appropriate solvent (e.g., isopropanol) D Step 4: Acquire Spectrum C->D Ensure good contact between sample and crystal surface E Step 5: Clean ATR Crystal D->E Co-add multiple scans (e.g., 32) for better signal-to-noise F Step 6: Analyze Data E->F Prevent cross-contamination for next measurement

Caption: Standard workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

  • Instrument Preparation & Background Scan:

    • Causality: Before analyzing a sample, a background spectrum must be collected. This measures the ambient environment (atmospheric water vapor and carbon dioxide) and the absorbance of the ATR crystal itself. This background is then automatically subtracted from the sample spectrum to provide a clean spectrum of only the compound of interest.

    • Protocol: Ensure the ATR crystal surface is clean. Initiate a "Background" or "Reference" scan on the instrument software, typically collecting 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Therefore, achieving intimate contact between the sample and the crystal surface is critical for generating a strong, high-quality signal.

    • Protocol: Place a small amount of the liquid or solid powder directly onto the center of the ATR crystal. If it is a solid, lower the pressure clamp to apply firm, even pressure, ensuring good contact.

  • Data Acquisition:

    • Causality: Signal-to-noise ratio is improved by collecting and averaging multiple scans.

    • Protocol: Initiate the "Sample" scan. The instrument will collect the specified number of scans and perform a Fourier transform to generate the final infrared spectrum.

  • Cleaning and Post-Analysis:

    • Causality: Meticulous cleaning is essential to prevent sample carryover and ensure the integrity of subsequent analyses.

    • Protocol: Raise the pressure clamp and remove the bulk of the sample. Clean the crystal surface thoroughly with a soft lab wipe moistened with an appropriate solvent (e.g., isopropanol, acetone) until no residue remains. The resulting spectrum can then be analyzed, with the key C-F or C-Br regions interrogated for the presence of the characteristic absorption bands.

References

  • Kulvelis, Y. et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. Infrared spectroscopy correlation table. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

  • Fiveable. Infrared Spectroscopy Functional Groups. Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. IR Absorption Frequencies. Available at: [Link]

  • American Chemical Society. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available at: [Link]

  • Wikipedia. Infrared spectroscopy. Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectrometry. Available at: [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • SlideShare. Sample preparation and factors affect IR bands. Available at: [Link]

  • Optica Publishing Group. Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Available at: [Link]

  • eHealth. Infrared Spectroscopy. Available at: [Link]

  • ResearchGate. Halogenated Organic Compounds. Available at: [Link]

  • University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • YouTube. (2023). Factors affecting vibrational (IR) stretching frequency. Available at: [Link]

  • Emerald Cloud Lab. (2025). ExperimentIRSpectroscopy Documentation. Available at: [Link]

  • Save My Exams. (2025). Infrared Spectra (IR) Interpretation (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • The Journal of Chemical Physics. (2013). Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. Available at: [Link]

  • IMP Open. (2026). Infrared Spectra of Some Simple Organic Compounds. Available at: [Link]

  • Wikipedia. Organofluorine chemistry. Available at: [Link]

  • ResearchGate. (2025). Special Feature Organo-Fluorine Chemical Science. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Bibliothèque et Archives Canada. Organofluorine Compounds in the Environment - Analysis, Sources and. Available at: [Link]

  • The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Available at: [Link]

Sources

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